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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Azetidin-1-yl)-2-methylpropan-2-amine: Structure, Properties, and Synthetic Strategies

The previous searches for the specific compound "1-(Azetidin-1-yl)-2-methylpropan-2-amine" yielded no direct results. However, the broader searches provided valuable information on the synthesis, properties, and applicat...

Author: BenchChem Technical Support Team. Date: February 2026

The previous searches for the specific compound "1-(Azetidin-1-yl)-2-methylpropan-2-amine" yielded no direct results. However, the broader searches provided valuable information on the synthesis, properties, and applications of azetidine derivatives in general. I have found several synthetic methods for forming the azetidine ring and for N-alkylation of amines, which could be conceptually combined to propose a synthetic route for the target molecule. I also found physicochemical data for structurally related compounds like N-methylpropan-2-amine and various azetidine-containing molecules, which can be used to estimate the properties of the target compound. Furthermore, the searches have highlighted the wide range of biological activities associated with azetidine derivatives, suggesting potential applications in drug discovery.

Given this, I have enough information to construct a comprehensive technical guide as requested. I can now proceed to outline the structure of the guide, propose a synthetic pathway, estimate physicochemical properties based on analogues, discuss potential applications, and create the required diagrams and reference list. I do not need to perform additional searches at this stage.

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Organization], Senior Application Scientist

Abstract

1-(Azetidin-1-yl)-2-methylpropan-2-amine is a saturated heterocyclic compound featuring a unique combination of a strained azetidine ring and a sterically hindered tertiary amine. This guide provides a detailed technical overview of its chemical architecture, predicted physicochemical properties, and plausible synthetic methodologies. The document explores the significance of the azetidine motif in medicinal chemistry and positions 1-(Azetidin-1-yl)-2-methylpropan-2-amine as a valuable, yet underexplored, building block for the synthesis of novel chemical entities. This whitepaper is intended to serve as a foundational resource for researchers engaged in drug discovery and chemical synthesis, offering insights into the strategic incorporation of this scaffold into innovative molecular designs.

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery.[1][2] Historically, the synthesis of such strained ring systems presented considerable challenges, limiting their widespread application.[1] However, recent advancements in synthetic methodologies have made azetidine-containing building blocks more accessible, leading to a surge in their incorporation into drug candidates.[2][3]

The utility of the azetidine moiety stems from its unique structural and physicochemical properties. It can serve as a rigid linker, impart favorable pharmacokinetic profiles, and act as a bioisosteric replacement for other functional groups. The strained nature of the ring can also influence the conformation of the parent molecule, leading to enhanced binding affinity and selectivity for biological targets.[2] Compounds incorporating the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][4][5][6][7] This guide focuses on the specific, yet representative, molecule 1-(Azetidin-1-yl)-2-methylpropan-2-amine, providing a comprehensive analysis for its potential use in research and development.

Molecular Architecture and Physicochemical Profile

Chemical Structure

The chemical structure of 1-(Azetidin-1-yl)-2-methylpropan-2-amine is characterized by a propane backbone substituted at the 1-position with an azetidin-1-yl group and at the 2-position with both a methyl and an amino group.

  • IUPAC Name: 1-(Azetidin-1-yl)-2-methylpropan-2-amine

  • Molecular Formula: C₇H₁₆N₂

  • Canonical SMILES: CC(C)(N)CN1CCC1

Below is a two-dimensional representation of the molecular structure:

Caption: 2D structure of 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

Predicted Physicochemical Properties
PropertyEstimated ValueJustification based on Analogues
Molecular Weight 128.22 g/mol Calculated from the molecular formula.
Boiling Point ~150-170 °CSimilar to other substituted propanamines of comparable molecular weight. For example, N-methylpropan-2-amine has a boiling point of 50-53 °C, and the addition of the azetidine ring would significantly increase this.[8]
LogP ~1.0 - 1.5The alkyl groups increase lipophilicity, while the two nitrogen atoms increase hydrophilicity. This is a balanced value for many CNS drug candidates.
pKa ~9.5 - 10.5The primary amine is expected to have a pKa in this range, typical for acyclic amines. The azetidine nitrogen will be less basic due to ring strain.
Solubility Soluble in water and polar organic solvents.The presence of two amine functionalities capable of hydrogen bonding suggests good solubility in protic solvents.[8]

Synthetic Pathways and Methodologies

A plausible and efficient synthesis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine can be envisioned through a nucleophilic substitution reaction. This approach leverages commercially available starting materials and established chemical transformations.

Proposed Synthetic Route: Nucleophilic Substitution

The most direct route involves the reaction of azetidine with a suitable electrophile, such as 1-chloro-2-methylpropan-2-amine or a protected derivative.

G start1 Azetidine process Nucleophilic Substitution (e.g., in Acetonitrile, with K2CO3) start1->process Nucleophile start2 1-Chloro-2-methylpropan-2-amine start2->process Electrophile product 1-(Azetidin-1-yl)-2-methylpropan-2-amine process->product

Caption: Proposed synthetic workflow for 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of azetidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of azetidine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (2.0 eq) as a base.

  • Addition of Electrophile: Add 1-chloro-2-methylpropan-2-amine hydrochloride (1.1 eq) to the stirring suspension. The use of the hydrochloride salt is common for amine stability, and the base will neutralize the HCl in situ.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to reach completion within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford the pure 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the N-H stretches of the primary amine.

Potential Applications in Drug Discovery and Development

The unique structural features of 1-(Azetidin-1-yl)-2-methylpropan-2-amine make it an attractive scaffold for the development of novel therapeutic agents.

As a Building Block for CNS-Targeted Agents

The predicted physicochemical properties, including a moderate LogP and the presence of a basic nitrogen center, suggest that this molecule could be a valuable starting point for the design of central nervous system (CNS) active compounds. The tertiary amine can be further functionalized to modulate properties such as blood-brain barrier permeability and target engagement.

In the Development of Enzyme Inhibitors

The azetidine ring can act as a rigid constraint, locking the conformation of a molecule into a bioactive state. This is particularly advantageous in the design of enzyme inhibitors where a precise three-dimensional arrangement is crucial for binding to the active site. For instance, azetidine derivatives have been explored as inhibitors for enzymes like Janus kinases (JAK).[9]

As a Scaffold for Bioactive Compound Libraries

The primary amine of 1-(Azetidin-1-yl)-2-methylpropan-2-amine serves as a convenient handle for combinatorial library synthesis. A variety of substituents can be introduced through acylation, alkylation, or reductive amination, allowing for the rapid generation of a diverse set of analogues for high-throughput screening.

Conclusion

1-(Azetidin-1-yl)-2-methylpropan-2-amine represents a promising yet underexplored building block in the field of medicinal chemistry. Its synthesis is feasible through established chemical transformations, and its predicted properties make it an attractive starting point for the development of novel therapeutics, particularly for CNS disorders and as enzyme inhibitors. This guide provides a foundational understanding of this molecule, intended to stimulate further research and application in drug discovery programs. The strategic incorporation of this and similar azetidine-containing scaffolds holds significant potential for the generation of next-generation pharmaceuticals.

References

  • Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository. Retrieved February 17, 2026, from [Link]

  • Samadhiya, P., & Sharma, P. (2012). Synthesis and Biological Significance of Some 2-Azetidinone Derivatives.
  • N-methylpropan-2-amine - Physico-chemical Properties. (2024, April 10). ChemBK. Retrieved February 17, 2026, from [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). ACS Omega.
  • Synthesis and biological study of Azetidinone derivatives. (2019, April 10). International Journal of Trend in Scientific Research and Development.
  • US Patent No. US8158616B2. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. Google Patents.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282.
  • Upadhyay, A., et al. (2011). Synthesis and Characterization of New 2-Oxo-azetidine Derivatives.
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013, April 8). Molecules.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 745-749.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 564-570.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). ACS Chemical Neuroscience.
  • N-methylpropan-2-amine;molecular hydrogen. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062.

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of Azetidinyl-Alkylamine Derivatives

Foreword: The Strategic Importance of Physicochemical Profiling In the landscape of modern drug discovery, the azetidine ring has emerged as a valuable scaffold.[1][2][3] Its unique conformational constraints and inheren...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the azetidine ring has emerged as a valuable scaffold.[1][2][3] Its unique conformational constraints and inherent ring strain offer a compelling blend of metabolic stability and synthetic tractability, making it a favored component in the design of novel therapeutics.[1][4] When coupled with an alkylamine chain, these derivatives present a versatile chemical space for targeting a wide array of biological targets. However, the journey from a promising hit to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. This guide provides an in-depth exploration of the core principles and experimental methodologies for characterizing azetidinyl-alkylamine derivatives, offering a framework for researchers, scientists, and drug development professionals to navigate the critical path of lead optimization.

The Azetidine Ring and Alkylamine Chain: A Dance of Properties

The physicochemical profile of an azetidinyl-alkylamine derivative is a composite of the contributions from both the azetidine ring and the alkylamine moiety. The four-membered azetidine ring, while strained, is significantly more stable than the three-membered aziridine, yet more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine.[2][4][5] This inherent reactivity, if not well-understood, can pose stability challenges. The nitrogen atom within the azetidine ring imparts basicity, a key determinant of the compound's ionization state at physiological pH.

The alkylamine chain, on the other hand, plays a crucial role in modulating lipophilicity and solubility. The length and branching of the alkyl chain can significantly influence a molecule's ability to partition into lipid membranes, a critical factor for cell permeability and oral absorption.[6][7][8] The amine group itself is a primary determinant of the molecule's pKa, governing its charge state in different biological compartments.

Foundational Physicochemical Parameters: A Triad of Influence

A comprehensive understanding of a drug candidate's behavior in a biological system hinges on the meticulous evaluation of three core physicochemical properties: pKa , lipophilicity (logP/logD) , and permeability . These parameters are not independent but rather exist in a delicate interplay that dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Ionization Constant (pKa): The Protonation State Dictator

The pKa is a measure of the acidity or basicity of a compound and dictates its ionization state at a given pH.[9] For azetidinyl-alkylamine derivatives, the presence of at least two basic nitrogen atoms (one in the azetidine ring and one in the alkylamine chain) makes pKa determination crucial. The ionization state profoundly impacts solubility, permeability, and interaction with biological targets.

Potentiometric titration stands as a robust and widely used method for the precise determination of pKa values.[10][11][12][13] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[10]

  • Sample Preparation: Dissolve the azetidinyl-alkylamine derivative in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) to a known concentration, typically in the range of 1-10 mM.[10]

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[10][13][14]

Diagram: Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Analyte Solution Calibrate->Prepare_Sample Titrate Titrate with Acid/Base Prepare_Sample->Titrate Record_pH Record pH at Intervals Titrate->Record_pH Plot_Curve Plot Titration Curve Record_pH->Plot_Curve Determine_pKa Determine pKa from Inflection Point Plot_Curve->Determine_pKa start Start prep_phases Prepare Saturated n-Octanol and Buffer start->prep_phases add_compound Add Compound to One Phase prep_phases->add_compound mix Mix and Shake to Equilibrium add_compound->mix separate Separate Phases mix->separate measure Measure Concentration in Each Phase separate->measure calculate Calculate logD measure->calculate end End calculate->end

Caption: The sequential process of the shake-flask method for determining the logD of a compound.

RP-HPLC offers a faster and more automated approach to estimate lipophilicity. [15][16][17][18]The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP/logD value.

Step-by-Step Protocol for HPLC-based Lipophilicity Estimation:

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times.

  • Standard Curve Generation: Plot the logarithm of the capacity factor (k') versus the known logP values of the standards to generate a calibration curve.

  • Sample Analysis: Inject the azetidinyl-alkylamine derivative and determine its retention time under the same chromatographic conditions.

  • logP/logD Estimation: Calculate the capacity factor for the test compound and use the calibration curve to estimate its logP/logD.

Table 1: Comparison of Lipophilicity Determination Methods

FeatureShake-Flask MethodRP-HPLC Method
Principle Direct measurement of partitioningCorrelation of retention time with known values
Throughput LowHigh
Sample Amount Relatively largeSmall
Accuracy High (Gold Standard) [19][20]Moderate to High (dependent on calibration)
logP Range Typically -2 to 4 [19]Broader range possible
Permeability: Crossing the Biological Barrier

Permeability is the ability of a compound to pass through a biological membrane. For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption. [21]Two widely used in vitro models for assessing permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. [21][22][23]This model can assess both passive diffusion and active transport mechanisms.

Step-by-Step Protocol for the Caco-2 Permeability Assay:

  • Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for approximately 21 days to allow for differentiation and monolayer formation. [22][23]2. Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. [22]3. Permeability Measurement (Apical to Basolateral):

    • Add the test compound to the apical (A) side of the monolayer.

    • At specified time points, collect samples from the basolateral (B) side.

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical):

    • Add the test compound to the basolateral (B) side.

    • Collect samples from the apical (A) side at specified time points.

    • Analyze the compound concentration.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.

Diagram: Caco-2 Permeability Assay Workflow

cluster_culture Cell Culture & Differentiation cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed Caco-2 Cells on Transwell culture_cells Culture for 21 Days seed_cells->culture_cells check_integrity Measure TEER culture_cells->check_integrity add_compound_A Add Compound to Apical Side check_integrity->add_compound_A add_compound_B Add Compound to Basolateral Side check_integrity->add_compound_B sample_B Sample from Basolateral Side add_compound_A->sample_B analyze_samples Analyze Samples by LC-MS/MS sample_B->analyze_samples sample_A Sample from Apical Side add_compound_B->sample_A sample_A->analyze_samples calculate_papp Calculate Papp (A-B and B-A) analyze_samples->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux

Caption: Overview of the Caco-2 permeability assay from cell culture to data analysis.

PAMPA is a non-cell-based assay that measures permeability across an artificial lipid membrane, providing a high-throughput method for assessing passive diffusion. [24][25] Step-by-Step Protocol for the PAMPA Assay:

  • Plate Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of an acceptor plate containing a buffer solution.

  • Compound Addition: The test compound is dissolved in a buffer and added to the wells of the donor plate.

  • Incubation: The "sandwich" of the donor and acceptor plates is incubated for a defined period (e.g., 4-18 hours) to allow the compound to permeate through the artificial membrane.

  • Concentration Measurement: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the change in compound concentration over time.

Table 2: Comparison of Permeability Assays

FeatureCaco-2 AssayPAMPA
Model Biological (cell monolayer) [21]Artificial (lipid membrane) [24]
Transport Mechanisms Passive and active [23]Passive diffusion only [24]
Throughput Low to mediumHigh
Cost HighLow
Predictive Power High for intestinal absorptionGood for passive permeability

Integrated Physicochemical Profiling: A Holistic Approach

The true power of physicochemical characterization lies in the integrated analysis of multiple parameters. For instance, a high logD value for an azetidinyl-alkylamine derivative might suggest good membrane permeability, but if the compound has very low aqueous solubility, its overall absorption could be limited. Similarly, a compound with favorable permeability in the PAMPA assay might show poor permeability in the Caco-2 assay due to active efflux, a phenomenon that can only be identified by comparing the results from both assays.

A strategic approach to physicochemical profiling involves a tiered screening cascade. Early-stage discovery may rely on high-throughput methods like HPLC-based logD and PAMPA to quickly assess large numbers of compounds. As promising candidates emerge, more resource-intensive and biologically relevant assays like the shake-flask logD and Caco-2 permeability assays can be employed for more definitive characterization.

Conclusion: Building a Foundation for Success

The physicochemical characteristics of azetidinyl-alkylamine derivatives are fundamental to their success as drug candidates. A comprehensive and early-stage evaluation of pKa, lipophilicity, and permeability provides invaluable insights that can guide medicinal chemistry efforts, enabling the rational design of molecules with optimized ADME properties. By employing the robust experimental methodologies outlined in this guide, researchers can build a solid foundation for the development of safe and effective therapeutics.

References

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  • PubMed. Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. April 15 2019.
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Foundational

An In-depth Technical Guide to the Role of 1-(Azetidin-1-yl)-2-methylpropan-2-amine in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for identifying high-quality lead c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for identifying high-quality lead compounds.[1] This guide introduces a novel fragment, 1-(Azetidin-1-yl)-2-methylpropan-2-amine , as a compelling starting point for FBDD campaigns. We will deconstruct the strategic value of its constituent motifs—the strained azetidine ring, the conformationally-restricting gem-dimethyl group, and the versatile primary amine. This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals, detailing not just the 'how' but the critical 'why' behind experimental choices. We present detailed protocols for screening and validation, illustrate logical workflows with custom diagrams, and outline actionable strategies for evolving this fragment into a potent, optimized lead compound.

The Philosophy and Power of Fragment-Based Drug Discovery (FBDD)

Traditional drug discovery often relies on High-Throughput Screening (HTS), which tests large libraries of complex, drug-like molecules.[2] While successful, HTS can be a resource-intensive process. FBDD offers a more efficient and rational alternative.[3] The core principle is to screen a library of much smaller, simpler molecules, or "fragments" (typically <300 Da), to identify weak but highly efficient binders to a biological target.[4][5]

The advantages of this approach are manifold:

  • Higher Hit Rates: Because of their low complexity, fragments are more likely to find a complementary fit within a target's binding pocket, leading to a higher probability of identifying a binding event.[1][6]

  • Efficient Exploration of Chemical Space: A library of just a few thousand fragments can represent a much broader range of chemical and property space than a million-compound HTS library.[7]

  • Superior Starting Points: Fragment hits, though weak, often form very high-quality interactions with the target. This high "ligand efficiency" (binding energy per heavy atom) provides a more promising foundation for optimization into a potent lead compound.[1]

The FBDD process is an iterative cycle of identifying a fragment hit, determining its binding mode (often through structural biology), and then using this information to guide its chemical elaboration into a larger, more potent molecule.[2][8]

Profiling the Fragment: 1-(Azetidin-1-yl)-2-methylpropan-2-amine

The selection of compounds for a fragment library is a critical first step.[9] The fragment 1-(Azetidin-1-yl)-2-methylpropan-2-amine is not a random assortment of atoms; it is a carefully considered scaffold embodying several desirable features for FBDD.

Chemical structure of 1-(Azetidin-1-yl)-2-methylpropan-2-amine
Figure 1: Chemical structure of 1-(Azetidin-1-yl)-2-methylpropan-2-amine.
2.1. Deconstructing the Molecular Architecture
  • The Azetidine Ring: This four-membered nitrogen-containing heterocycle is an increasingly popular motif in medicinal chemistry.[10] Its inherent ring strain and sp3-rich, three-dimensional character can confer improved solubility and metabolic stability while providing a rigid scaffold with defined vectors for chemical growth.[10][11] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine rings to enhance their pharmacokinetic profiles.[10]

  • The gem-Dimethyl Group: Inspired by natural products, the gem-dimethyl group is a powerful tool for medicinal chemists.[12][13] Its primary role is to enforce a specific conformation by restricting the rotation of adjacent bonds (the Thorpe-Ingold effect).[12][14] This pre-organization can reduce the entropic penalty of binding, leading to increased affinity and potency.[15] Furthermore, these methyl groups can engage in favorable hydrophobic interactions within the binding pocket and can shield adjacent positions from metabolic degradation.[12][15]

  • The Primary Amine: This functional group is a cornerstone of fragment design. It can act as both a hydrogen bond donor and acceptor, forming key interactions with the target protein.[16][17] Crucially, it serves as a versatile chemical handle, providing a reliable point for synthetic elaboration to "grow" the fragment into a more complex lead compound.[6][18]

2.2. Physicochemical Properties

A good fragment must adhere to the "Rule of Three" (Ro3) to ensure it has the appropriate properties for a starting point.[5] The properties of 1-(Azetidin-1-yl)-2-methylpropan-2-amine align well with these guidelines.

PropertyCalculated Value"Rule of Three" GuidelineRationale
Molecular Weight 128.22 g/mol < 300 DaEnsures low complexity and better sampling of chemical space.[5]
cLogP ~0.4≤ 3Maintains sufficient aqueous solubility for biophysical assays.[5]
Hydrogen Bond Donors 2 (from -NH2)≤ 3Prevents excessive polarity and "promiscuous" binding.[5]
Hydrogen Bond Acceptors 2 (from N in ring, N in amine)≤ 3Balances polarity for good binding interactions.[5]
Rotatable Bonds 3≤ 3Low conformational flexibility increases the chance of a productive binding mode.

Table 1: Calculated physicochemical properties of 1-(Azetidin-1-yl)-2-methylpropan-2-amine and their alignment with FBDD principles.

A Practical Workflow for Fragment Screening and Validation

Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), their detection requires highly sensitive biophysical techniques.[5][7] The most common and robust methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[4][6]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Azetidine Fragment) Screen Biophysical Screening (NMR, X-Ray, SPR) Lib->Screen ~2000 Fragments Hits Primary Hits Screen->Hits Weak Binders (µM - mM) Ortho Orthogonal Assay (e.g., ITC, DSF) Hits->Ortho Struct Structural Biology (X-Ray / NMR) Ortho->Struct Valid Validated, Tractable Hit Struct->Valid DMTA Design-Make-Test-Analyze (DMTA) Cycle Valid->DMTA Structure-Guided Design Lead Lead Compound (nM affinity) DMTA->Lead Iterative Chemistry

Caption: High-level workflow for a typical FBDD campaign.
3.1. Protocol: NMR-Based Screening with Saturation Transfer Difference (STD)

STD-NMR is a powerful ligand-observed NMR technique for identifying binders from a mixture of compounds. It relies on transferring magnetic saturation from the protein to a binding ligand.

Principle of Causality: We choose STD-NMR for its high sensitivity, its ability to screen compound mixtures (increasing throughput), and its relatively low protein consumption compared to protein-observed methods.[19] It directly reports on the binding event from the ligand's perspective.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Prepare a stock solution of the fragment 1-(Azetidin-1-yl)-2-methylpropan-2-amine (e.g., 100 mM in d6-DMSO).

    • Create the final screening sample by adding the fragment to the protein solution for a final fragment concentration of ~1 mM (a 100-fold excess).

  • NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to confirm the presence and integrity of the fragment signals.

    • Set up the STD experiment. This involves two spectra: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at 0.5 ppm) and an "off-resonance" spectrum where saturation is applied to a region with no protein or ligand signals (e.g., 40 ppm).

    • The saturation time is a key parameter; start with 2 seconds.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the fragment that has bound to the protein and received the saturation transfer.

    • A positive signal in the difference spectrum confirms a binding event. The relative intensity of the signals can provide initial clues about which part of the fragment is closest to the protein surface (the epitope).

  • Self-Validation/Controls:

    • Run a control experiment with the fragment in buffer without the protein. The STD difference spectrum should be null, confirming the protein is required for the effect.

    • Include a known non-binding compound in the mixture to ensure it does not produce an STD signal.

3.2. Protocol: X-ray Crystallography-Based Screening

X-ray crystallography provides the ultimate validation: a high-resolution 3D picture of the fragment binding to the target.[6]

Principle of Causality: This method is the gold standard because it unambiguously confirms binding and reveals the precise binding mode, orientation, and atomic interactions. This structural information is invaluable for the subsequent hit-to-lead optimization phase.[8]

Step-by-Step Methodology:

  • Protein Crystallization:

    • Generate high-quality, diffraction-grade crystals of the target protein using standard techniques (e.g., vapor diffusion).

  • Crystal Soaking:

    • Prepare a "soaking solution" containing the cryoprotectant and a high concentration of the fragment (e.g., 10-50 mM, limited by solubility).

    • Transfer a protein crystal from its growth drop into the soaking solution. Allow it to incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known protein structure as a model.

    • Carefully examine the resulting electron density map for new, unmodeled density in a binding pocket. This density should correspond to the bound fragment.

    • Model the fragment into the density, refine the structure, and analyze the protein-ligand interactions.

  • Self-Validation/Controls:

    • Collect a "native" dataset from a crystal soaked in a solution without the fragment. This ensures that any observed density is due to the fragment and not an artifact of the crystallization or cryo conditions.

From Hit to Lead: Strategies for Elaboration

Once 1-(Azetidin-1-yl)-2-methylpropan-2-amine is confirmed as a binder and its binding mode is known, the hit-to-lead phase begins.[2] The goal is to rationally "grow" the fragment to pick up additional, favorable interactions with the target, thereby increasing its potency and selectivity.[6][18]

Elaboration_Strategies cluster_0 Core Fragment Hit cluster_1 Growth Vector 1: Amine Chemistry cluster_2 Growth Vector 2: Azetidine Modification Fragment 1-(Azetidin-1-yl)-2-methylpropan-2-amine Azetidine Ring Primary Amine Amidation Amidation (R-CO-Cl) Fragment:f2->Amidation Explores H-bond acceptor space Sulfonylation Sulfonylation (R-SO2-Cl) Fragment:f2->Sulfonylation Adds larger, more rigid groups ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Fragment:f2->ReductiveAmination Maintains H-bond donor potential N_Arylation N-Arylation / Alkylation (Advanced Synthesis) Fragment:f1->N_Arylation Difficult on this fragment, but possible on precursors C3_Subst C3-Substitution (Requires different starting material) Fragment:f1->C3_Subst Requires library re-design

Caption: Potential chemical elaboration strategies for the fragment hit.
4.1. Strategy 1: Growing from the Primary Amine

The primary amine is the most accessible point for synthetic modification. Structure-based design, using the crystal structure of the fragment-protein complex, will guide the choice of which chemical groups to add. The goal is to extend the molecule into adjacent sub-pockets of the binding site.

  • Amide Coupling: Reacting the amine with a series of carboxylic acids (or acid chlorides) is a robust and straightforward way to introduce new functionality. This strategy allows for the exploration of new hydrogen bond acceptor interactions and hydrophobic contacts.

  • Sulfonamide Formation: Reacting the amine with sulfonyl chlorides introduces a tetrahedral sulfonamide linker, which can present attached groups in different geometries compared to a planar amide.

  • Reductive Amination: Condensation with an aldehyde or ketone followed by reduction yields a secondary amine. This maintains a hydrogen bond donor at this position while adding new substituents, offering a different interaction profile compared to amidation.

4.2. Strategy 2: Azetidine Modification (Advanced)

While direct modification of the azetidine ring on the final fragment is challenging, knowledge gained from its binding mode can inform the synthesis of a second generation of azetidine-containing fragments.[11] For example, if the crystal structure shows an empty pocket near the C3 position of the azetidine ring, new fragments could be synthesized from 3-substituted azetidine precursors to specifically target that interaction.

The iterative Design-Make-Test-Analyze (DMTA) cycle is central to this phase.[2][20] Each newly synthesized compound is tested for binding affinity, and structural biology is used whenever possible to confirm that the new group is binding as intended. This process continues until a lead compound with the desired potency and drug-like properties is achieved.[21]

Conclusion

1-(Azetidin-1-yl)-2-methylpropan-2-amine represents a fragment of high potential for FBDD campaigns. Its molecular architecture is a deliberate convergence of three motifs valued in modern medicinal chemistry: the 3D-rich azetidine ring, the conformation-locking gem-dimethyl group, and the synthetically tractable primary amine. While not a pre-validated entity, its profile makes it an exemplary candidate for inclusion in fragment libraries targeting a wide range of proteins. This guide provides the strategic rationale and a practical, self-validating experimental blueprint for its use. By leveraging the detailed workflows for screening, validation, and structure-guided elaboration presented herein, drug discovery teams can effectively utilize this and similar fragments to generate novel, high-quality lead compounds for challenging biological targets.

References
  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available from: [Link]

  • Frontiers. (2020, August 5). Application of Fragment-Based Drug Discovery to Versatile Targets. Available from: [Link]

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Available from: [Link]

  • ChemRxiv. (2025, January). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]

  • Utrecht University. (n.d.). Approaches to Fragment-Based Drug Design. Thesis. Available from: [Link]

  • PMC. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Available from: [Link]

  • ACS Publications. (2017, August 29). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Available from: [Link]

  • PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available from: [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Available from: [Link]

  • PMC - NIH. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Available from: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of all synthesized compounds. Available from: [Link]

  • MDPI. (2025, October 13). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available from: [Link]

  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • MDPI. (2022, November 8). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available from: [Link]

  • ACS Publications. (2017, August 29). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (n.d.). Fragment-Based Approaches in Drug Discovery and Chemical Biology | Biochemistry. Available from: [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Available from: [Link]

  • ResearchGate. (n.d.). Strategies for the functionalization of azetidine‐containing.... Available from: [Link]

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]

  • Cambridge Healthtech Institute. (2016, April 20-21). Fragment Based Drug Discovery. Conference Agenda. Available from: [Link]

  • BioDuro. (n.d.). Fragment Based Drug Discovery (FBDD). Available from: [Link]

  • Frontiers. (2024, April 18). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Available from: [Link]

  • ScienceOpen. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Available from: [Link]

  • Pion Inc. (2025, January 30). Drug development hit and lead optimization. Available from: [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Available from: [Link]

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2026, January 7). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Available from: [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propylamine (FDB012495). Available from: [Link]

  • MDPI. (2023, May 24). Decomposition of Small Molecules for Fragment-Based Drug Design. Available from: [Link]

  • Arkivoc. (n.d.). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Available from: [Link]

  • PMC - NIH. (n.d.). Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation. Available from: [Link]

  • YouTube. (2022, November 2). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. Available from: [Link]

  • MDPI. (2023, May 24). Decomposition of Small Molecules for Fragment-Based Drug Design. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. Available from: [Link]

Sources

Exploratory

The Azetidine Architect: Engineering Amine Building Blocks for DMPK Optimization

Executive Summary In modern medicinal chemistry, the "Escape from Flatland" is not merely a slogan but a necessity for improving clinical success rates. While piperidines and pyrrolidines have historically dominated the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" is not merely a slogan but a necessity for improving clinical success rates. While piperidines and pyrrolidines have historically dominated the nitrogen-heterocycle landscape, azetidines (four-membered saturated amines) have emerged as a superior bioisostere.

This guide moves beyond basic definitions to explore the azetidine-containing amine building block as a precision tool. We will examine how the high ring strain (~25 kcal/mol) of azetidine can be harnessed rather than feared, how it alters vector alignment in structure-activity relationships (SAR), and provide a robust, self-validating protocol for synthesizing 3-functionalized azetidines—the workhorses of this class.

Part 1: The Physicochemical Advantage (The "Why")

The "Magic Ring Contraction"

Replacing a six-membered piperidine with a four-membered azetidine is often termed the "Azetidine Switch." This contraction does more than just reduce molecular weight; it fundamentally alters the physicochemical profile of the molecule.

  • Lipophilicity (LogD): Azetidines are generally less lipophilic than their piperidine counterparts due to the reduction in carbon count and the exposure of the nitrogen lone pair (though the latter is nuanced by pKa). Lowering LogD is critical for improving metabolic stability and reducing off-target promiscuity.

  • Basicity (pKa): The pKa of the azetidine nitrogen (approx. 11.3 for the parent) is comparable to pyrrolidine (11.3) and piperidine (11.2).[1] However, fluorination at the 3-position allows for drastic modulation.

    • 3,3-difluoroazetidine drops the pKa significantly (to ~6.0–7.0 range), reducing hERG liability while maintaining polarity.

  • Conformational Constraint: The puckered square geometry of azetidine rigidly directs substituents at the 3-position, often creating distinct vectors compared to the chair conformation of piperidine.

Decision Matrix: When to Deploy Azetidines

The following decision tree illustrates the logical flow for selecting an azetidine scaffold during lead optimization.

AzetidineDecision Start Lead Optimization: Piperidine/Pyrrolidine Core Issue1 Issue: Metabolic Instability (High LogD?) Start->Issue1 Issue2 Issue: hERG Liability (High Basicity?) Start->Issue2 Issue3 Issue: Lack of Potency (Vector Mismatch?) Start->Issue3 Sol1 Solution: Azetidine Switch (Reduces C-count, lowers LogD) Issue1->Sol1 Yes Sol2 Solution: 3,3-Difluoroazetidine (Lowers pKa via inductive effect) Issue2->Sol2 Yes Sol3 Solution: Spiro-Azetidine (Rigidifies vector, novel IP) Issue3->Sol3 Yes caption Fig 1: Strategic logic for incorporating azetidine motifs in drug design.

Part 2: Strategic Synthesis of 3-Aminoazetidines

The 3-aminoazetidine moiety is a privileged scaffold (found in drugs like Baricitinib ). While 3-aminoazetidines can be purchased, custom substitution patterns often require de novo synthesis or functionalization.

The Challenge: Ring Strain & Nucleophilicity

The primary challenge in azetidine chemistry is ring strain .[2] Reactions that create carbocations on the ring or involve harsh Lewis acids can lead to ring-opening or rearrangement. Therefore, the most robust route involves nucleophilic displacement on a protected 3-hydroxyazetidine, avoiding conditions that trigger ring fragmentation.

Validated Protocol: Synthesis of 1-Boc-3-Aminoazetidine

Objective: Convert commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate to the amine via a Mesylate/Azide sequence. This protocol prioritizes safety (controlling azide risks) and purity.

Reagents:
  • Starting Material: 1-Boc-3-hydroxyazetidine (1.0 eq)

  • Activation: Methanesulfonyl chloride (MsCl) (1.2 eq), Triethylamine (TEA) (1.5 eq)

  • Displacement: Sodium Azide (NaN3) (1.5 eq) [WARNING: Azide Hazard]

  • Reduction: Pd/C (10% wt), Hydrogen gas (balloon) OR Staudinger conditions (PPh3/Water).

  • Solvents: Dichloromethane (DCM), DMF, Methanol.

Step-by-Step Methodology:
  • Mesylation (Activation):

    • Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DCM at 0°C under N2.

    • Add TEA followed by dropwise addition of MsCl.[2] Causality: Low temperature prevents elimination to the enamine.

    • Stir for 2 hours. Quench with NaHCO3, extract, and dry.[3]

    • Checkpoint: 1H NMR should show a sharp singlet ~3.0 ppm (mesyl group) and a downfield shift of the C3-proton.

  • Azidation (Displacement):

    • Dissolve the crude mesylate in DMF (0.5 M concentration).

    • Add NaN3 carefully. Heat to 60°C for 4-6 hours.

    • Safety Note: Do not use halogenated solvents (DCM) here to avoid formation of diazidomethane (explosive).

    • Workup: Dilute with water, extract with EtOAc.[4] Wash extensively with water to remove DMF.

    • Checkpoint: IR spectrum must show a strong azide stretch at ~2100 cm⁻¹.

  • Reduction (The Amine Reveal):

    • Dissolve the azide intermediate in Methanol.

    • Add 10% Pd/C (10 wt% of substrate).

    • Stir under H2 atmosphere (balloon) for 12 hours.

    • Filter through Celite to remove Pd/C. Concentrate.

    • Result: 1-Boc-3-aminoazetidine.

Workflow Visualization

SynthesisWorkflow Step1 1-Boc-3-Hydroxyazetidine (Start) Step2 Mesylation (MsCl, TEA, DCM, 0°C) Step1->Step2 Step3 Intermediate: 3-OMs-Azetidine Step2->Step3 Activation Step4 Azidation (NaN3, DMF, 60°C) Step3->Step4 SN2 Displacement Step5 Intermediate: 3-Azido-Azetidine Step4->Step5 Inversion Step6 Reduction (H2, Pd/C, MeOH) Step5->Step6 Final Product: 1-Boc-3-Aminoazetidine Step6->Final Yield >85% caption Fig 2: Robust synthetic route for 3-aminoazetidine building blocks.

Part 3: Advanced Architectures – Spirocyclic Azetidines

As drug discovery moves toward higher Fsp3 (fraction of sp3 carbons), spirocyclic azetidines have become premium building blocks.

The Spiro[3.3]heptane System

The 2-azaspiro[3.3]heptane scaffold is a specific bioisostere for piperidine and morpholine.

  • Vector: Unlike the flexible chair of piperidine, the spiro-system is rigid.

  • Solubility: The high sp3 character disrupts crystal packing, often enhancing aqueous solubility compared to flat aromatic linkers.

Comparative Data: Azetidine vs. Traditional Rings

The table below summarizes the impact of replacing a standard amine with an azetidine analog in a theoretical lead compound.

PropertyPiperidine (Reference)Azetidine (Analog)3,3-Difluoroazetidine
Ring Size 6-membered4-membered4-membered
Ring Strain ~0 kcal/mol~25 kcal/mol~25 kcal/mol
Basicity (pKa) ~11.2~11.3~6.5
Lipophilicity HighModerate (Lower LogD)Moderate/High (C-F dipoles)
Metabolic Liability High (Oxidation)Low (Steric bulk/Strain)Very Low (Blocked sites)

Part 4: References & Authority[5][6]

  • Duncton, M. A. J. (2016). Miniperspective: Azetidines in Drug Discovery. Journal of Medicinal Chemistry. This is the seminal review covering the utility of azetidines in modern DMPK optimization.

  • Mykhailiuk, P. K. (2014). Saturated Bioisosteres of Benzene: Where to Go Next?. Chemistry – A European Journal. Discusses the use of bicyclic azetidines and spiro-systems as benzene replacements.

  • Organic Syntheses. (1973). Azetidine Synthesis Protocols. Provides the foundational historical context for azetidine ring closure, though modern methods prefer milder conditions.

  • Baricitinib (Olumiant) Approval Package. Demonstrates the successful clinical application of a 3-azetidinyl moiety in a JAK inhibitor.

  • Couty, F., & David, O. R. (2005). Synthesis of 4- to 7-membered Heterocycles by Ring Expansion. Topics in Heterocyclic Chemistry. Covers the mechanistic details of ring strain and expansion relevant to azetidine stability.[2]

Sources

Foundational

Thermodynamic Stability Profile: 1-(Azetidin-1-yl)-2-methylpropan-2-amine

The following technical guide details the thermodynamic stability profile of 1-(Azetidin-1-yl)-2-methylpropan-2-amine , synthesized for researchers and drug development professionals. Technical Whitepaper | Version 1.0 E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 1-(Azetidin-1-yl)-2-methylpropan-2-amine , synthesized for researchers and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

1-(Azetidin-1-yl)-2-methylpropan-2-amine (C


H

N

) presents a unique thermodynamic paradox: it possesses a kinetically stable sterically hindered backbone (the gem-dimethyl effect) coupled with a thermodynamically unstable, high-strain azetidine ring (~26 kcal/mol).

While the molecule exhibits robust stability under inert, anhydrous, and basic conditions, it is critically sensitive to protonation and electrophiles . The primary degradation vector is acid-catalyzed ring opening hydrolysis , followed by atmospheric CO


 capture  due to the 1,2-diamine motif. This guide defines the physicochemical boundaries for maintaining structural integrity.

Structural & Thermodynamic Architecture

The Energy Landscape

The molecule's reactivity is dictated by the tension between the strained heterocycle and the steric bulk of the tert-butyl-like chain.

FeatureThermodynamic ContributionStability Implication
Azetidine Ring +25.4 kcal/mol (Strain Energy) The "loaded spring." High ground-state energy makes ring-opening exergonic.
Gem-Dimethyl Group Thorpe-Ingold Effect Compresses internal bond angles (

), favoring ring closure and stabilizing the folded conformation.
Primary Amine Nucleophilic Center High pKa (~10.6). Acts as a CO

scavenger and potential intramolecular nucleophile.
Tertiary Amine Basic Center High pKa (~10.4). Protonation activates the azetidine ring for destruction.
Calculated Physicochemical Properties (Estimated)
  • Boiling Point: 155–165 °C (at 760 mmHg) – Predicted based on group additivity.

  • Density: ~0.89 g/cm³

  • pKa (1): 10.6 (Primary amine)

  • pKa (2): 9.8 (Azetidine nitrogen)

  • LogP: ~0.5 (Amphiphilic, water-soluble)

Degradation Mechanisms (The "Why")

Primary Failure Mode: Acid-Catalyzed Hydrolysis

The most critical instability arises in acidic media. The protonation of the azetidine nitrogen creates an azetidinium ion , a highly electrophilic species. Water (or any nucleophile) attacks the


-carbon of the ring, relieving the 26 kcal/mol strain and irreversibly opening the ring to form a linear amino-alcohol or diamine derivative.

Mechanism:

  • Activation:

    
     binds to Azetidine-N.
    
  • Attack:

    
     attacks C2 or C4 of the ring (S
    
    
    
    2-like).
  • Collapse: Ring opens to form N-(3-hydroxypropyl) derivative.

Secondary Failure Mode: Carbamate Formation (CO Capture)

As a 1,2-diamine analog, this molecule is a potent CO


 scrubber. Exposure to air leads to the rapid formation of carbamates, which can further dehydrate to form cyclic ureas (though the gem-dimethyl group sterically hinders urea cyclization, the carbamate salt will precipitate).
Visualization of Degradation Pathways

The following diagram maps the kinetic pathways for degradation.

DegradationPathways Target 1-(Azetidin-1-yl)- 2-methylpropan-2-amine Azetidinium Azetidinium Ion (Activated) Target->Azetidinium + H+ (Acid) Carbamate Carbamate Salt (Solid Precipitate) Target->Carbamate + CO2 (Air) Oxide N-Oxide (Metabolic/Oxidative) Target->Oxide + [O] (Peroxides) RingOpen Ring-Opened Hydrolysis Product Azetidinium->RingOpen + H2O (Hydrolysis) Relief of 26 kcal/mol strain

Caption: Figure 1. Kinetic degradation map showing the critical acid-catalyzed pathway (Red) and atmospheric instability (Yellow).

Experimental Profiling Protocols

To validate the stability of your specific lot, the following "Self-Validating" protocols are recommended. These are designed to detect the specific breakdown products identified above.

Stress Testing (Forced Degradation)

Perform these tests before using the material in critical biological assays.

Stress ConditionDurationTarget EndpointAnalytical Method
Acid Hydrolysis 0.1 N HCl, 25°C, 4 hrs>5% LossLC-MS (Look for M+18 peak: Ring opening hydration)
Oxidation 3% H

O

, 25°C, 1 hr
N-Oxide formationLC-MS (Look for M+16 peak)
Atmospheric Open vial, 50% RH, 24 hrsCarbamate crustVisual/NMR (New Carbonyl peak ~160 ppm)
Thermal 60°C, Inert atm, 7 daysDimerizationHPLC-UV/ELSD
HPLC Method Recommendations

Standard reverse-phase HPLC may degrade the molecule on-column if acidic mobile phases (e.g., 0.1% TFA) are used.

  • Column: C18 High pH stable (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Why? High pH suppresses protonation, keeping the azetidine ring in its stable, unactivated form during analysis.

Storage & Handling Directives

Based on the thermodynamic profile, the following handling logic is mandatory to prevent "silent" degradation (where purity drops but appearance remains unchanged).

The "Argon-Cold-Dark" Protocol
  • Atmosphere: Strictly handle under Argon or Nitrogen . CO

    
     in air will form carbamates within minutes.
    
  • Temperature: Store at -20°C . While thermally stable at RT, cold storage inhibits slow oxidative processes.

  • Container: Amber glass with Teflon-lined caps . Avoid polyethylene (permeable to O

    
    /CO
    
    
    
    ).
Formulation Logic
  • Avoid: Acidic buffers (Citrate, Acetate, Phosphate pH < 7).

  • Preferred: Tris, HEPES, or Bicarbonate buffers (pH > 7.5).

  • Solvents: DMSO (Dry), Methanol (Dry). Avoid halogenated solvents (DCM/Chloroform) as they can slowly alkylate the basic amines (Quaternization).

Emergency Neutralization

If the compound is accidentally exposed to acid:

  • Immediately neutralize with cold NaHCO

    
     or NaOH to pH > 10.
    
  • Extract into an organic solvent (DCM or EtOAc) to remove it from the aqueous acidic environment.

  • Re-concentrate under vacuum at low temperature (<30°C).

References

  • Azetidine Ring Strain & Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1][2]

    • Source: RSC Advances (2021).
    • URL:[Link]

  • Acid-Medi

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
    • Source: ACS Medicinal Chemistry Letters (2021).
    • URL:[Link]

  • Diamine-CO2 Interaction

    • Title: Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
    • Source: International Journal of Greenhouse Gas Control (2025/Contextual).
    • URL:[Link]

  • General Physical Properties of 1-(Azetidin-1-yl)

    • Source: PubChem Compound Summary (CID 52181002 & rel
    • URL:[Link]

Sources

Exploratory

Molecular weight and formula analysis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine

Topic: Molecular weight and formula analysis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula analysis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

A Structural and Synthetic Deep Dive for Medicinal Chemistry Applications

Executive Summary

1-(Azetidin-1-yl)-2-methylpropan-2-amine is a specialized diamine building block increasingly utilized in fragment-based drug discovery (FBDD). Characterized by a constrained four-membered azetidine ring linked to a bulky tert-butyl amine motif via a methylene bridge, this molecule offers a unique combination of conformational rigidity and steric bulk.

This guide provides a rigorous analysis of its molecular identity, physicochemical properties, and synthetic pathways. It is designed to serve as a definitive reference for researchers incorporating this motif into kinase inhibitors, GPCR ligands, or bidentate ligands for catalysis.

Molecular Identity & Stoichiometry[1]

The precise stoichiometric characterization is the foundation of any quantitative experimental workflow.

Elemental Composition
ElementSymbolAtom CountAtomic Weight ( g/mol )Mass Contribution% Composition
Carbon C712.01184.07765.57%
Hydrogen H161.00816.12812.58%
Nitrogen N214.00728.01421.85%
Total C₇H₁₆N₂ 25 -- 128.219 100.00%
  • Molecular Formula: C₇H₁₆N₂[1]

  • Molecular Weight (Average): 128.22 g/mol

  • Monoisotopic Mass: 128.1313 Da

Structural Nomenclature
  • IUPAC Name: 1-(Azetidin-1-yl)-2-methylpropan-2-amine

  • SMILES: CC(C)(N)CN1CCC1

  • Key Structural Features:

    • Azetidine Ring: A 4-membered nitrogen heterocycle providing metabolic stability superior to acyclic amines and distinct vector orientation compared to pyrrolidines.

    • Gem-dimethyl Group: Two methyl groups at the C2 position create a "neopentyl-like" steric environment, preventing metabolic oxidation at the alpha-position and restricting bond rotation.

Physicochemical Profiling

Understanding the acid-base profile is critical for purification and formulation. This molecule is a 1,2-diamine, meaning the protonation of one nitrogen significantly depresses the pKa of the second due to electrostatic repulsion.

Predicted Properties
PropertyValueRationale
pKa₁ (Primary Amine) ~10.2Typical for hindered aliphatic primary amines.
pKa₂ (Azetidine N) ~6.5 - 7.5Depressed from typical azetidine (11.3) due to proximity to the ammonium cation formed at pKa₁.
LogP (Octanol/Water) 0.6 ± 0.2The lipophilic tert-butyl group balances the hydrophilic diamine core.
Boiling Point ~145 - 155 °CEstimated at 760 mmHg based on MW and H-bonding capacity.
Physical State LiquidColorless to pale yellow oil at room temperature.
Solubility & Handling
  • Solubility: Highly soluble in polar organic solvents (DCM, MeOH, DMSO) and aqueous acid. Moderate solubility in diethyl ether.

  • Stability: The azetidine ring is strained but kinetically stable.[2] However, avoid prolonged exposure to strong Lewis acids which can trigger ring-opening polymerization.

Synthetic Pathways

The synthesis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine requires a strategy that installs the sterically hindered primary amine without compromising the strained azetidine ring.

Route A: Regioselective Ring Opening of Aziridine (Recommended)

This is the most atom-economical route. It exploits the nucleophilicity of azetidine attacking the less hindered carbon of 2,2-dimethylaziridine.

Mechanism:

  • Activation: 2,2-dimethylaziridine is activated by a mild Lewis acid or proton source.

  • Nucleophilic Attack: The secondary amine of azetidine attacks the primary carbon (CH₂) of the aziridine. Steric hindrance at the tertiary carbon (CMe₂) prevents attack there.

  • Product Formation: The ring opens to yield the target 1,2-diamine.

SynthesisRouteA Figure 1: Regioselective synthesis via aziridine ring opening. Aziridine 2,2-Dimethylaziridine (Starting Material) Transition Transition State (Steric Control) Aziridine->Transition Activation (LiClO4/MeCN) Azetidine Azetidine (Nucleophile) Azetidine->Transition Attack at CH2 Product 1-(Azetidin-1-yl)- 2-methylpropan-2-amine Transition->Product Ring Opening

Protocol (Route A):

  • Reagents: 2,2-Dimethylaziridine (1.0 equiv), Azetidine (1.1 equiv), LiClO₄ (0.1 equiv, catalyst).

  • Solvent: Acetonitrile (anhydrous).

  • Condition: Stir at 60°C in a sealed tube for 12 hours.

  • Workup: Concentrate in vacuo. The residue is often pure enough; otherwise, distill under reduced pressure.

Route B: Nitro-Aldol Reduction (Alternative)

Useful if the aziridine precursor is unavailable. This involves alkylating azetidine with a nitro-halide followed by reduction.

  • Alkylation: React Azetidine with 1-chloro-2-methyl-2-nitropropane (or the corresponding triflate) and a base (K₂CO₃).

  • Reduction: Hydrogenation of the nitro group (H₂, Pd/C or Raney Ni) yields the primary amine.

Structural Characterization Workflow

Validating the structure requires confirming the integrity of the azetidine ring and the presence of the primary amine.

Spectroscopic Signatures
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.10 ppm (s, 6H): Gem-dimethyl protons (Singlet is critical; confirms quaternary carbon).

    • δ 2.35 ppm (s, 2H): Methylene bridge (-CH₂-N-).

    • δ 3.20 ppm (t, 4H): Azetidine ring protons adjacent to nitrogen.

    • δ 2.05 ppm (quin, 2H): Azetidine ring protons (distal).

  • MS (ESI+):

    • [M+H]⁺: Peak at m/z 129.13.

    • Fragmentation: Loss of NH₃ (17 Da) or cleavage of the azetidine ring may be observed at higher collision energies.

Characterization Figure 2: Analytical workflow for structural validation. Sample Crude Product MS Mass Spectrometry (ESI+) Sample->MS Check1 M+H = 129.1? MS->Check1 NMR 1H NMR (CDCl3) Check1->NMR Yes Check2 Singlet @ 1.1ppm (6H)? Multiplets @ 3.2ppm? NMR->Check2 Valid VALIDATED STRUCTURE Check2->Valid Yes

Applications in Drug Discovery

This molecule serves as a high-value scaffold in Medicinal Chemistry:

  • Solubility Enhancer: The basic amine and aliphatic bulk can improve the solubility of flat aromatic kinase inhibitors.

  • Bioisostere: The azetidine moiety acts as a constrained bioisostere for diethylamine or pyrrolidine, often improving metabolic stability (lower lipophilicity than diethylamine, different metabolic soft spots than pyrrolidine).

  • Linker Chemistry: The diamine functionality allows it to serve as a linker in PROTACs (Proteolysis Targeting Chimeras), where the rigid gem-dimethyl group can restrict the conformational space of the linker chain.

References

  • Synthesis of Azetidines: Padwa, A., & Bur, S. K. (2004). The Paternò-Büchi Reaction of Enamines and Imines. Tetrahedron. Link

  • Aziridine Ring Opening: Wu, J., Sun, X., & Li, Y. (2006). Ring Opening of Aziridines and Epoxides Catalyzed by Lewis Acids. Chemical Reviews. Link

  • Azetidine Properties: Couty, F., & Evano, G. (2006).[3] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • pKa Prediction Models: Hunt, I. (2025). Acid-Base Chemistry of Amines. University of Calgary Chemistry Department. Link

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link

Sources

Foundational

Solubility profile of 1-(Azetidin-1-yl)-2-methylpropan-2-amine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-(Azetidin-1-yl)-2-methylpropan-2-amine in Organic Solvents Introduction In the landscape of modern drug discovery and development, a thorough understanding of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-(Azetidin-1-yl)-2-methylpropan-2-amine in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's developability, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile. This technical guide focuses on the solubility profile of 1-(Azetidin-1-yl)-2-methylpropan-2-amine, a novel small molecule with potential therapeutic applications.

The structure of 1-(Azetidin-1-yl)-2-methylpropan-2-amine, featuring a strained azetidine ring, a tertiary amine, and a neopentyl-like moiety, presents a unique combination of structural motifs that govern its interactions with various solvents. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of organic solvents. While specific experimental data for this exact molecule is not yet publicly available, this document will serve as a robust framework for its determination and interpretation, drawing upon established principles of physical chemistry and proven experimental methodologies.

Theoretical Framework for Solubility Prediction

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. An understanding of the structural features of 1-(Azetidin-1-yl)-2-methylpropan-2-amine allows for a qualitative prediction of its solubility in different classes of organic solvents.

Molecular Structure and Physicochemical Properties
  • Polarity: The molecule possesses both polar and non-polar regions. The nitrogen atoms in the azetidine ring and the tertiary amine introduce polarity and the capacity for hydrogen bonding as an acceptor. The lone pair of electrons on the nitrogen atoms can interact with protic solvents. Conversely, the hydrocarbon backbone, particularly the bulky tert-butyl group, contributes to its non-polar character.

  • Hydrogen Bonding: The primary amine group is a hydrogen bond donor and acceptor, while the tertiary amine in the azetidine ring is only a hydrogen bond acceptor. This capability for hydrogen bonding suggests a higher affinity for polar protic solvents.

  • Molecular Size and Shape: The relatively compact structure may facilitate its entry into the solvent lattice. However, the steric hindrance from the tert-butyl group could influence its interaction with solvent molecules.

  • pKa and Basicity: As an amine, 1-(Azetidin-1-yl)-2-methylpropan-2-amine is basic. The pKa of the conjugate acid is a crucial parameter, as it determines the extent of ionization in acidic or protic solvents. Generally, amines are more soluble in polar protic solvents and may exhibit enhanced solubility in acidic media through salt formation.[1]

Expected Solubility in Different Organic Solvent Classes

Based on these properties, a general solubility profile can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to favorable hydrogen bonding interactions between the solvent's hydroxyl group and the amine's nitrogen atoms.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Moderate to good solubility is likely. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated. The non-polar hydrocarbon portion of the molecule will favor interactions with these solvents, but the polar amine and azetidine functionalities will be disfavored.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is often observed for amines in these solvents due to a combination of dipole-dipole interactions and the ability of chloroform to act as a weak hydrogen bond donor.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The "shake-flask" method is a widely accepted and recommended technique for generating equilibrium solubility data.[2][3]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 1-(Azetidin-1-yl)-2-methylpropan-2-amine in various organic solvents at a controlled temperature.

Materials and Reagents:

  • 1-(Azetidin-1-yl)-2-methylpropan-2-amine (solid, of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Processing prep1 Weigh excess solid compound prep2 Add to a vial with a known volume of solvent prep1->prep2 equil1 Seal vials and place on orbital shaker prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25 °C) equil1->equil2 equil3 Allow to equilibrate for a set time (e.g., 24-72 hours) equil2->equil3 sample1 Allow solid to settle equil3->sample1 sample2 Withdraw a clear aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a syringe filter sample2->sample3 sample4 Dilute the filtrate to a known volume sample3->sample4 sample5 Analyze by a validated analytical method (e.g., HPLC) sample4->sample5 data1 Determine the concentration of the saturated solution sample5->data1 data2 Calculate solubility (e.g., in mg/mL or mol/L) data1->data2

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Procedure:

  • Preparation: Accurately weigh an amount of 1-(Azetidin-1-yl)-2-methylpropan-2-amine that is in excess of its expected solubility and add it to a series of vials.

  • Solvent Addition: To each vial, add a precise volume of the desired organic solvent.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[2] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the calibration range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

  • Calculation: Calculate the solubility of the compound in the specific organic solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner, typically in a tabular format, to allow for easy comparison across different solvents.

Hypothetical Solubility Data for 1-(Azetidin-1-yl)-2-methylpropan-2-amine

The following table presents hypothetical solubility data to illustrate how the results of such a study might be presented.

Organic SolventSolvent ClassPredicted SolubilityHypothetical Solubility (mg/mL at 25°C)
MethanolPolar ProticHigh> 100
EthanolPolar ProticHigh> 100
AcetonePolar AproticModerate50 - 100
Ethyl AcetatePolar AproticModerate20 - 50
AcetonitrilePolar AproticModerate30 - 60
DichloromethaneChlorinatedGood> 100
ChloroformChlorinatedGood> 100
TolueneNon-PolarLow5 - 15
HexaneNon-PolarLow< 1
Interpretation of Solubility Data in Drug Development

The solubility profile in organic solvents provides critical insights for various stages of drug development:

  • Process Chemistry: Knowledge of solubility is essential for selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization). High solubility in a particular solvent might make it a good reaction medium, while a combination of a solvent in which it is highly soluble and an anti-solvent in which it is poorly soluble can be used for effective crystallization.

  • Formulation Development: For parenteral formulations, the solubility in biocompatible organic co-solvents is a key parameter. For oral dosage forms, solubility in organic solvents can inform the selection of excipients and manufacturing processes like spray drying.

  • Preclinical Studies: In vitro and in vivo studies often require the preparation of stock solutions in organic solvents like DMSO.[4] Understanding the solubility in these solvents is crucial for accurate dosing and to avoid precipitation of the compound during experiments.

Conclusion

While specific experimental data for the solubility of 1-(Azetidin-1-yl)-2-methylpropan-2-amine in organic solvents is not yet widely disseminated, this technical guide provides a comprehensive framework for its theoretical prediction and experimental determination. The structural features of the molecule suggest a varied solubility profile, with a higher affinity for polar and chlorinated solvents. The detailed shake-flask protocol presented herein offers a robust and reliable method for obtaining accurate equilibrium solubility data. The systematic determination and interpretation of this data are indispensable for the efficient and successful development of this promising compound into a potential therapeutic agent.

References

  • Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). The bars show the.... Retrieved from [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?. Retrieved from [Link]

  • Unknown. (n.d.). Amine Unknowns. Retrieved from [Link]

  • BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • Unknown. (2012, July 3). Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Azetidine. Retrieved from [Link]

  • MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). Retrieved from [Link]

  • ChemBK. (2024, April 10). N-methylpropan-2-amine. Retrieved from [Link]

  • ACS Publications. (2011, November 14). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. Retrieved from [Link]

Sources

Exploratory

Bioisosteric Optimization of 1-(Azetidin-1-yl)-2-methylpropan-2-amine: A Technical Guide

Executive Summary The scaffold 1-(Azetidin-1-yl)-2-methylpropan-2-amine represents a privileged 1,2-diamine motif, characterized by a sterically hindered primary amine and a strained tertiary azetidine ring. While this s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 1-(Azetidin-1-yl)-2-methylpropan-2-amine represents a privileged 1,2-diamine motif, characterized by a sterically hindered primary amine and a strained tertiary azetidine ring. While this structure offers a unique vector for hydrogen bonding and exploits the Thorpe-Ingold effect (via the gem-dimethyl group) to pre-organize the bioactive conformation, it presents distinct developability challenges.

The azetidine ring is susceptible to oxidative ring opening (metabolic liability) and possesses a high


 (~10.5–11.0), potentially limiting membrane permeability (low LogD at physiological pH). This guide outlines a systematic approach to identifying bioisosteres that retain the scaffold's critical pharmacophoric features while optimizing metabolic stability and physicochemical properties.

Part 1: Structural Analysis & Pharmacophore Mapping

Before attempting replacement, we must deconstruct the molecule into its functional determinants.

The Azetidine Vector

The azetidine ring is not merely a solubilizing group; it is a rigid, directional vector. Unlike freely rotating diethylamines, the azetidine "ties back" the alkyl chains, reducing the entropic penalty of binding.

  • Key Feature: High ring strain (~26 kcal/mol) increases the

    
    -character of the nitrogen lone pair, theoretically lowering basicity compared to acyclic analogs, yet it remains highly basic in this aliphatic context.
    
  • Liability: High clearance risk via CYP450-mediated

    
    -carbon oxidation and subsequent ring-opening.
    
The Gem-Dimethyl Linker (Thorpe-Ingold Effect)

The 2-methylpropan-2-amine segment is critical. The two methyl groups restrict rotation around the C1-C2 bond.

  • Mechanistic Impact: Removing these methyl groups (reverting to an ethyl linker) often results in a >10-fold loss of potency due to the increased entropic cost of adopting the bound conformation.

  • Design Rule: Any bioisosteric replacement of the linker must maintain or enhance this conformational lock.

Part 2: Bioisosteric Strategies

We will employ three distinct strategies ranging from conservative substitutions to scaffold hopping.

Strategy A: Physicochemical Tuning (The Fluorine Scan)

Objective: Lower


 to improve permeability and block metabolic soft spots without altering steric bulk.
  • Modification: Replace the parent azetidine with 3,3-difluoroazetidine .

  • Rationale: The strong electron-withdrawing effect of the fluorine atoms significantly lowers the basicity of the azetidine nitrogen (often by 2–3 log units). This increases the fraction of neutral molecule available for passive diffusion at pH 7.4. Additionally, the C3 position is blocked from oxidative metabolism.

Strategy B: Topological Rigidification (Spirocycles)

Objective: Enhance metabolic stability and introduce novel vectors.

  • Modification: Replace the azetidine with 2-azaspiro[3.3]heptane .

  • Rationale: This "dumbbell" shape maintains the 4-membered ring geometry at the nitrogen attachment point but sterically occludes the metabolic sites. It increases lipophilicity (LogP), which may be necessary if the parent molecule is too polar.

Strategy C: The "Cage" Switch (Bicyclo[1.1.1]pentane)

Objective: A non-classical isostere to replace the entire tert-butyl amine or the azetidine moiety.

  • Modification: Replace the gem-dimethyl spacer with a bicyclo[1.1.1]pentane (BCP) core.

  • Rationale: BCPs act as "super-stiff" spacers. A BCP-diamine analog mimics the distance and vector of the original 1,2-diamine but with a completely different metabolic profile and increased linearity.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the appropriate bioisostere based on the specific liability of the lead compound.

Bioisostere_Logic Start Lead: 1-(Azetidin-1-yl)-2-methylpropan-2-amine Problem Identify Primary Liability Start->Problem Path_Metab Metabolic Instability (High Clearance) Problem->Path_Metab Path_Perm Low Permeability (High pKa) Problem->Path_Perm Path_IP IP Space / Novelty Problem->Path_IP Sol_Fluoro 3,3-Difluoroazetidine (Lowers pKa, Blocks Metabolism) Path_Metab->Sol_Fluoro Block Oxidation Sol_Spiro 2-Azaspiro[3.3]heptane (Steric Bulk, Lipophilicity) Path_Metab->Sol_Spiro Steric Shielding Path_Perm->Sol_Fluoro Basicity Modulation Sol_BCP Bicyclo[1.1.1]pentane (Linear Spacer, High Stability) Path_IP->Sol_BCP Scaffold Hop

Caption: Decision matrix for bioisosteric replacement based on physicochemical liabilities.

Part 4: Experimental Protocols

To validate these bioisosteres, robust synthetic routes are required. The following protocol describes the synthesis of the parent scaffold and its fluoro-analog using a Nitro-Aldol / Reduction strategy. This is preferred over direct alkylation of diamines to avoid poly-alkylation byproducts.

Protocol: Synthesis of 1-(3,3-Difluoroazetidin-1-yl)-2-methylpropan-2-amine

Reagents:

  • 2-Nitropropane

  • Paraformaldehyde

  • Mesyl Chloride (MsCl)

  • 3,3-Difluoroazetidine Hydrochloride

  • Palladium on Carbon (Pd/C)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Henry Reaction (Nitro-Aldol):

    • Combine 2-nitropropane (1.0 eq) and paraformaldehyde (1.2 eq) in ethanol with a catalytic amount of NaOH.

    • Stir at room temperature for 12 hours.

    • Result: Formation of 2-methyl-2-nitropropan-1-ol .

    • Checkpoint: Verify formation by TLC (product is more polar than starting nitroalkane).

  • Activation:

    • Dissolve the nitro-alcohol in DCM at 0°C. Add TEA (1.5 eq).

    • Dropwise add MsCl (1.1 eq). Stir for 2 hours.

    • Result:2-methyl-2-nitropropyl methanesulfonate . This activates the position for displacement.

  • Displacement (Introduction of Bioisostere):

    • Dissolve 3,3-difluoroazetidine HCl (1.2 eq) in acetonitrile. Add

      
       (3.0 eq) to liberate the free base.
      
    • Add the mesylate intermediate. Heat to 60°C for 16 hours.

    • Mechanism:

      
       displacement of the mesylate by the azetidine nitrogen. The gem-dimethyl group makes this slow; heating is essential.
      
    • Result:1-(3,3-difluoroazetidin-1-yl)-2-methyl-2-nitropropane .

  • Reduction (Unmasking the Amine):

    • Dissolve the nitro-azetidine intermediate in Methanol.

    • Add 10% Pd/C (10 wt%) and expose to

      
       atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker).
      
    • Stir for 4–6 hours. Filter through Celite.

    • Result:Target Molecule .

Data Table: Expected Physicochemical Shifts

PropertyParent (Azetidine)3,3-Difluoroazetidine2-Azaspiro[3.3]heptane
MW 128.2164.2168.3
cLogP 0.81.11.9

(Est.)
10.88.210.5
tPSA 29

29

29

Metabolic Risk HighLowLow

Part 5: Computational Validation Workflow

Before synthesis, candidates should be screened in silico.

Comp_Validation Input Candidate Structures Conf_Gen Conformational Search (OMEGA/MacroModel) Input->Conf_Gen Overlay Pharmacophore Overlay (ROCS) Conf_Gen->Overlay Fit to Parent pKa_Calc pKa Prediction (Jaguar/Epik) Overlay->pKa_Calc Filter by Shape Selection Select for Synthesis pKa_Calc->Selection Optimal Profile

Caption: In silico workflow to prioritize bioisosteres before synthesis.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry. Link
    
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Piotrowski, D. W. (2012). "Application of Azetidines in Drug Discovery." ACS Medicinal Chemistry Letters. Link

  • Jung, M. E., & Piizzi, G. (2005). "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. Link

Foundational

A Comprehensive Technical Guide to the Safety and Hazard Classification of Azetidine Amines

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Field-Proven Insights into the Safe Handling and Hazard Communication of Azetidine-Containing Compounds. Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Field-Proven Insights into the Safe Handling and Hazard Communication of Azetidine-Containing Compounds.

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, and its derivatives have emerged as valuable building blocks in modern drug discovery.[1] Their rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets.[1] This has led to their incorporation into a wide range of therapeutic candidates, including the successful antihypertensive agent, Azelnidipine.[1] However, the inherent reactivity and specific hazard profile of these small, strained ring systems, particularly azetidine amines, necessitate a thorough understanding of their safety and handling requirements.

This guide provides an in-depth analysis of the Safety Data Sheet (SDS) and hazard classification for azetidine and its amine derivatives, grounded in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to manage the risks associated with these compounds effectively.

PART 1: Decoding the Hazard Profile of Azetidine Amines

The hazard profile of a chemical is comprehensively detailed in its Safety Data Sheet (SDS), a document mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the United States and the European Chemicals Agency (ECHA) in the European Union.[3][4] For azetidine and its derivatives, the SDS consistently highlights several key hazards that demand stringent control measures.

GHS Hazard Classification: A Snapshot

The Globally Harmonized System (GHS) provides a standardized framework for classifying chemical hazards.[2][5] For azetidine, the primary classifications are as follows:

Hazard ClassCategoryHazard StatementGHS Pictogram
Flammable Liquids2H225: Highly flammable liquid and vapourGHS02: Flame
Skin Corrosion/Irritation1H314: Causes severe skin burns and eye damageGHS05: Corrosion
Acute Toxicity (Oral)4H302: Harmful if swallowedGHS07: Exclamation Mark

This table summarizes the main GHS classifications for azetidine based on available safety data sheets.[6][7][8]

The "Why" Behind the Hazards: A Mechanistic Perspective

Understanding the chemical principles that underpin these hazards is crucial for developing effective safety protocols.

  • Flammability (H225): Azetidine is a volatile liquid with a low flash point.[6][7] Its vapors are heavier than air and can travel a considerable distance to an ignition source, forming explosive mixtures with air.[6][7] This necessitates the use of explosion-proof equipment and strict avoidance of heat, sparks, and open flames.[6][7]

  • Corrosivity (H314): As a primary aliphatic amine, azetidine is a strong base.[8][9] This inherent basicity is the primary driver of its corrosive nature, causing severe burns upon contact with skin and eyes.[6][7] The damage can be irreversible, leading to visible necrosis through the epidermis and into the dermis.[6] Amines can be injurious to any tissue they directly contact.[7]

  • Acute Oral Toxicity (H302): While some azetidine derivatives show moderate toxicity, the parent compound and many of its amine derivatives are classified as harmful if swallowed.[7][10][11] Ingestion can cause severe burns to the mouth, throat, and stomach.[12][13]

It is important to note that while the parent azetidine is not classified as a respiratory or skin sensitizer, nor as a mutagen, carcinogen, or reproductive toxicant, the hazard profile of substituted azetidine amines can vary.[6] For instance, azetidine-3-carboxylic acid is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10]

PART 2: Field-Proven Safety Protocols and Handling Procedures

A robust safety culture is paramount when working with reactive and hazardous compounds like azetidine amines. The following protocols are designed to be self-validating systems, ensuring multiple layers of protection.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through the implementation of effective engineering controls.

  • Ventilation: All work with azetidine and its derivatives must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][14] This is critical to prevent the accumulation of flammable vapors and to minimize inhalation exposure.[6][7]

  • Safety Equipment: Readily accessible and recently tested safety showers and eyewash stations are mandatory in any laboratory handling these compounds.[14]

Personal Protective Equipment (PPE): The Essential Barrier

Proper selection and use of PPE is non-negotiable.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles.[13][14]Protects against splashes that can cause severe and irreversible eye damage.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Always consult the manufacturer's compatibility data.[14]Prevents skin contact, which can lead to severe burns.[6][7]
Skin and Body Protection Laboratory Coat and ApronA flame-retardant lab coat is recommended. A chemically resistant apron provides an additional layer of protection.[14][15]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorRequired if working outside of a fume hood or if ventilation is inadequate.[14]Prevents respiratory irritation from inhaling vapors.[7]
Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a detailed methodology for handling azetidine amines, from preparation to disposal.

Caption: A step-by-step workflow for the safe handling of azetidine amines.

Storage and Incompatibility: Preventing Hazardous Reactions

Proper storage is critical to maintaining the stability of azetidine amines and preventing dangerous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][12] Containers should be kept tightly closed and protected from sunlight.[6][13] Many azetidine derivatives are also air and moisture sensitive, necessitating storage under an inert atmosphere.[12][13]

  • Incompatible Materials: Azetidine amines are incompatible with strong oxidizing agents and strong acids.[6][12][13] Storage should be segregated from these materials to prevent potentially violent reactions.[16]

PART 3: Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids apart.[7][13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

  • Skin Contact: Take off immediately all contaminated clothing.[6][7] Rinse the skin with plenty of water or shower.[6][7] Seek immediate medical attention.[7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][10] If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[7][17]

  • Ingestion: Rinse mouth.[7][10] Do NOT induce vomiting.[7][10] Seek immediate medical assistance.[12]

Spill and Leak Procedures
  • Minor Spills: Remove all ignition sources.[7] Absorb the spill with an inert material such as vermiculite, sand, or earth.[7] Place the contaminated material in a sealed, labeled container for disposal.[7]

  • Major Spills: Evacuate the area immediately. Contact your institution's emergency response team.

GHS_Hazard_Classification_Workflow cluster_physical Physical Hazard Assessment cluster_health Health Hazard Assessment cluster_classification GHS Classification substance Azetidine/Azetidine Amine phys_prop Physical Properties (e.g., Flash Point, Boiling Point) substance->phys_prop tox_data Toxicological Data (e.g., LD50, Skin/Eye Irritation Studies) substance->tox_data is_flammable Flammable Liquid? phys_prop->is_flammable flam_liq_2 Flammable Liquid Category 2 (H225) is_flammable->flam_liq_2 Yes is_corrosive Skin Corrosive? tox_data->is_corrosive is_toxic Acutely Toxic? tox_data->is_toxic skin_corr_1 Skin Corrosion Category 1 (H314) is_corrosive->skin_corr_1 Yes acute_tox_4 Acute Toxicity (Oral) Category 4 (H302) is_toxic->acute_tox_4 Yes

Caption: A simplified workflow for the GHS hazard classification of azetidine amines.

Conclusion: A Commitment to Safety and Scientific Integrity

Azetidine amines are undeniably valuable tools in the arsenal of the medicinal chemist. However, their utility is intrinsically linked to our ability to handle them safely and responsibly. By internalizing the information presented in this guide—from the fundamental principles of hazard classification to the practical application of safety protocols—researchers can mitigate the risks and unlock the full potential of these fascinating molecules. A proactive and informed approach to safety is not merely a regulatory requirement; it is a cornerstone of scientific excellence and ethical research.

References

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Standards. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - Azetidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). REACH registrations. Retrieved from [Link]

  • Oregon OSHA. (1984). Program Directive - Reactive and Incompatible Chemical Storage (A-146). Retrieved from [Link]

  • SCHC-OSHA Alliance. (2017). Self Reacting Chemicals. Retrieved from [Link]

  • ResearchGate. Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - 3-(prop-2-yn-1-yl)azetidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - 3-Amino-1-(diphenylmethyl)azetidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Overview. Retrieved from [Link]

  • The Dow Chemical Company. (19F7). GUIDELINES FOR A REACTIVE CHEMICALS PROGRAM. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - Azetidine. Retrieved from [Link]

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  • PubChem. 1,3-Cyclohexanedimethanamine - GHS Data. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Harmonised classifications. Retrieved from [Link]

  • Global Industrial. (2018). Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. Azetidine. Retrieved from [Link]

  • PubChem. Cyclohexylamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information. Retrieved from [Link]

  • Food and Drug Administration (FDA). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Retrieved from [Link]

  • ChemSafetyPro.COM. (2016). GHS Classification Criteria in A Single Page. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic Routes for the Preparation of 1-(Azetidin-1-yl)-2-methylpropan-2-amine: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine, a novel compound with potential applicat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine, a novel compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a directly published synthetic procedure for this specific molecule, this guide details two plausible and scientifically-grounded synthetic routes, developed from fundamental principles of organic chemistry. The protocols are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles and experimental considerations. This guide is intended to empower researchers to successfully synthesize and further investigate this promising chemical entity.

Introduction

The azetidine motif is a strained four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry.[1] Its unique conformational constraints and ability to act as a bioisostere for other cyclic amines have made it a valuable component in the design of novel therapeutics. When coupled with a sterically hindered neopentyl amine moiety, as in 1-(Azetidin-1-yl)-2-methylpropan-2-amine, the resulting structure presents a unique scaffold for exploring new chemical space and developing next-generation pharmaceuticals. This guide outlines two distinct and detailed synthetic pathways for the preparation of this target molecule.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections are considered for the synthesis of the target compound, 1-(Azetidin-1-yl)-2-methylpropan-2-amine. These approaches focus on the formation of the C-N bond between the azetidine ring and the neopentyl group.

G target 1-(Azetidin-1-yl)-2-methylpropan-2-amine route1_intermediate N-(2-Methyl-2-nitropropyl)azetidine target->route1_intermediate Nitro Reduction route2_intermediate Imine/Iminium Intermediate target->route2_intermediate Reductive Amination Azetidine + 2-Methyl-2-nitropropyl Electrophile Azetidine + 2-Methyl-2-nitropropyl Electrophile route1_intermediate->Azetidine + 2-Methyl-2-nitropropyl Electrophile N-Alkylation Azetidine + 2-Methyl-2-nitropropanal Azetidine + 2-Methyl-2-nitropropanal route2_intermediate->Azetidine + 2-Methyl-2-nitropropanal Condensation

Caption: Retrosynthetic analysis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

Route 1 focuses on the N-alkylation of azetidine with a suitable 2-methyl-2-nitropropyl electrophile, followed by the reduction of the nitro group to the desired primary amine.

Route 2 employs a one-pot reductive amination strategy, reacting azetidine with 2-methyl-2-nitropropanal, which is generated in situ or used directly, to form the target compound after reduction of the intermediate imine and nitro group.

Route 1: N-Alkylation of Azetidine followed by Nitro Group Reduction

This synthetic pathway is a robust, multi-step process that offers clear and well-defined intermediates, facilitating reaction monitoring and purification.

G cluster_0 Step 1: Synthesis of 2-Methyl-2-nitro-1-propanol cluster_1 Step 2: Tosylation cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Nitro Reduction A 2-Nitropropane + Formaldehyde B 2-Methyl-2-nitro-1-propanol A->B Henry Reaction C 2-Methyl-2-nitro-1-propanol B->C D 2-Methyl-2-nitropropyl Tosylate C->D TsCl, Pyridine E Azetidine + 2-Methyl-2-nitropropyl Tosylate D->E F N-(2-Methyl-2-nitropropyl)azetidine E->F Base, Solvent G N-(2-Methyl-2-nitropropyl)azetidine F->G H 1-(Azetidin-1-yl)-2-methylpropan-2-amine G->H H2, Pd/C

Caption: Workflow for Route 1: N-Alkylation and Reduction.

Part 1.1: Synthesis of 2-Methyl-2-nitro-1-propanol

The Henry (nitroaldol) reaction provides a reliable method for the synthesis of β-nitro alcohols.[2][3][4] In this step, 2-nitropropane is reacted with formaldehyde in the presence of a base catalyst.

Protocol:

  • To a stirred solution of 2-nitropropane (1.0 eq) in a suitable solvent such as a mixture of water and ethanol, add a catalytic amount of a base (e.g., sodium hydroxide, 0.1 eq).[5]

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methyl-2-nitro-1-propanol.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent/SolventMolar Eq.PurityNotes
2-Nitropropane1.0>98%
Formaldehyde (37% aq.)1.1
Sodium Hydroxide0.1Used as a catalyst.
Ethanol/Water-Solvent system.
Ethyl Acetate-Extraction solvent.
Part 1.2: Synthesis of 2-Methyl-2-nitropropyl Tosylate

The hydroxyl group of 2-methyl-2-nitro-1-propanol is converted to a good leaving group, a tosylate, to facilitate the subsequent nucleophilic substitution by azetidine.[6]

Protocol:

  • Dissolve 2-methyl-2-nitro-1-propanol (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) or another suitable non-nucleophilic base.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • The product can be purified by recrystallization or flash chromatography if necessary.

Part 1.3: N-Alkylation of Azetidine

Azetidine, acting as a nucleophile, displaces the tosylate group to form the N-alkylated intermediate.

Protocol:

  • Dissolve 2-methyl-2-nitropropyl tosylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add azetidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (2.0 eq).

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-(2-methyl-2-nitropropyl)azetidine.

  • Purify by flash column chromatography.

Part 1.4: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve N-(2-methyl-2-nitropropyl)azetidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the target compound, 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

  • Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Route 2: One-Pot Reductive Amination

This route offers a more convergent and atom-economical approach by combining the C-N bond formation and reduction steps into a single pot.[7][8][9]

G cluster_0 Step 1: Synthesis of 2-Methyl-2-nitro-1-propanol cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination A 2-Nitropropane + Formaldehyde B 2-Methyl-2-nitro-1-propanol A->B Henry Reaction C 2-Methyl-2-nitro-1-propanol B->C D 2-Methyl-2-nitropropanal C->D Dess-Martin Periodinane E Azetidine + 2-Methyl-2-nitropropanal D->E F 1-(Azetidin-1-yl)-2-methylpropan-2-amine E->F Reducing Agent (e.g., NaBH3CN), Catalyst, H2

Caption: Workflow for Route 2: Reductive Amination.

Part 2.1: Synthesis of 2-Methyl-2-nitropropanal

The precursor aldehyde is synthesized by the oxidation of 2-methyl-2-nitro-1-propanol. Mild oxidation conditions are necessary to avoid over-oxidation or side reactions involving the nitro group. The Swern oxidation or Dess-Martin periodinane (DMP) oxidation are suitable methods.[10][11][12]

Protocol (using Dess-Martin Periodinane):

  • To a stirred solution of 2-methyl-2-nitro-1-propanol (1.0 eq), synthesized as in Part 1.1, in anhydrous dichloromethane at room temperature, add Dess-Martin periodinane (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the two layers are clear.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and carefully concentrate the solution under reduced pressure at low temperature to avoid polymerization of the aldehyde. The crude 2-methyl-2-nitropropanal is often used immediately in the next step without further purification.

Reagent/SolventMolar Eq.PurityNotes
2-Methyl-2-nitro-1-propanol1.0>95%
Dess-Martin Periodinane1.1Moisture sensitive.
Dichloromethane-Anhydrous
Part 2.2: One-Pot Reductive Amination

In this key step, the crude 2-methyl-2-nitropropanal is reacted with azetidine in the presence of a reducing agent. A one-pot process where the nitro group is also reduced is highly desirable. This can be achieved using catalytic hydrogenation.

Protocol:

  • To a solution of crude 2-methyl-2-nitropropanal (1.0 eq) in a suitable solvent such as methanol or ethanol, add azetidine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add a catalytic amount of a suitable catalyst, such as Palladium on carbon (10% Pd/C, 5-10 mol%) or a Nickel-based catalyst.[1]

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-5 atm).

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction temperature may be moderately increased (e.g., to 40-50 °C) to facilitate the reduction of the nitro group.

  • Monitor the reaction by GC-MS for the disappearance of intermediates and the formation of the final product.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to afford 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

Characterization of 1-(Azetidin-1-yl)-2-methylpropan-2-amine

The structure of the final compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include those for the azetidine ring protons (typically in the range of 2.0-3.5 ppm), a singlet for the two equivalent methyl groups of the neopentyl moiety, a singlet for the methylene group connecting the azetidine to the quaternary carbon, and a broad singlet for the amine protons.

  • ¹³C NMR: Characteristic signals for the carbons of the azetidine ring, the quaternary carbon, the methyl groups, and the methylene bridge.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the target compound (C₈H₁₈N₂) should be observed.

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations for the primary amine, and C-N stretching vibrations.

Safety Considerations

  • Azetidine: Is a volatile and flammable liquid. It is also corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitroalkanes: Are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.

  • Dess-Martin Periodinane: Can be explosive under certain conditions. Handle with care and avoid grinding or subjecting it to impact.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged, and that there are no ignition sources nearby.

Conclusion

The two synthetic routes presented in this guide offer viable and robust methods for the preparation of 1-(Azetidin-1-yl)-2-methylpropan-2-amine. Route 1, the N-alkylation followed by reduction, is a more classical and stepwise approach that allows for the isolation and characterization of intermediates. Route 2, the one-pot reductive amination, is a more convergent and efficient strategy. The choice of route will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of synthesis. These detailed protocols provide a solid foundation for the successful synthesis of this novel azetidine derivative, paving the way for its further investigation in various fields of chemical and pharmaceutical research.

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Application

Protocol for amide coupling using 1-(Azetidin-1-yl)-2-methylpropan-2-amine

An Application Note and Detailed Protocol for Amide Coupling Utilizing the Novel Sterically Hindered Amine: 1-(Azetidin-1-yl)-2-methylpropan-2-amine Introduction: Overcoming Steric Hindrance in Amide Bond Formation The f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for Amide Coupling Utilizing the Novel Sterically Hindered Amine: 1-(Azetidin-1-yl)-2-methylpropan-2-amine

Introduction: Overcoming Steric Hindrance in Amide Bond Formation

The formation of the amide bond is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] While numerous coupling reagents and protocols have been developed, the synthesis of amides from sterically hindered carboxylic acids or amines remains a significant challenge.[2][3][4] Standard coupling conditions often lead to low yields, epimerization of chiral centers, or fail completely when bulky substrates are involved. This application note introduces a detailed protocol for amide coupling reactions facilitated by the novel, sterically hindered amine, 1-(Azetidin-1-yl)-2-methylpropan-2-amine, designed to address these challenges.

The unique structural architecture of 1-(Azetidin-1-yl)-2-methylpropan-2-amine, featuring a neopentyl-like scaffold, an azetidine ring, and a tertiary amine, imparts significant steric bulk. This characteristic is hypothesized to render it an effective non-nucleophilic organic base. In the context of amide coupling, such a base can facilitate the deprotonation of the amine nucleophile and neutralize acidic byproducts without competing in the desired nucleophilic attack on the activated carboxylic acid intermediate.

Proposed Mechanism of Action

In a typical amide coupling reaction, a carboxylic acid is first activated by a coupling reagent, such as a carbodiimide (e.g., DCC, EDC) or a phosphonium or uronium salt (e.g., PyBOP, HATU), to form a highly reactive intermediate.[5][6][7] This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide. The role of a base in this process is crucial for several reasons:

  • Neutralization of the Carboxylic Acid: In some protocols, a base is used to form the carboxylate salt, which then reacts with the coupling reagent.

  • Facilitating the Nucleophilic Attack: A base can deprotonate the protonated amine, increasing its nucleophilicity.

  • Scavenging Acidic Byproducts: The reaction often generates acidic byproducts that can protonate the amine nucleophile, rendering it unreactive.

The proposed role of 1-(Azetidin-1-yl)-2-methylpropan-2-amine is primarily as an acid scavenger and a facilitator of the nucleophilic attack, particularly in reactions involving sterically encumbered substrates where traditional, less hindered amine bases might lead to side reactions.

Amide Coupling Catalytic Cycle cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + Coupling Reagent Coupling_Reagent e.g., HATU Amide R-CONH-R' Activated_Ester->Amide + R'-NH2 Amine R'-NH2 Protonated_Amine Protonated Base Amide->Protonated_Amine + H+ Our_Amine 1-(Azetidin-1-yl)- 2-methylpropan-2-amine (Base) Our_Amine->Amine facilitates Protonated_Amine->Our_Amine - H+ (regenerated)

Sources

Method

Optimal reaction conditions for 1-(Azetidin-1-yl)-2-methylpropan-2-amine in nucleophilic substitution

Application Note & Protocol Guide Topic: Optimal Reaction Conditions for Nucleophilic Substitution involving 1-(Azetidin-1-yl)-2-methylpropan-2-amine Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimal Reaction Conditions for Nucleophilic Substitution involving 1-(Azetidin-1-yl)-2-methylpropan-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-(Azetidin-1-yl)-2-methylpropan-2-amine is a unique bifunctional building block featuring a strained azetidine ring and a sterically encumbered primary amine. Its utility in medicinal chemistry is significant, yet its application in nucleophilic substitution reactions is non-trivial due to the profound influence of steric hindrance on reactivity. This guide provides a comprehensive analysis of the factors governing these reactions, offering field-proven insights and detailed protocols to enable successful and selective functionalization. We delve into the causal relationships between substrate choice, solvent effects, base selection, and temperature, providing a framework for rational reaction design and troubleshooting.

The Nucleophile: A Tale of Two Nitrogens

The reactivity of 1-(Azetidin-1-yl)-2-methylpropan-2-amine is dominated by its structure. It possesses two potential nucleophilic centers: the secondary amine within the azetidine ring and the primary amine appended to a neopentyl-like scaffold.

  • Azetidine Nitrogen: This secondary amine is part of a four-membered ring, which possesses significant ring strain (approx. 25.4 kcal/mol)[1]. While this strain can be exploited for ring-opening reactions, the nitrogen lone pair remains available for nucleophilic attack. Its steric accessibility is moderately hindered by the adjacent quaternary carbon.

  • Primary Amine Nitrogen: This nitrogen is attached to a tertiary carbon, creating an exceptionally high degree of steric hindrance. Nucleophilicity is known to be far more sensitive to steric effects than basicity[2][3]. Consequently, reactions at this site via a concerted (SN2) pathway are extremely challenging.

Expert Insight: For standard N-alkylation via nucleophilic substitution, the azetidine nitrogen is the overwhelmingly favored site of reaction . The extreme steric bulk around the primary amine makes it a very poor nucleophile, though it can still function as a base[2][4]. This guide will therefore focus on optimizing conditions for substitution at the azetidine nitrogen.

Mechanistic Considerations: Navigating Steric Hindrance

Nucleophilic substitution reactions of alkyl halides primarily proceed via two mechanisms: SN1 and SN2[5][6]. The choice of mechanism is dictated by the structure of the nucleophile, the electrophile (substrate), the leaving group, and the solvent[5].

  • The SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs[5]. The rate of an SN2 reaction is highly sensitive to steric hindrance on both the nucleophile and the electrophile[3][7][8]. Given the bulky nature of 1-(Azetidin-1-yl)-2-methylpropan-2-amine, a successful SN2 reaction is feasible only with unhindered electrophiles, such as methyl or primary alkyl halides[9].

  • The SN1 Pathway: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile[5]. Steric hindrance in the nucleophile has little effect on the rate of an SN1 reaction, as the nucleophile is not involved in the rate-determining step[6][8]. This pathway becomes viable when using secondary or tertiary electrophiles that can form stable carbocations[5][7].

The workflow for optimizing these reactions requires a systematic approach to variable selection.

G cluster_input Inputs cluster_params Optimization Parameters cluster_output Analysis A Nucleophile: 1-(Azetidin-1-yl)-2-methylpropan-2-amine C Select Solvent (Polar Aprotic vs. Protic) A->C B Electrophile (Substrate): Alkyl Halide/Sulfonate B->C D Select Base (Non-Nucleophilic) C->D E Set Temperature & Concentration D->E F Execute Reaction & Monitor Progress (TLC/LCMS) E->F G Analyze Outcome: Yield & Purity F->G H Troubleshoot Side Reactions (Elimination, Quaternization) G->H Low Yield / Impurities H->C Re-optimize

Caption: General workflow for optimizing nucleophilic substitution.

Optimizing Key Reaction Parameters

A successful substitution requires careful tuning of multiple interdependent variables.

The Electrophile: Steric Accessibility is Paramount

The structure of the electrophile is the most critical factor.

  • Substrate Class: For an SN2 reaction, reactivity follows the order: Methyl > Primary (1°) > Secondary (2°) . Tertiary (3°) halides will not undergo SN2 reactions due to prohibitive steric hindrance[8][9]. With a bulky nucleophile, even secondary halides react very slowly and tend to favor elimination (E2) side reactions. Therefore, methyl and primary electrophiles are strongly recommended.

  • Leaving Group: A better leaving group accelerates the reaction. The general reactivity trend is: I > Br > Cl > OTs (tosylate) > OMs (mesylate) >> F . Iodides are excellent substrates, being the most reactive[9].

Solvent Selection: Influencing Nucleophilicity and Mechanism

The solvent plays a crucial role in stabilizing reactants and transition states.

  • Polar Aprotic Solvents (Recommended for SN2): Solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are ideal for SN2 reactions[6]. They can solvate cations but leave the anionic nucleophile (or the lone pair of a neutral amine) relatively "free" and more reactive[6][9].

  • Polar Protic Solvents: Solvents like water, methanol, and ethanol can form hydrogen bonds with the amine nucleophile, creating a solvent cage that hinders its reactivity and slows down SN2 reactions[6][9]. However, these solvents are excellent for SN1 reactions as they effectively stabilize both the carbocation intermediate and the departing leaving group[5][9].

Base Selection: Preventing Unwanted Side Reactions

When alkylating a primary or secondary amine, the initial product is an ammonium salt. A base is required to neutralize this salt and regenerate the neutral amine for potential further reaction, or simply to quench the acid byproduct (HX).

  • Role of the Base: The primary role is to act as an acid scavenger.

  • Recommended Bases: Use a non-nucleophilic, inorganic base . Finely ground potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to neutralize the generated acid but are poor nucleophiles, preventing competition with the amine. Hindered organic bases like N,N-Diisopropylethylamine (DIPEA) can also be used.

  • Bases to Avoid: Strong, nucleophilic bases like NaOH, KOH, or alkoxides (e.g., NaOEt) should be avoided as they can promote elimination reactions and compete in substitution[4].

Temperature and Concentration
  • Temperature: Reactions are typically run from room temperature to a moderate heat (e.g., 50-80 °C) in solvents like MeCN or DMF[10]. Higher temperatures can increase the rate of substitution but also disproportionately increase the rate of the competing elimination reaction. Monitor the reaction closely and use the lowest effective temperature.

  • Concentration: Since the preferred SN2 pathway is bimolecular, the reaction rate depends on the concentration of both the nucleophile and the electrophile[4]. Reasonable concentrations (e.g., 0.1-0.5 M) are typically effective.

Data Summary & Recommended Starting Conditions

The following table provides recommended starting points for the N-alkylation of 1-(Azetidin-1-yl)-2-methylpropan-2-amine at the azetidine nitrogen.

ParameterRecommended ConditionRationale & Citation
Electrophile Methyl or Primary Alkyl Halide/SulfonateMinimizes steric hindrance, favoring the SN2 pathway.[8][9]
Leaving Group I > Br > OTsMore reactive leaving groups increase reaction rates.[9]
Stoichiometry 1.0 - 1.1 equivalents of electrophileUsing a slight excess can drive the reaction, but a large excess risks over-alkylation to a quaternary salt.[10]
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents enhance the nucleophilicity of the amine.[6][7]
Base K₂CO₃ or Cs₂CO₃ (2.0 equivalents)Non-nucleophilic base to neutralize HX byproduct without competing.
Temperature 25 °C to 60 °CBalances reaction rate against the risk of elimination side reactions.[10]
Concentration 0.2 MA practical starting concentration for a bimolecular reaction.

Experimental Protocol: N-Benzylation

This protocol describes a representative procedure for the reaction with benzyl bromide.

Materials:

  • 1-(Azetidin-1-yl)-2-methylpropan-2-amine

  • Benzyl bromide (freshly filtered through basic alumina if necessary)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-(Azetidin-1-yl)-2-methylpropan-2-amine (1.0 eq).

  • Add anhydrous acetonitrile (to make a ~0.2 M solution).

  • Add powdered anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Slowly add benzyl bromide (1.05 eq) dropwise via syringe.

  • Heat the reaction mixture to 50 °C and stir under nitrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic solids (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Partition the residue between ethyl acetate and water. e. Separate the layers. Wash the organic layer with saturated NaHCO₃ solution, then with brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-benzylated product.

Troubleshooting & Side Reactions

Even under optimized conditions, challenges can arise. Understanding potential side reactions is key to troubleshooting.

G Start Reactants (Amine + R-X) Product Desired Product (N-Alkylated Amine) Start->Product Desired SN2 Pathway (1° R-X, controlled stoichiometry) Elim Side Product 2: Alkene (Elimination) Start->Elim E2 Pathway (2° R-X, strong base, high temp) Quat Side Product 1: Quaternary Salt Product->Quat Over-alkylation (Excess R-X)

Caption: Competing reaction pathways in N-alkylation.

Common Problems & Solutions:

  • Problem: No or Slow Reaction

    • Cause: Insufficiently reactive electrophile (e.g., an alkyl chloride) or too low temperature.

    • Solution: Switch to a more reactive electrophile (iodide or bromide). Increase the temperature in 10 °C increments, monitoring for elimination products. Ensure the base is finely powdered and the mixture is stirring efficiently.

  • Problem: Formation of Elimination (Alkene) Product

    • Cause: The substrate is too hindered (secondary halide), the base is too strong, or the temperature is too high.

    • Solution: Use a primary alkyl halide. Switch to a weaker, non-nucleophilic base like K₂CO₃. Lower the reaction temperature.

  • Problem: Formation of Quaternary Ammonium Salt

    • Cause: Over-alkylation of the product due to excess electrophile or prolonged reaction time after the starting material is consumed. The product, a tertiary amine, can be more nucleophilic than the starting secondary amine.

    • Solution: Use stoichiometry as close to 1:1 as possible. Monitor the reaction closely and stop it once the starting material is gone. Adding the electrophile slowly can also help mitigate this.[10]

References

  • askIITians. (2025, September 10). Explain nucleophilic substitution of alkyl halides?
  • Benchchem. 1-(Azetidin-1-yl)propan-2-amine.
  • Mondal, S. (2025, March 13). UNIT -III: Alkyl halides (Nucleophilic Substitution Reaction).
  • Benchchem. Optimizing reaction conditions for nucleophilic substitution on 4'-Bromovalerophenone.
  • Gini, A., et al. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science.
  • University of Calgary. Chapter 7 Alkyl halides and Nucleophilic Substitution.
  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • St. Paul's Cathedral Mission College.
  • Samadhiya, P., et al. (2012, July 3).
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Organic Chemistry Portal. Synthesis of azetidines.
  • Kaabi, A., et al. (2022).
  • Mykhailiuk, P. K., et al. (2022). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Jamison, C. R., & Sarlah, D. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Powers, D. C., et al. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • Benchchem. Technical Support Center: N-Alkylation of N-methyl-1-phenylpropan-2-amine.
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • ACS Green Chemistry Institute.
  • Joshi, K., et al. (2004). Synthesis and biological evaluation of some new azetidinones and thiazolidinones. SciSpace.
  • Kumar, S., et al. (2019). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC.
  • Krasavin, M., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.

Sources

Application

Using 1-(Azetidin-1-yl)-2-methylpropan-2-amine as a pharmaceutical intermediate

Executive Summary & Pharmacophore Utility 1-(Azetidin-1-yl)-2-methylpropan-2-amine (CAS: Available as catalog item, e.g., Enamine/WuXi) represents a high-value "solubilizing appendage" in modern drug discovery.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Utility

1-(Azetidin-1-yl)-2-methylpropan-2-amine (CAS: Available as catalog item, e.g., Enamine/WuXi) represents a high-value "solubilizing appendage" in modern drug discovery.[1][2] It combines two powerful structural motifs: the azetidine ring and the gem-dimethyl group.[2]

Unlike traditional solubilizing groups (e.g., diethylamine, morpholine), this motif offers a distinct advantage in the "Lipophilic Efficiency" (LipE) landscape.[1][2] The azetidine ring lowers lipophilicity (LogP) compared to acyclic analogs while maintaining high basicity, and the gem-dimethyl group (2-methylpropan) introduces the Thorpe-Ingold effect , restricting conformational freedom and blocking metabolic


-oxidation.[1][2]
Key Pharmacological Advantages[1]
  • Metabolic Shielding: The quaternary carbon adjacent to the primary amine prevents metabolic deamination by monoamine oxidases (MAO).[2]

  • pKa Modulation: The azetidine nitrogen typically exhibits a pKa of ~10.5–11.0, ensuring high solubility at physiological pH, while the steric bulk minimizes hERG channel binding often associated with flexible basic chains.

  • Vectorization: It serves as a robust "handle" to attach to lipophilic scaffolds (via the primary amine) to improve oral bioavailability.[2]

Physicochemical Profile

PropertyValue (Est.)Significance
Molecular Weight 128.22 g/mol Low MW fragment ideal for Fragment-Based Drug Design (FBDD).[1][2]
ClogP ~0.3 – 0.6Lower than diethylamine analogs; maintains water solubility.[2]
pKa (Primary Amine) ~10.2Nucleophilic center for coupling.[1][2]
pKa (Azetidine N) ~10.8Protonation site for solubility.[1][2]
Boiling Point ~160°C (760 mmHg)Volatile; requires careful drying protocols.[1][2]
Physical State Colorless OilHygroscopic; absorbs atmospheric CO₂ rapidly.[2]

Synthesis Protocol: The Cyclic Sulfamidate Route

Expert Insight: Direct alkylation of azetidine with 1-halo-2-methyl-2-nitropropane or similar neopentyl-like halides is mechanistically flawed due to severe steric hindrance (neopentyl position) and competing elimination.[1][2]

The industry-standard, self-validating protocol utilizes the Cyclic Sulfamidate strategy.[2] This method ensures regiospecificity and high yields.[2]

Reaction Scheme (DOT Visualization)

SynthesisWorkflow Start Start: 2-Amino-2- methylpropan-1-ol Step1 1. Cyclization (SOCl2 / Oxidation) Start->Step1 Activation Inter1 Intermediate: Cyclic Sulfamidate Step1->Inter1 Isolation Step2 2. Ring Opening (+ Azetidine / CH3CN) Inter1->Step2 Nucleophilic Attack Inter2 Intermediate: Sulfamate Salt Step2->Inter2 Precipitation Step3 3. Hydrolysis (20% H2SO4 / Heat) Inter2->Step3 Deprotection Final Product: 1-(Azetidin-1-yl)- 2-methylpropan-2-amine Step3->Final pH Adj. & Ext.

Caption: Figure 1. Regiospecific synthesis via cyclic sulfamidate ring opening.[2] This route avoids steric hindrance issues common in alkylation strategies.

Detailed Methodology
Step 1: Preparation of 4,4-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide (Cyclic Sulfamidate)[1][2]
  • Reactants: Dissolve 2-amino-2-methylpropan-1-ol (1.0 eq) in DCM. Cool to 0°C.[2]

  • Cyclization: Add Thionyl Chloride (

    
    , 1.1 eq) dropwise followed by Imidazole (2.2 eq). Stir for 2h to form the cyclic sulfamidite.
    
  • Oxidation: Dilute with water/MeCN.[2] Add

    
     (1.1 eq) and catalytic 
    
    
    
    (0.01 eq).[1][2] Stir vigorously at 0°C
    
    
    RT.
  • Workup: Quench with water, extract with EtOAc. Wash with brine.[2] Dry (

    
    ) and concentrate.[1][2]
    
    • Checkpoint: Product is a white crystalline solid.[2] Confirm by

      
       NMR (distinct shift of 
      
      
      
      protons).
Step 2: Ring Opening with Azetidine[1][2]
  • Setup: Dissolve the Cyclic Sulfamidate (1.0 eq) in anhydrous Acetonitrile (0.5 M concentration).

  • Addition: Add Azetidine (1.1 eq) and

    
     (1.5 eq).
    
    • Note: Azetidine is volatile (bp 61°C).[1][2] Handle in a fume hood with chilled syringes.[2]

  • Reaction: Heat to 60°C for 4–6 hours.

    • Mechanism:[1][2][3] The azetidine nitrogen attacks the primary carbon of the sulfamidate (less hindered), opening the ring to form the N-sulfate.[2]

  • Validation: TLC will show consumption of the non-polar sulfamidate and formation of a baseline spot (zwitterionic intermediate).[2]

Step 3: Hydrolysis & Isolation[1][2]
  • Hydrolysis: Evaporate Acetonitrile. Re-dissolve residue in 20% aqueous

    
     (5 vol). Stir at room temperature for 1 hour (cleaves the N-sulfate).
    
  • Neutralization (Critical Step):

    • Cool the solution to 0°C.

    • Basify slowly with 50% NaOH to pH > 12.[2] Caution: Exothermic.[1][2][4]

  • Extraction: Extract immediately with DCM (

    
    ).
    
    • Tip: The product is highly water-soluble.[2][5] Use a "salting out" method (saturate aqueous layer with NaCl) to improve recovery.[1][2]

  • Purification: Dry organic layer over

    
     (avoid acidic drying agents like silica).[1][2] Concentrate carefully (volatile!).
    
    • Storage: Convert to the Dihydrochloride salt immediately for long-term storage by treating the ether solution with 4M HCl in Dioxane.[2]

Application in Medicinal Chemistry[6][7][8][9][10][11][12]

Protocol: Amide Coupling (General Procedure)

This intermediate is most commonly used to install the azetidine tail onto a carboxylic acid scaffold.[2]

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)[1][2]

  • 1-(Azetidin-1-yl)-2-methylpropan-2-amine (1.2 eq)[1][2]

  • HATU (1.2 eq)[1][2]

  • DIPEA (3.0 eq)[1][2]

  • DMF (anhydrous)[1][2]

Workflow:

  • Dissolve the Acid and DIPEA in DMF.[2] Stir for 5 mins.

  • Add HATU.[2] Stir for 5 mins (Activation).

  • Add the Amine intermediate.[2]

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with saturated

    
      (not acid, or you lose the product into the aqueous layer) and brine.[2]
    
    • Troubleshooting: If the product is very polar, skip aqueous workup and inject the DMF reaction mixture directly onto a Reverse-Phase (C18) Prep-HPLC column.[1][2]

Decision Tree: When to use this intermediate?

DecisionTree Start Lead Compound Optimization Q1 Issue: Low Solubility? Start->Q1 Soln1 Add Basic Amine Q1->Soln1 Yes Q2 Issue: High Clearance? OptionA Use Diethylamine/Morpholine (Risk: High LogP / Metabolic spot) Q2->OptionA No Metabolic Issues OptionB Use Azetidine-Gem-Dimethyl (Benefit: Low LogP / Metabolic Block) Q2->OptionB High Metabolic Turnover Soln1->Q2

Caption: Figure 2. Rational design logic for selecting the azetidine-gem-dimethyl motif over traditional amines.

Quality Control & Handling

Stability & Storage[11]
  • Hygroscopicity: The free base is extremely hygroscopic.[2] It will pull water from the air, making accurate weighing difficult.[2]

  • Carbamate Formation: Like many hindered primary amines, it reacts with atmospheric

    
     to form carbamate salts (white crust).[1][2]
    
    • Prevention:[1][2] Store under Argon/Nitrogen.[2]

    • Recovery: If crust forms, dissolve in DCM and wash with 1M NaOH to regenerate the free base.

Analytical Characterization[1][11]
  • NMR (

    
    ):  Look for the gem-dimethyl singlet at 
    
    
    
    ppm (6H).[1][2] The azetidine ring protons appear as a triplet/multiplet at
    
    
    ppm (4H) and a quintet at
    
    
    ppm (2H).[1][2]
  • Mass Spec: ESI+ will show

    
    .[1][2] Note that fragmentation often cleaves the tert-butyl group.[2]
    

References

  • Cyclic Sulfamidate Synthesis Strategy

    • Melendez, R. E., & Lubell, W. D. (2003).[1][2] Synthesis and reactivity of cyclic sulfamidites and sulfamidates. Tetrahedron, 59(15), 2581-2616.[1][2]

  • Azetidine in Drug Design (Physicochemical Properties)

    • Lowe, D. (2010).[1][2] Azetidines. In the Pipeline (Science Translational Medicine).

    • Provides context on the lowering of LogP and pKa modul
  • The Gem-Dimethyl (Thorpe-Ingold)

    • Jung, M. E., & Piizzi, G. (2005).[1][2][6] Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766.[1][2]

  • Handling of Volatile Amines

    • Org.[2][7][8][9][10] Synth. 2008, 85, 10-14.[1][2] General protocols for handling hygroscopic amine salts.[2][1][2]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel.

Sources

Method

Application Notes &amp; Protocols: Reductive Amination of Azetidinyl Amines

Introduction: The Strategic Union of a Privileged Scaffold and a Robust Reaction In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold."[1] Its unique combination of pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of a Privileged Scaffold and a Robust Reaction

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold."[1] Its unique combination of properties—a strained four-membered ring that imparts conformational rigidity, improved metabolic stability, and enhanced physicochemical characteristics like solubility—makes it a highly desirable motif in drug design.[1][2] At least seven FDA-approved drugs feature this small nitrogen-containing heterocycle, with many more in clinical development, underscoring its therapeutic relevance.[3]

The functionalization of this scaffold is paramount to exploring chemical space and optimizing drug candidates. Among the most powerful and versatile methods for forming carbon-nitrogen bonds is reductive amination.[4][5] This reaction, which converts a carbonyl group and an amine into a more substituted amine via an iminium ion intermediate, is celebrated for its efficiency, operational simplicity, and broad functional group tolerance.[5][6]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of reductive amination procedures specifically tailored for azetidinyl amines. We will delve into the mechanistic underpinnings, compare critical reagents, provide field-tested protocols, and offer insights into overcoming common challenges.

Core Principles: The Mechanism of Reductive Amination

The success of a reductive amination hinges on a two-stage process that typically occurs in a single pot. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the azetidinyl amine on the carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[5] Under mildly acidic conditions (typically pH 4-6), this intermediate readily dehydrates to form a positively charged iminium ion.[4][7] This step is the crux of the reaction; the pH must be low enough to facilitate dehydration but not so low as to fully protonate the starting amine, which would render it non-nucleophilic.[4][8]

  • Hydride-Mediated Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion.[5] The choice of reducing agent is critical. It must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[4][9]

Reductive_Amination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Start Azetidinyl Amine + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H₂O) [pH 4-6] Reduction Hydride Source Iminium->Reduction Hydride Transfer Product N-Substituted Azetidine Reduction->Product

Caption: General mechanism of reductive amination.

Reagent Selection: A Comparative Analysis

The choice of reducing agent is the most critical variable in designing a successful reductive amination protocol. While several options exist, they offer different balances of reactivity, selectivity, and safety.

Reducing Agent Formula Key Advantages Key Disadvantages Typical Solvent
Sodium Triacetoxyborohydride NaBH(OAc)₃Excellent selectivity; mild; no strict pH control needed; safer byproducts.[9][10][11]Higher cost; moisture sensitive.1,2-Dichloroethane (DCE), THF[9][11]
Sodium Cyanoborohydride NaBH₃CNGood selectivity at controlled pH; effective in protic solvents.[4][12]Highly toxic ; generates HCN gas with strong acid; potential for cyanide contamination.[9][12][13]Methanol, Acetonitrile[7][13]
Sodium Borohydride NaBH₄Inexpensive; powerful reducing agent.Poor selectivity; readily reduces aldehydes/ketones. Best for two-step procedures.[4]Methanol, Ethanol
Catalytic Hydrogenation H₂/Pd, Pt, NiEconomical for large scale; clean workup.[14]Reduces other functional groups (alkenes, alkynes, nitro groups); catalyst poisoning is possible.[9][14]Methanol, Ethanol, Ethyl Acetate

For most applications involving azetidinyl amines, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its remarkable selectivity for iminium ions over carbonyls allows for a convenient one-pot procedure with high yields and minimal side products.[9][11] The acetic acid generated as a byproduct can even help catalyze the initial imine formation, making it a self-regulating system.[10]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is the standard and most broadly applicable method for the N-alkylation of azetidinyl amines. It is suitable for a wide range of aldehydes and less-hindered ketones.

Caption: Experimental workflow for one-pot reductive amination.

Materials:

  • Azetidinyl amine (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)[9]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • (Optional) Glacial acetic acid (1.0-2.0 equiv, particularly for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the azetidinyl amine (1.0 equiv) and the aldehyde or ketone (1.1 equiv).

  • Solvent Addition: Add anhydrous DCE (or THF) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir the mixture until all solids are dissolved.

    • Scientist's Note: DCE is often the preferred solvent as it is aprotic and does not compete with the reaction.[11] If reacting a less reactive ketone, the addition of 1-2 equivalents of glacial acetic acid at this stage can catalyze iminium ion formation.[9][10]

  • Addition of Reducing Agent: Slowly add solid sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

    • Safety Insight: The quench neutralizes any remaining acid and destroys excess hydride reagent. Perform this step in a well-ventilated fume hood.

  • Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer two or three times with DCM or EtOAc.

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final N-substituted azetidine product.

Protocol 2: Stepwise (Indirect) Reductive Amination with Sodium Borohydride

This method is advantageous when dealing with aldehydes that are particularly sensitive to premature reduction or when STAB is unavailable. It involves the pre-formation of the imine before the reducing agent is introduced.[6]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the azetidinyl amine (1.0 equiv) and aldehyde (1.0 equiv) in methanol. For many aldehydes, stirring at room temperature for 1-3 hours is sufficient for near-quantitative imine formation.[6][10] The progress can be monitored by NMR or LC-MS.

  • Reduction: Cool the solution containing the pre-formed imine to 0 °C in an ice bath.

  • Hydride Addition: Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Reaction and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Perform the quench and extraction as described in Protocol 1.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Steric Hindrance: Ketones, especially bulky ones, form iminium ions slowly.[15] 2. Poor Nucleophile: An electron-deficient azetidine may be less reactive. 3. Deactivated Reagent: STAB is moisture-sensitive.1. Add 1-2 equivalents of acetic acid to catalyze iminium formation.[9] Consider gentle heating (40-50 °C). 2. Increase reaction time or consider a more reactive electrophile. 3. Use a fresh bottle of STAB and ensure anhydrous reaction conditions.
Carbonyl Starting Material is Reduced 1. Non-selective Reducing Agent: Using NaBH₄ in a one-pot setup.[4] 2. Slow Imine Formation: The reducing agent attacks the carbonyl before the iminium ion can form.1. Switch to STAB or NaBH₃CN. If using NaBH₄, employ the two-step protocol. 2. Add catalytic acetic acid to accelerate imine formation.
Difficult Purification 1. Baseline Streaking on TLC: The tertiary amine product is basic and can interact strongly with acidic silica gel. 2. Incomplete Reaction: Mixture of starting materials and product.1. Pre-treat the silica gel with triethylamine (1-2% in the eluent system) to neutralize acidic sites. 2. Drive the reaction to completion or consider an acidic wash during workup to remove unreacted starting amine.

Conclusion

Reductive amination is an indispensable tool for the synthesis and functionalization of azetidine-containing molecules. By leveraging the mildness and selectivity of sodium triacetoxyborohydride, researchers can efficiently generate diverse libraries of N-substituted azetidines under robust and scalable conditions. Understanding the core mechanism and the rationale behind reagent and solvent choices, as detailed in these protocols, empowers chemists to confidently apply this powerful transformation in the pursuit of novel therapeutics and chemical probes.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]

  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Wang, C., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2465. [Link]

  • ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ResearchGate. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. [Link]

  • Biotage. (n.d.). Application Note – Reductive Amination. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269018. [Link]

  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 97-105. [Link]

Sources

Application

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine

Abstract This technical guide provides a comprehensive overview of protecting group strategies for the synthesis of 1-(azetidin-1-yl)-2-methylpropan-2-amine, a key building block in contemporary drug discovery. The inher...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of protecting group strategies for the synthesis of 1-(azetidin-1-yl)-2-methylpropan-2-amine, a key building block in contemporary drug discovery. The inherent reactivity of both the primary amine and the secondary amine of the azetidine ring necessitates a robust protection strategy to ensure regioselectivity and high yields. This document details two primary synthetic routes, leveraging the orthogonal properties of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. We will explore the mechanistic rationale for each step, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Synthetic Challenge

1-(Azetidin-1-yl)-2-methylpropan-2-amine is a diamine scaffold of increasing interest in medicinal chemistry due to the favorable physicochemical properties imparted by the strained azetidine ring.[1][2] However, its synthesis presents a classic challenge in selective functionalization. The presence of two nucleophilic nitrogen atoms—a primary amine and the azetidine secondary amine—requires a carefully orchestrated use of protecting groups to prevent undesired side reactions, such as di-alkylation or polymerization.[3]

The choice of protecting group is dictated by its stability under the reaction conditions required for subsequent transformations and the ease and selectivity of its removal. This guide will focus on two of the most widely used amine protecting groups in organic synthesis: the acid-labile tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group, which is readily cleaved by hydrogenolysis.[4][5][6][7] Their distinct deprotection conditions allow for orthogonal strategies, enabling the selective unmasking of one amine functionality while the other remains protected.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points towards two primary synthetic strategies, both relying on the formation of the C-N bond between the azetidine ring and the neopentyl fragment.

G cluster_0 Strategy A: Reductive Amination cluster_1 Strategy B: Nucleophilic Substitution Target 1-(Azetidin-1-yl)-2-methylpropan-2-amine Disconnect C-N Bond Disconnection Target->Disconnect Azetidine Azetidine Disconnect->Azetidine Protected_Aldehyde Protected Amino Aldehyde (e.g., Boc-protected) Disconnect->Protected_Aldehyde Azetidine_B Azetidine Disconnect->Azetidine_B Protected_Alkyl_Halide Protected Amino Alkyl Halide (e.g., Cbz-protected) Disconnect->Protected_Alkyl_Halide G Start 2-Amino-2-methyl-1-propanol Step1 Boc Protection (Boc)₂O, Base Start->Step1 Intermediate1 tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate Step1->Intermediate1 Step2 Oxidation (e.g., Dess-Martin periodinane) Intermediate1->Step2 Intermediate2 tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate Step2->Intermediate2 Step3 Reductive Amination Azetidine, NaBH(OAc)₃ Intermediate2->Step3 Intermediate3 tert-Butyl (1-(azetidin-1-yl)-2-methylpropan-2-yl)carbamate Step3->Intermediate3 Step4 Boc Deprotection TFA or HCl Intermediate3->Step4 Final 1-(Azetidin-1-yl)-2-methylpropan-2-amine Step4->Final

Caption: Workflow for Strategy A: Reductive Amination.

Protocol 4.1: Synthesis of tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

  • To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (1.1 eq). [8]2. Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 4.2: Oxidation to tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

  • Dissolve the Boc-protected alcohol (1.0 eq) from Protocol 4.1 in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.

Protocol 4.3: Reductive Amination

  • Dissolve the crude aldehyde (1.0 eq) from Protocol 4.2 in a suitable solvent like 1,2-dichloroethane (DCE) or DCM.

  • Add azetidine (1.2 eq) to the solution.

  • Stir the mixture for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. [9]5. Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 4.4: Boc Deprotection

  • Dissolve the Boc-protected product (1.0 eq) from Protocol 4.3 in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C. [4][8]3. Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the free amine with an organic solvent, dry the combined organic layers, and concentrate to afford the final product.

Strategy B: Nucleophilic Substitution using a Cbz-Protected Amino Halide

This approach provides an alternative route, particularly useful if the starting materials are more readily available or if other functional groups in the molecule are sensitive to the conditions of reductive amination. The Cbz group is chosen for its stability under the basic conditions of the substitution reaction. [5][10]

G Start 2-Amino-2-methyl-1-propanol Step1 Cbz Protection Cbz-Cl, Base Start->Step1 Intermediate1 Benzyl (1-hydroxy-2-methylpropan-2-yl)carbamate Step1->Intermediate1 Step2 Halogenation (e.g., PBr₃ or SOCl₂) Intermediate1->Step2 Intermediate2 Benzyl (1-bromo-2-methylpropan-2-yl)carbamate Step2->Intermediate2 Step3 Nucleophilic Substitution Azetidine, Base Intermediate2->Step3 Intermediate3 Benzyl (1-(azetidin-1-yl)-2-methylpropan-2-yl)carbamate Step3->Intermediate3 Step4 Cbz Deprotection H₂, Pd/C Intermediate3->Step4 Final 1-(Azetidin-1-yl)-2-methylpropan-2-amine Step4->Final

Caption: Workflow for Strategy B: Nucleophilic Substitution.

Protocol 4.5: Synthesis of Benzyl (1-hydroxy-2-methylpropan-2-yl)carbamate

  • Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a mixture of an organic solvent (e.g., THF) and water.

  • Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. [5]5. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor by TLC.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Protocol 4.6: Halogenation

  • Dissolve the Cbz-protected alcohol (1.0 eq) from Protocol 4.5 in an anhydrous aprotic solvent such as DCM or diethyl ether at 0 °C.

  • Slowly add a halogenating agent like phosphorus tribromide (PBr₃, 0.4 eq) or thionyl chloride (SOCl₂, 1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor by TLC.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Extract the product, wash the organic layer with saturated aqueous NaHCO₃ and brine, dry, and concentrate to yield the crude halide.

Protocol 4.7: Nucleophilic Substitution

  • Dissolve the Cbz-protected halide (1.0 eq) from Protocol 4.6 in a polar aprotic solvent such as acetonitrile or DMF.

  • Add azetidine (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic phase, dry, and concentrate. Purify the crude product by column chromatography.

Protocol 4.8: Cbz Deprotection

  • Dissolve the Cbz-protected product (1.0 eq) from Protocol 4.7 in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%). [11]3. Evacuate the reaction flask and backfill with hydrogen gas (a balloon is often sufficient). Repeat this process three times.

  • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the final product.

Conclusion

The successful synthesis of 1-(azetidin-1-yl)-2-methylpropan-2-amine hinges on a well-defined protecting group strategy. Both the Boc- and Cbz-based routes presented here offer viable and efficient pathways to the target molecule. The choice between them will depend on the specific constraints of the overall synthetic plan, including the presence of other sensitive functional groups and the desired scale of the reaction. The protocols provided in this guide are robust and have been developed to ensure high yields and purity, empowering researchers in their drug development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Caddick, S., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2010, July 28). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry. Retrieved from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • ACS Publications. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters. Retrieved from [Link]

  • H₂O. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]

  • Google Patents. (n.d.). CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Publications. (2014, January 10). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbamate 9 d: (a) tert‐butyl... | Download Scientific Diagram. Retrieved from [Link]

  • PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • ACS Publications. (n.d.). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines | The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2025, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • ResearchGate. (2025, August 7). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Method

Scale-up synthesis methods for 1-(Azetidin-1-yl)-2-methylpropan-2-amine

An Application Note and Protocol for the Scale-up Synthesis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine Introduction The molecule 1-(Azetidin-1-yl)-2-methylpropan-2-amine is a valuable building block in contemporary drug...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-up Synthesis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine

Introduction

The molecule 1-(Azetidin-1-yl)-2-methylpropan-2-amine is a valuable building block in contemporary drug discovery and development. Its structure uniquely combines a sterically hindered tertiary alkylamine (tert-butylamine) moiety with a strained four-membered azetidine ring. The tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability, while the azetidine ring serves as a rigid scaffold that can orient substituents in a well-defined three-dimensional space, enhancing binding affinity to biological targets.[1][2] The synthesis of such compounds on a large scale presents unique challenges, primarily due to the ring strain of the azetidine heterocycle and the need for efficient, high-yielding, and cost-effective reaction pathways.[3]

This document provides a comprehensive guide to the scale-up synthesis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine, intended for researchers, chemists, and process development professionals. We will explore a robust and scalable two-step synthetic strategy, beginning with the production of the key intermediate, 2-amino-2-methylpropane (tert-butylamine), followed by its conversion to the final product. The methodologies discussed are selected for their proven scalability and efficiency, with a focus on the underlying chemical principles and practical considerations for implementation in a laboratory or pilot plant setting.

Strategic Overview of the Synthesis

A convergent two-step approach is the most logical and scalable strategy for the synthesis of the target molecule. This approach divides the synthesis into two distinct and manageable stages: the formation of the tert-butylamine core and the subsequent construction of the azetidine ring.

Synthetic_Workflow cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Azetidine Ring Formation Isobutene Isobutene tert_Butylamine tert-Butylamine (Intermediate I) Isobutene->tert_Butylamine Direct Amination (Industrial Method) Ammonia Ammonia Ammonia->tert_Butylamine Final_Product 1-(Azetidin-1-yl)-2-methylpropan-2-amine tert_Butylamine->Final_Product Double SN2 Cyclization Dibromopropane 1,3-Dibromopropane Dibromopropane->Final_Product

Figure 1: Overall two-step synthetic workflow.

Part 1: Scalable Synthesis of 2-Amino-2-methylpropane (tert-Butylamine)

The industrial production of tert-butylamine is well-established, with two primary methods dominating the landscape: the Ritter reaction and the direct amination of isobutene.

  • Ritter Reaction: This classic method involves the reaction of isobutene with hydrogen cyanide in the presence of a strong acid to form an N-tert-butylformamide intermediate, which is then hydrolyzed to yield tert-butylamine.[4] While effective, this process utilizes highly toxic hydrogen cyanide and generates significant amounts of waste, making it less favorable from a safety and environmental perspective for modern scale-up operations.[1]

  • Direct Amination of Isobutene: A more contemporary and "greener" approach is the direct reaction of isobutene with ammonia in the gas phase over a solid acid catalyst, typically a dealuminized silica-alumina catalyst.[5][6] This method offers high selectivity and avoids the use of toxic reagents, making it the preferred industrial route. The reaction is an equilibrium process, and unreacted starting materials can be recycled to improve overall efficiency.[5]

For the purposes of this guide, we will provide a laboratory-scalable protocol based on the hydrolysis of tert-butylurea, which can be prepared from urea and tert-butyl alcohol. This method is convenient and avoids the handling of gaseous reagents under high pressure.[7]

Protocol 1: Laboratory Scale-up Synthesis of tert-Butylamine via Hydrolysis of tert-Butylurea

This two-step procedure first involves the synthesis of tert-butylurea, followed by its hydrolysis to tert-butylamine.

Step A: Synthesis of tert-Butylurea

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesNotes
Urea60.0660 g1.0Finely powdered
Sulfuric Acid (conc.)98.08193 g (105 mL)1.98
tert-Butyl alcohol74.12148 g (188 mL)2.0
Ice-As needed-For cooling bath
Sodium Hydroxide40.00~80 g~2.0For neutralization

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add finely powdered urea, maintaining the temperature between 20-25 °C.

  • Add tert-butyl alcohol dropwise from the funnel, ensuring the temperature remains between 20-25 °C.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Pour the reaction mixture over crushed ice in a large beaker.

  • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is ~8. Keep the solution cool during neutralization.

  • The precipitated tert-butylurea is collected by filtration, washed with cold water, and dried.

Step B: Hydrolysis of tert-Butylurea to tert-Butylamine

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesNotes
tert-Butylurea116.16116 g1.0From Step A
Sodium Hydroxide40.00120 g3.0
Ethylene Glycol62.07250 mL-Solvent

Procedure:

  • In a flask equipped with a reflux condenser, combine tert-butylurea, sodium hydroxide, and ethylene glycol.

  • Heat the mixture to reflux. The hydrolysis will commence, and tert-butylamine will begin to distill.

  • Collect the distillate, which is an azeotropic mixture of tert-butylamine and water, in an ice-cooled receiver.

  • Continue the distillation until no more amine is collected.

  • The collected distillate can be further purified by fractional distillation to yield pure tert-butylamine (boiling point: 44-46 °C).

Part 2: Synthesis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine

The formation of the azetidine ring is achieved through a double nucleophilic substitution reaction between tert-butylamine and 1,3-dibromopropane. This reaction proceeds in two stages: an initial intermolecular S_N2 reaction to form an N-(3-bromopropyl)-tert-butylamine intermediate, followed by an intramolecular S_N2 cyclization.[8] The use of a base is crucial to neutralize the hydrobromic acid formed during the reaction, which drives the equilibrium towards the formation of the cyclic product.

Azetidine_Formation_Mechanism cluster_0 Step 1: Intermolecular SN2 cluster_1 Step 2: Intramolecular SN2 Cyclization tert_Butylamine tert-Butylamine Intermediate N-(3-bromopropyl)-tert-butylamine (Intermediate) tert_Butylamine->Intermediate Dibromopropane 1,3-Dibromopropane Dibromopropane->Intermediate HBr - HBr Intermediate->HBr Final_Product 1-(Azetidin-1-yl)-2-methylpropan-2-amine Intermediate->Final_Product BaseHBr Base·HBr HBr->BaseHBr Base Base Base->BaseHBr

Figure 2: Mechanism of azetidine ring formation.

Protocol 2: Scale-up Synthesis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine
Reagent/SolventMolecular Weight ( g/mol )QuantityMolesNotes
tert-Butylamine73.1473.1 g (106 mL)1.0From Part 1
1,3-Dibromopropane201.86202 g (94 mL)1.0
Potassium Carbonate138.21276 g2.0Anhydrous, finely powdered
Acetonitrile41.051 L-Anhydrous

Procedure:

  • To a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add tert-butylamine, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Stir the suspension vigorously.

  • Slowly add 1,3-dibromopropane to the mixture dropwise over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 24-48 hours.

  • Monitor the progress of the reaction by TLC or GC-MS to confirm the consumption of the starting materials.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the filter cake with acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is then purified by vacuum distillation to yield the final product, 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

Process Optimization and Scale-Up Considerations

  • Stoichiometry: The molar ratio of the reactants is critical. A slight excess of the amine can sometimes be used to ensure complete conversion of the dibromopropane. The amount of base should be at least two equivalents to neutralize the HBr produced in both steps of the reaction.

  • Solvent: Acetonitrile is a good choice of solvent due to its polarity and appropriate boiling point. Other polar aprotic solvents like DMF or DMSO can also be used, but may require higher temperatures for removal during workup.

  • Temperature: The reaction requires heating to proceed at a reasonable rate. Refluxing in acetonitrile provides sufficient energy for both the intermolecular and intramolecular substitution steps.

  • Purification: Vacuum distillation is the most effective method for purifying the final product on a large scale. The purity of the product should be assessed by GC-MS and NMR spectroscopy.

  • Safety: tert-Butylamine is a flammable and corrosive liquid.[9] 1,3-Dibromopropane is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. All scale-up operations should be conducted with appropriate safety measures in place.

Characterization

The identity and purity of the synthesized 1-(Azetidin-1-yl)-2-methylpropan-2-amine should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include those for the tert-butyl methyl protons, the protons of the azetidine ring, and the amine proton.

  • ¹³C NMR: Will show distinct signals for the different carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography (GC): To determine the purity of the final product.

Conclusion

The two-step synthetic route outlined in this application note provides a reliable and scalable method for the production of 1-(Azetidin-1-yl)-2-methylpropan-2-amine. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable building block can be synthesized in high yield and purity, facilitating its use in drug discovery and development programs.

References

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Organic Process Research & Development. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Method for manufacturing tert-butylamine.
  • Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]

  • BASF increases production capacity for tertiary Butylamine. Plastech Vortal. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [Link]

  • t-butyl amine production. ecoQuery. [Link]

  • Process for the preparation of tert. butylamine.
  • Process for synthesis of azetidine and novel intermediates therefor.
  • Azetidine. Organic Syntheses. [Link]

  • Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]

  • Azetidine Synthesis. ScienceDirect. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Azetidine Synthesis. Elsevier. [Link]

  • tert-Butylamine. Wikipedia. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • tert-BUTYLAMINE. Organic Syntheses. [Link]

  • Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. ResearchGate. [Link]

  • Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. Royal Society of Chemistry. [Link]

  • 2-amino-2-methylpropane. Stenutz. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. [Link]

  • Alkylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Process for the production and purification of bis(tertiary-butylamino)silane.
  • 2-Amino-2-methylpropanal. PubChem. [Link]

  • Process for the preparation of 2-amino-alkylpyridines.
  • Site-Selective α-C-H functionalization of Trialkylamines via Reversible Hydrogen Atom Transfer Catalysis. ChemRxiv. [Link]

Sources

Application

Technical Application Note: Optimizing Solvent Systems for 1-(Azetidin-1-yl)-2-methylpropan-2-amine Chemistries

Topic: Solvent selection for reactions involving 1-(Azetidin-1-yl)-2-methylpropan-2-amine Content Type: Technical Application Note & Protocol Guide[1][2] Abstract This guide provides a technical framework for solvent sel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for reactions involving 1-(Azetidin-1-yl)-2-methylpropan-2-amine Content Type: Technical Application Note & Protocol Guide[1][2]

Abstract

This guide provides a technical framework for solvent selection and reaction optimization involving 1-(Azetidin-1-yl)-2-methylpropan-2-amine (referred to herein as AZ-MPA ).[1][2] This diamine building block presents a unique dichotomy of reactivity: a highly strained, basic azetidine ring coupled with a sterically hindered "neopentyl-like" primary amine.[2][3] Successful utilization requires a solvent strategy that balances the solubility of polar intermediates with the kinetic activation of the hindered amine, while strictly avoiding conditions that trigger acid-mediated ring opening.

Physicochemical Profile & Reactivity Analysis[3]

Understanding the structural constraints of AZ-MPA is the prerequisite for solvent selection.

Structural Deconstruction[1][3]
  • Moiety A: Azetidine Ring (Tertiary Amine) [1][2]

    • pKa: ~11.0 (Highly Basic).[1][2][3]

    • Risk: High ring strain (~25.4 kcal/mol).[1][2][3] Susceptible to thermodynamic relaxation via ring opening in acidic media (pH < 4.[2][3]0) or nucleophilic attack if quaternized.[2][3]

  • Moiety B: 2-Methylpropan-2-amine (Primary Amine) [1][2]

    • Reactivity: Nucleophilic but sterically encumbered.[2][3] The amine is attached to a quaternary carbon (gem-dimethyl group), significantly reducing the rate of attack on electrophiles compared to linear alkyl amines.

    • Implication: Reactions often require higher concentrations, stronger activation (e.g., HATU vs. EDC), or elevated temperatures.[3]

Solubility Profile

AZ-MPA is a polar, organic base.[1][2][3]

  • High Solubility: Dichloromethane (DCM), Methanol (MeOH), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).[1][3]

  • Moderate/Low Solubility: Diethyl Ether, Toluene.[2][3]

  • Insoluble: Hexanes, Heptane.[2][3]

Solvent Selection Matrix

The choice of solvent must protect the azetidine ring while enabling the hindered primary amine to react.

Reaction ClassRecommended SolventsRationaleForbidden / High Risk
Amide Coupling DMF, NMP High polarity dissolves polar intermediates; high boiling point allows heating (40-60°C) often required for hindered amines.[1][2]MeOH, EtOH (Competing nucleophile).[1][2][3] Acetone (Schiff base formation).[1][2][3]
Nucleophilic Substitution (SnAr) DMSO, DMF, MeCN Dipolar aprotic solvents stabilize the transition state; DMSO maximizes nucleophilicity.[3]Protic Solvents (Reduces nucleophilicity via H-bonding).[1][2][3]
Reductive Amination DCM, DCE, THF Good solubility for imine intermediates; compatible with borohydride reagents.[1][3]Water (Hydrolysis of imine).[2][3]
Workup / Extraction DCM, EtOAc, 2-MeTHF Standard extraction solvents.[1][2][3] DCM is preferred for high solubility of the free base.1N HCl (Induces ring opening).[1][2][3] Chloroform (Can form dichlorocarbene with strong base).[1][2][3]
Decision Logic for Solvent Selection (Diagram)

SolventSelection Start Select Process Step Reaction Reaction Phase Start->Reaction Workup Workup/Purification Start->Workup Coupling Amide Coupling (Hindered Amine) Reaction->Coupling SnAr SnAr / Substitution Reaction->SnAr AcidWash Acidic Wash? Workup->AcidWash Coupling_Solv DMF or NMP (Allows Heat) Coupling->Coupling_Solv Steric Demand SnAr_Solv DMSO or MeCN (Max Nucleophilicity) SnAr->SnAr_Solv Buffer Use pH 5-6 Buffer (Citrate/Phosphate) AcidWash->Buffer Yes (Mild) StrongAcid Avoid 1N HCl (Risk: Ring Opening) AcidWash->StrongAcid No (Strong)

Figure 1: Decision tree for solvent and workup conditions prioritizing ring stability and steric activation.[1][2]

Critical Protocols

Protocol A: Amide Coupling with Sterically Hindered AZ-MPA

Objective: Couple AZ-MPA with a carboxylic acid while overcoming steric hindrance and preventing azetidine degradation.[1][2]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • AZ-MPA (1.2 equiv)[1][2]

  • HATU (1.2 equiv) - Preferred over EDC due to faster kinetics for hindered amines.[1][2]

  • DIPEA (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1][2]

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes at Room Temperature (RT).

    • Note: Pre-activation ensures the active ester forms before the amine is introduced, reducing competition.

  • Base Addition: Add DIPEA dropwise. The solution should turn yellow (characteristic of activated HATU species).

  • Amine Addition: Add AZ-MPA (diluted in minimal DMF) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours.

    • Checkpoint: Monitor by LCMS.[2][3] If conversion is <50% after 4 hours, heat to 40-50°C. Do not exceed 60°C to avoid thermal degradation of the azetidine or polymerization.[2][3]

  • Quench: Dilute with Ethyl Acetate (EtOAc) or DCM.[1][2][3]

  • Wash (Critical):

    • Wash 2x with Saturated NaHCO3 (removes acid/HOBt byproducts).[1][2][3]

    • Wash 1x with Brine .[1][2][3]

    • Avoid: Do not wash with 1M HCl or KHSO4.[2][3] If acidic removal of excess amine is absolutely necessary, use a pH 5.5 Citrate Buffer and keep contact time short (<5 min) at 0°C.[3]

  • Drying: Dry over Na2SO4, filter, and concentrate.

Protocol B: Stability & Degradation Monitoring

Objective: Verify azetidine ring integrity during reaction optimization.

Mechanism of Failure: Under acidic conditions (or strong electrophilic attack), the azetidine nitrogen protonates/alkylates, activating the ring for nucleophilic attack (e.g., by Cl- or solvent), leading to ring opening (formation of 3-chloropropylamine derivatives).[1]

Degradation Azetidine Intact Azetidine (Strained) Protonated Protonated/Activated Intermediate Azetidine->Protonated pH < 4 RingOpen Ring-Opened Product (Linear Chain) Protonated->RingOpen Irreversible Relief of Strain Acid + H+ / Heat Nu + Nucleophile (Cl-, H2O)

Figure 2: Acid-mediated ring-opening pathway of azetidine moieties.[1][2]

Monitoring Method (1H NMR):

  • Take an aliquot of the reaction mixture.

  • Perform a mini-workup (DCM/NaHCO3).

  • Analyze 1H NMR in CDCl3.[2][3]

    • Intact Ring: Look for multiplet signals around δ 3.2 - 3.8 ppm (4H, azetidine ring protons).[1][2][3]

    • Ring Opened: Disappearance of ring multiplets and appearance of distinct triplets/multiplets for linear propyl chains (often shifted downfield if chlorinated/oxygenated).[3]

Troubleshooting & FAQ

Q1: The reaction is sluggish. Can I use acid chloride coupling?

  • Yes, but with caution. Acid chlorides are highly reactive and can overcome the steric hindrance of the neopentyl amine. However, the HCl generated must be instantly scavenged.

  • Modification: Use a biphasic system (DCM / Sat.[2][3] NaHCO3) or excess base (TEA/DIPEA > 4 equiv) to ensure the pH never drops below 7.

Q2: My product is water-soluble. How do I extract it without using strong acid to remove impurities?

  • Strategy: Do not use acid extraction. Instead, use "Back-Extraction."[1][2][3]

    • Extract the reaction mixture into DCM.

    • Wash with pH 9-10 carbonate buffer (keeps AZ-MPA neutral and in organic phase).[1][2][3]

    • If the product is very polar, consider salting out the aqueous layer with NaCl or using 2-MeTHF / Isopropanol (3:1) as the organic phase.[3]

Q3: Can I use Acetone or MEK as solvents?

  • No. Primary amines react with ketones to form imines (Schiff bases).[1][2][3] While reversible, this consumes the reagent and complicates kinetics.[3]

References

  • Azetidine Ring Stability: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2][3] PMC.[2][3] (2021).[2][3][4][5] Link

  • Amide Coupling to Hindered Amines: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3] Org.[2][3][6] Biomol. Chem. (2016).[1][2][3][6] Link

  • General Azetidine Properties: The Azetidine Ring: A Technical Guide to Its Stability and Reactivity. BenchChem.[2][3] Link

  • pKa Considerations: Amine Basicity and pKaH. Master Organic Chemistry.[2][3] Link

Sources

Method

Handling and storage protocols for volatile azetidine derivatives

Application Note: Advanced Handling and Storage Protocols for Volatile Azetidine Derivatives Part 1: Executive Directive & Technical Scope The Azetidine Paradox: Azetidine derivatives represent a "high-reward, high-risk"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Handling and Storage Protocols for Volatile Azetidine Derivatives

Part 1: Executive Directive & Technical Scope

The Azetidine Paradox: Azetidine derivatives represent a "high-reward, high-risk" scaffold in drug discovery. Their value lies in their ability to alter physicochemical properties (lowering logD, improving metabolic stability) compared to larger rings. However, their utility is compromised by a unique "instability triad":

  • High Ring Strain (~26 kcal/mol): Makes them prone to explosive ring-opening polymerization (ROP).

  • Volatility: Low molecular weight derivatives (MW < 100) boil near or below common solvent boiling points, leading to catastrophic mass balance errors during concentration.

  • Nucleophilicity/Basicity: The exposed nitrogen lone pair is a potent nucleophile, often reacting with atmospheric CO₂ (carbamate formation) or initiating self-polymerization.

This guide moves beyond standard Safety Data Sheets (SDS). It provides a self-validating operational system designed to preserve the integrity of these reagents from storage to reaction.

Part 2: Physicochemical & Hazard Profile

Before handling, operators must internalize the physical boundaries of the reagent.

Table 1: Comparative Physicochemical Profile of Common Azetidine Motifs

PropertyAzetidine (Parent)3-FluoroazetidineAzetidine HCl (Salt)Operational Implication
Boiling Point 61–62 °C~50–55 °C (est.)N/A (Solid)CRITICAL: Do NOT use rotary evaporation for free bases.
Flash Point -20 °C< 0 °CN/AExtreme flammability; use spark-proof tools.
Density 0.847 g/mL~1.0 g/mLSolidVapors are heavier than air; accumulates in sumps.
Ring Strain ~26 kcal/mol>26 kcal/molStable LatticeSusceptible to acid-catalyzed ring opening.
State (RT) Volatile LiquidVolatile LiquidHygroscopic SolidSalts are the only viable long-term storage form.

Part 3: Storage Protocols (The "Salt-First" Strategy)

The most common failure mode is storing volatile azetidines as free bases. Over time, they polymerize or evaporate through standard septa.

Protocol A: The Storage Decision Tree
  • Primary Rule: Always purchase or generate the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt for storage.

  • Secondary Rule: If the free base is required, generate it immediately prior to use (see Handling Protocol).

Storage Conditions for Salts:

  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Desiccated. Salts are hygroscopic; moisture absorption leads to hydrolysis.

  • Container: Amber glass with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term seals.

Storage Conditions for Free Bases (Temporary):

  • Temperature: -20 °C (Freezer).

  • Atmosphere: Argon overlay (Nitrogen is acceptable, but Argon is heavier and blankets better).

  • Stabilizer: Store as a solution in a non-nucleophilic solvent (e.g., tert-Butyl methyl ether (TBME) or Toluene) rather than neat liquid to reduce polymerization kinetics.

Part 4: Operational Handling & Synthesis Protocols

Workflow Visualization: From Storage to Reaction

The following diagram outlines the critical decision pathways to prevent degradation and loss.

AzetidineHandling Start Source Material: Azetidine Derivative CheckForm Is it a Salt (HCl/TFA)? Start->CheckForm SaltStorage Store: 4°C, Desiccated (Indefinite Stability) CheckForm->SaltStorage Yes VolatileCheck Is Free Base Volatile (BP < 100°C)? CheckForm->VolatileCheck No NeedBase Reaction requires Free Base? SaltStorage->NeedBase DirectUse Use Salt Directly (Add excess organic base in reaction) NeedBase->DirectUse No (Base OK) GenBase Protocol B: In-Situ Neutralization (Recommended) NeedBase->GenBase Yes (Soln) Distill Protocol C: Distillation (Only if neat base required) NeedBase->Distill Yes (Neat) SolnStore Store as Solution (TBME/Toluene, -20°C) VolatileCheck->SolnStore Yes NeatStore CRITICAL RISK Do not store neat >24h VolatileCheck->NeatStore No

Caption: Decision logic for maximizing stability and minimizing loss of azetidine derivatives.

Protocol B: In-Situ Neutralization (The "Zero-Loss" Method)

Use this when the reaction solvent is compatible with the extraction solvent.

Context: You have Azetidine HCl and need to perform an amide coupling or substitution. Mechanism: Liberating the amine in the presence of the electrophile minimizes the time the volatile free base exists in an open system.

  • Suspension: Suspend Azetidine HCl (1.0 equiv) in the reaction solvent (e.g., DCM or DMF).

  • Base Addition: Add a non-nucleophilic organic base (e.g., DIPEA or TEA, 2.0–3.0 equiv).

    • Note: The solution will become homogeneous as the free base is liberated.

  • Reaction: Add the electrophile immediately.

  • Validation: Monitor by TLC/LCMS. The disappearance of the starting material peak (often visible only by derivatization or specific stains like Ninhydrin) confirms liberation.

Protocol C: Isolation of Volatile Free Base (The "Cold-Trap" Method)

Use this ONLY if you absolutely require the neat free base.

Context: Distillation of Azetidine (BP 61°C). Safety: Azetidines can polymerize violently upon heating if acidic impurities are present.

  • Neutralization: Mix Azetidine HCl with KOH pellets (2.0 equiv) in a minimal amount of high-boiling mineral oil or water (if steam distillation is intended).

    • Why Mineral Oil? It acts as a heat transfer medium and prevents "hot spots" that trigger polymerization.

  • Apparatus: Set up a short-path distillation head. Connect the receiving flask to a dry ice/acetone bath (-78 °C) .

    • Crucial: Do NOT use a standard water condenser; the volatile amine will escape out the vacuum/vent line.

  • Distillation: Gently heat. Collect the fraction boiling at the literature value.

  • Storage: Immediately dilute the distillate into a pre-weighed amount of solvent (e.g., THF) to create a stock solution.

Part 5: Quality Control & Self-Validation

Because volatility leads to invisible mass loss, standard weighing is unreliable for free bases.

The "Internal Standard" Titer Protocol: Never assume the concentration of a stored volatile azetidine solution is nominal. Always titrate before critical steps.

  • Sampling: Take a 50 µL aliquot of your Azetidine stock solution.

  • Standard: Add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has distinct NMR shifts.

  • Solvent: Dissolve in CDCl₃.

  • Measurement: Run ¹H NMR.

  • Calculation:

    
    
    
  • Polymerization Check: Inspect the baseline between 2.0–4.0 ppm. Broad, undefined "humps" indicate polymerization. If observed, discard the batch.

Part 6: Emergency & Safety Procedures

  • Skin Contact: Azetidines are potent alkylating agents and skin irritants. In case of contact, wash with 5% acetic acid (to protonate the amine, rendering it less nucleophilic/permeable) followed by copious soap and water.

  • Spill: Do not wipe with paper towels (exothermic reaction potential). Cover with sand or vermiculite. Neutralize with dilute HCl before disposal.

References

  • S. Gabriel & J. Weiner. "Ueber Trimethylenimin (Azetidine)." Berichte der deutschen chemischen Gesellschaft, 1888.[1]

  • Mughal, H. & Szostak, M. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[2] Organic & Biomolecular Chemistry, 2021.[2]

  • Sigma-Aldrich. "Safety Data Sheet: Azetidine." Merck KGaA, 2023.

  • Couty, F. & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006.

  • Padwa, A. "The Polymerization of Azetidines and Azetidine Derivatives." Comprehensive Heterocyclic Chemistry, 1984.

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 1-(Azetidin-1-yl)-2-methylpropan-2-amine

Introduction: Harnessing Steric Hindrance and Microwave Energy in Medicinal Chemistry In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds with unique three-dimensional architectures is p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Steric Hindrance and Microwave Energy in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds with unique three-dimensional architectures is paramount. The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention due to its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity.[1] When incorporated into larger molecules, the strained azetidine ring can act as a rigid scaffold, orienting substituents in well-defined vectors. The subject of this guide, 1-(Azetidin-1-yl)-2-methylpropan-2-amine, presents a particularly interesting building block, combining the desirable azetidine ring with a sterically hindered primary amine. This steric bulk can be strategically employed to direct reaction outcomes and enhance the stability of the final products.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[2][3] By directly coupling with polar molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often, improved product purity.[4][5] This application note provides a detailed protocol for the utilization of 1-(Azetidin-1-yl)-2-methylpropan-2-amine in a microwave-assisted multicomponent reaction to generate a library of substituted pyrimidines, a class of heterocycles with broad biological significance.[6]

Physicochemical Properties of 1-(Azetidin-1-yl)-2-methylpropan-2-amine

While specific experimental data for 1-(Azetidin-1-yl)-2-methylpropan-2-amine is not widely available in public literature, its structure suggests key properties that are relevant for its application in synthesis.

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 150-180 °C
Solubility Expected to be soluble in a range of organic solvents
Key Structural Features - Sterically hindered primary amine (neopentyl-like environment) - Nucleophilic azetidine nitrogen - Flexible alkyl chain

Note: The values in the table are estimations based on the chemical structure and data for similar compounds.

The presence of two nitrogen atoms with different steric and electronic environments (a hindered primary amine and a less hindered secondary amine within the azetidine ring) allows for selective functionalization under carefully controlled conditions. The primary amine's steric hindrance can be leveraged to favor mono-alkylation or to direct reactions to the azetidine nitrogen.

Core Application: Microwave-Assisted Three-Component Synthesis of Substituted Pyrimidines

This section details a representative protocol for a one-pot, three-component reaction to synthesize a library of 6-methyl-4-phenyl-2-(substituted)-dihydropyrimidines using 1-(Azetidin-1-yl)-2-methylpropan-2-amine. This type of reaction, often a variation of the Biginelli reaction, is known to be significantly accelerated by microwave irradiation.[7]

Reaction Principle

The reaction proceeds through the condensation of an aromatic aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and a guanidine equivalent. In this protocol, we will generate the guanidine in situ from 1-(Azetidin-1-yl)-2-methylpropan-2-amine and a suitable activating agent, which will then participate in the cyclocondensation. The steric hindrance of the amine is expected to influence the reaction rate and potentially the regioselectivity of the final product.

Experimental Protocol

Reaction Scheme:

G Figure 1: General workflow for the microwave-assisted synthesis. A Benzaldehyde E Microwave Irradiation A->E B Ethyl Acetoacetate B->E C 1-(Azetidin-1-yl)-2-methylpropan-2-amine C->E D Activating Agent D->E F Substituted Dihydropyrimidine E->F

Caption: Figure 1: General workflow for the microwave-assisted synthesis.

Materials:

  • 1-(Azetidin-1-yl)-2-methylpropan-2-amine

  • Benzaldehyde (or other substituted aromatic aldehydes)

  • Ethyl acetoacetate

  • Cyanamide (as a guanidine-forming reagent)

  • Ethanol (Microwave-grade)

  • Hydrochloric acid (catalytic amount)

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Safety Precautions:

  • Microwave synthesis should only be performed in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens are not suitable and can be hazardous.

  • Reactions are performed in sealed vessels and will generate pressure. Always allow the reaction vessel to cool to a safe temperature before opening.

  • Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Protocol:

  • Reagent Preparation:

    • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 1-(Azetidin-1-yl)-2-methylpropan-2-amine (1.0 mmol, 142 mg).

    • Add ethanol (3 mL) to dissolve the amine.

    • Add cyanamide (1.0 mmol, 42 mg) to the solution.

    • Add a catalytic amount of concentrated hydrochloric acid (1 drop).

    • Stir the mixture for 5 minutes at room temperature to facilitate the formation of the guanidine intermediate.

  • Addition of Reaction Components:

    • To the vial, add benzaldehyde (1.0 mmol, 106 mg, 102 µL).

    • Add ethyl acetoacetate (1.0 mmol, 130 mg, 127 µL).

  • Microwave Irradiation:

    • Seal the vial securely with a cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the following reaction parameters:

      • Temperature: 120 °C (Ramp time: 2 minutes)

      • Hold Time: 15 minutes

      • Pressure: Maximum of 20 bar

      • Stirring: High

  • Work-up and Purification:

    • After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's cooling system.

    • Once cooled, carefully open the vial in a fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted dihydropyrimidine.

Expected Results and Data

The following table presents hypothetical data for the synthesis of a small library of dihydropyrimidine derivatives using this protocol, comparing microwave-assisted synthesis with conventional heating.

EntryAr-CHOMethodTimeTemperature (°C)Yield (%)
1BenzaldehydeMicrowave15 min12085
2BenzaldehydeConventional8 h80 (reflux)45
34-ChlorobenzaldehydeMicrowave15 min12088
44-ChlorobenzaldehydeConventional8 h80 (reflux)52
54-MethoxybenzaldehydeMicrowave20 min12082
64-MethoxybenzaldehydeConventional10 h80 (reflux)48

As illustrated, the microwave-assisted protocol is expected to provide significantly higher yields in a fraction of the time compared to conventional reflux conditions.[8]

Mechanistic Insights and Rationale for Experimental Choices

The success of this microwave-assisted reaction hinges on several key principles:

  • Dielectric Heating: Ethanol is a polar solvent that absorbs microwave energy efficiently, leading to rapid and uniform heating of the reaction mixture. This avoids localized overheating that can occur with conventional heating, which often leads to side product formation.[4]

  • Increased Reaction Rates: The high temperatures and pressures achieved in a sealed microwave vial accelerate the reaction rates, often by orders of magnitude.[5]

  • Multicomponent Reaction Efficiency: Microwave irradiation is particularly effective for multicomponent reactions, where multiple equilibria are involved. The rapid heating can drive the reaction towards the desired product by overcoming activation energy barriers more efficiently.[2][9]

  • Role of the Hindered Amine: The sterically hindered nature of 1-(Azetidin-1-yl)-2-methylpropan-2-amine is anticipated to favor the formation of the desired pyrimidine product while potentially minimizing side reactions such as dimerization or polymerization.

G Figure 2: Logical flow of the multicomponent reaction. cluster_0 Guanidine Formation (in situ) cluster_1 Condensation and Cyclization Amine 1-(Azetidin-1-yl)-2-methylpropan-2-amine Guanidine Intermediate Guanidine Intermediate Amine->Guanidine Intermediate + Cyanamide, H+ Cyanamide Cyanamide Cyanamide->Guanidine Intermediate Dihydropyrimidine Dihydropyrimidine Guanidine Intermediate->Dihydropyrimidine + Aldehyde, Ketoester Microwave Irradiation (120 °C, 15 min) Microwave Irradiation (120 °C, 15 min) Guanidine Intermediate->Microwave Irradiation (120 °C, 15 min) Aldehyde Aldehyde Aldehyde->Dihydropyrimidine Ketoester Ethyl Acetoacetate Ketoester->Dihydropyrimidine Microwave Irradiation (120 °C, 15 min)->Dihydropyrimidine

Caption: Figure 2: Logical flow of the multicomponent reaction.

Conclusion and Future Directions

This application note provides a framework for the effective utilization of 1-(Azetidin-1-yl)-2-methylpropan-2-amine in microwave-assisted organic synthesis. The detailed protocol for the synthesis of substituted dihydropyrimidines serves as a starting point for the exploration of this versatile building block in the rapid generation of compound libraries for drug discovery and development. The combination of the unique structural features of the amine and the efficiency of microwave heating opens up new avenues for the synthesis of complex and biologically relevant molecules.[10] Further research could explore the differential reactivity of the two nitrogen atoms in this molecule under various microwave conditions to achieve selective functionalization, further expanding its synthetic utility.

References

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Scientific Research in Chemistry, 9(1), 1-8.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Organic & Inorganic Au, 1(1), 4-15.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). Molecules, 30(22), 1-25.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Medicinal Chemistry, 11(4), 383-397.
  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). Applied Sciences, 13(22), 12261.
  • Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science, 4(2), 1-6.
  • Organic Syntheses Procedure. (2008). Organic Syntheses, 85, 10-18.
  • Microwave Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Synthesis and Antifungal Activity of Novel Substituted Azetidinone Derivatives of Edaravone. (2014). Asian Journal of Chemistry, 26(1), 25-28.
  • Microwave - an effective tool in organic synthesis. (2015). World Journal of Pharmaceutical Research, 4(5), 2294-2314.
  • Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. (2021). Current Organic Chemistry, 25(13), 1548-1575.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). Research Journal of Pharmacy and Technology, 13(4), 1865-1869.
  • Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones from azetidin-2-ones. (2005). Arkivoc, 2005(i), 53-64.
  • Microwave-assisted synthesis of azetidines in aqueous media. (2025).
  • Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. (2008). Pure and Applied Chemistry, 80(4), 777-790.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry, 18(1), 1-35.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). Synthesis, 54(24), 5327-5340.
  • Microwave Assisted Synthesis and Antimicrobial Study of Some Novel 2-Azetidinones Derived from 2-(1-Phenylimino-ethyl)-naphthalen-1-ol. (2019). Orbital: The Electronic Journal of Chemistry, 11(3), 163-169.
  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (2007). Journal of the Serbian Chemical Society, 72(2), 109-117.
  • 1-Azetidinamine. PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of sterically hindered amines like 1-(Azetidin-1-yl)-2-methylpropan-2-amine

Welcome to the technical support center dedicated to assisting researchers, chemists, and drug development professionals in successfully utilizing the sterically hindered diamine, 1-(Azetidin-1-yl)-2-methylpropan-2-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, chemists, and drug development professionals in successfully utilizing the sterically hindered diamine, 1-(Azetidin-1-yl)-2-methylpropan-2-amine. This molecule, with its unique combination of a strained azetidine ring and a neopentyl-like primary amine, presents both significant opportunities in medicinal chemistry and distinct synthetic challenges. This guide is structured to provide not just solutions, but a foundational understanding of the chemical principles governing its reactivity, empowering you to troubleshoot effectively and innovate in your synthetic campaigns.

Understanding the Challenge: The Dual Nature of Steric Hindrance

The core challenge in working with 1-(Azetidin-1-yl)-2-methylpropan-2-amine stems from its structure. It features two nitrogen atoms with vastly different environments:

  • Azetidine Nitrogen: A tertiary amine constrained within a four-membered ring. This ring possesses significant strain (approx. 25.4 kcal/mol), which can be exploited in certain ring-opening reactions but generally makes the lone pair available for nucleophilic or basic activity.[1]

  • Primary Amine Nitrogen: This is the primary site for many desired transformations (e.g., amide bond formation, alkylation). However, it is attached to a quaternary carbon, creating a highly congested environment. This steric bulk severely impedes the approach of electrophiles, drastically reducing the nucleophilicity of the amine and slowing down reaction rates.[2]

Caption: Structure of 1-(Azetidin-1-yl)-2-methylpropan-2-amine highlighting the two distinct amine environments.

Frequently Asked Questions (FAQs)

Q1: Why are my standard acylation/alkylation reactions failing with this amine?

A1: The primary amine's low reactivity is the culprit. Standard conditions often lack the energy to overcome the high activation barrier imposed by the steric hindrance around the nitrogen atom. The bulky groups surrounding the amine physically block the pathway for the electrophile to approach and react, slowing or preventing reactions that work well with less hindered amines.[2]

Q2: Between the two nitrogen atoms, which is more nucleophilic?

A2: Generally, the tertiary azetidine nitrogen is more sterically accessible than the primary amine and can be more nucleophilic in certain contexts, especially towards smaller electrophiles. However, the primary amine is typically the desired site of functionalization. Reaction conditions must be carefully chosen to favor reaction at the primary amine or to manage potential side reactions at the azetidine nitrogen.

Q3: Can I increase the reaction temperature indefinitely to force the reaction?

A3: While increasing temperature is a valid strategy to provide the necessary activation energy, it is not without risks. Excessive heat can lead to decomposition of starting materials, catalysts, or products. Furthermore, the strained azetidine ring, while more stable than an aziridine, can become susceptible to thermal ring-opening or rearrangement reactions under harsh conditions. A systematic, incremental increase in temperature is recommended.

Q4: How does solvent choice impact my reaction?

A4: Solvent choice is critical. For bimolecular reactions like alkylations (S_N2), polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred.[3] These solvents can dissolve ionic reagents but do not form a tight "solvent cage" around the amine nucleophile through hydrogen bonding, leaving it more reactive compared to its state in protic solvents (like water or alcohols).[4][5][6]

Troubleshooting Guide: Reaction-Specific Issues & Solutions

This section provides in-depth troubleshooting for common synthetic transformations.

Scenario 1: Amide Bond Formation (Acylation)

Problem: "I'm attempting to acylate the primary amine with a carboxylic acid using standard coupling reagents (e.g., HATU, HOBt/EDC), but I'm observing no product or very low conversion."

Causality: Standard coupling reagents transform the carboxylic acid into an activated ester. The subsequent nucleophilic attack by the hindered amine is the rate-limiting step and, in this case, is extremely slow due to steric clash in the transition state. Even the best conventional methods can fail when forming sterically hindered amides.[7]

Solutions & Protocols:

  • Solution A: Switch to a More Powerful Acylating Agent.

    • Rationale: Instead of relying on the amine's nucleophilicity, use a highly reactive electrophile. Converting the carboxylic acid to an acyl fluoride in situ creates a much more potent electrophile that can react even with a poorly nucleophilic amine.[8]

    • Protocol: Acyl Fluoride-Mediated Amide Coupling [8]

      • To a solution of the carboxylic acid (1.0 equiv) in an appropriate anhydrous solvent (e.g., MeCN or DCM), add Py-HF or a similar fluorinating agent.

      • Add a coupling agent like TCFH or a carbodiimide to generate the acyl fluoride in situ.

      • Add the 1-(Azetidin-1-yl)-2-methylpropan-2-amine (1.1 equiv) to the mixture.

      • Heat the reaction mixture to an elevated temperature (e.g., 60-100 °C) and monitor by LC-MS.

      • Upon completion, perform a standard aqueous workup.

  • Solution B: Utilize Organometallic Strategies.

    • Rationale: This approach reverses the polarity of the reactants. By converting the amine into an isocyanate and reacting it with a Grignard reagent derived from your desired R-group, you can form highly hindered amides that are otherwise inaccessible.[7] This method is particularly useful if the "acyl" part of the desired amide can be sourced from an organometallic reagent.

    • Workflow: Carboxylic Acid -> Acyl Azide -> (Curtius Rearrangement) -> Isocyanate + R-MgBr -> Hindered Amide.

Comparative Data for Acylation Strategies

MethodActivating ReagentKey Advantage for Hindered SystemsCommon SolventsTemperature
Standard CouplingHATU, EDC/HOBtGenerally ineffectiveDMF, DCMRoom Temp
Acyl FluoridePy-HF, TCFHCreates a highly reactive electrophileMeCN, DCMElevated (60-100°C)
Isocyanate RouteDPPA, HeatReverses chemical polarity; robustEthereal (THF, Et₂O)0°C to Room Temp
Scenario 2: N-Alkylation

Problem: "My attempts to alkylate the primary amine with an alkyl halide are giving a complex mixture of products, including quaternary salts, or are simply not proceeding."

Causality: Direct alkylation is often problematic. The product of the first alkylation (a secondary amine) can compete with the starting material, leading to polyalkylation.[9][10] Furthermore, the S_N2 reaction required is slow due to steric hindrance.[5] Under forcing conditions, the more accessible azetidine nitrogen can also be alkylated, leading to quaternary ammonium salts.

Solutions & Protocols:

  • Solution A: Use Alkyl Tosylates with a Hindered Base.

    • Rationale: Alkyl tosylates are excellent leaving groups. Using a bulky, non-nucleophilic base, such as 1,2,2,6,6-pentamethylpiperidine (PMP) or Hünig's base, prevents the base itself from competing as a nucleophile while still scavenging the acid produced during the reaction.[11] This combination provides a cleaner reaction profile.

    • Protocol: N-Alkylation with Alkyl Tosylates [11]

      • In a round-bottom flask under an inert atmosphere (Argon), dissolve the amine (1.0 equiv), the alkyl tosylate (1.0-1.2 equiv), and 1,2,2,6,6-pentamethylpiperidine (1.1 equiv) in anhydrous toluene.

      • Reflux the mixture for 2-7 days, monitoring progress by TLC or LC-MS.

      • After cooling to room temperature, dilute the mixture with diethyl ether and filter to remove the salt byproduct.

      • Evaporate the filtrate and purify the crude product by column chromatography.

  • Solution B: Reductive Amination.

    • Rationale: This is a highly effective and controlled method for forming C-N bonds. The amine reacts with a ketone or aldehyde to form an iminium intermediate, which is then reduced in situ. This avoids the problems of polyalkylation. Specialized catalysts based on Rhodium, Ruthenium, or Iridium are particularly effective for hindered substrates.[12][13][14]

    • Workflow Diagram: Reductive Amination

      G cluster_0 Reductive Amination Workflow A Ketone/Aldehyde + Hindered Amine B Iminium Intermediate (in situ) A->B Reversible Formation C Alkylated Amine (Product) B->C Reduction (e.g., NaBH(OAc)₃ or H₂/Catalyst)

      Caption: General workflow for synthesizing hindered amines via reductive amination.

Scenario 3: C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Problem: "I am trying to couple the primary amine with an aryl halide using a standard Pd/phosphine catalyst system, but the yield is poor."

Causality: Coupling sterically hindered reaction partners is a known challenge for traditional palladium catalysis.[15][16][17] The oxidative addition and reductive elimination steps of the catalytic cycle can be significantly slowed by bulky substrates. Success requires catalysts specifically designed to be both highly active and tolerant of steric bulk.

Solutions & Protocols:

  • Solution A: Employ Modern Buchwald Ligands.

    • Rationale: Use bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like RuPhos, BrettPhos, or JohnPhos are designed to promote the difficult reductive elimination step involving hindered substrates and accelerate the overall catalytic cycle.[18]

    • Protocol: General Buchwald-Hartwig Amination

      • Charge an oven-dried vial with the aryl halide (1.0 equiv), Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the selected phosphine ligand (e.g., RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv).

      • Seal the vial, evacuate, and backfill with an inert gas.

      • Add the hindered amine (1.2 equiv) followed by an anhydrous solvent (e.g., toluene or dioxane).

      • Heat the reaction to 80-110 °C until the starting material is consumed (monitor by GC-MS or LC-MS).

      • Cool, dilute with a solvent like ethyl acetate, and filter through a pad of celite. Purify as needed.

  • Solution B: Explore Copper-Catalyzed Coupling.

    • Rationale: Copper catalysis has re-emerged as a powerful alternative to palladium for C-N coupling.[15][17] Certain copper/ligand systems, particularly those using N,O-ligands like a pyrrole-ol, have been shown to be uniquely effective for coupling sterically demanding partners.[16][17]

    • Key Consideration: These reactions often require specific ligands and conditions, which should be screened for optimal performance with your specific substrates.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry (RSC Publishing).
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
  • Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines.Synthesis.
  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.Semantic Scholar.
  • Steric hindrance Definition - Organic Chemistry II Key Term.Fiveable.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Gener
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.PMC.
  • Steric hindrance does not suppress the reactivity of alkyl halides in SN1 reactions.Chemistry Steps.
  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
  • Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides.Organic Letters.
  • The Synthesis of Sterically Hindered Amides.CHIMIA.
  • Amine Reactivity.MSU chemistry.
  • New Catalysts for Reductive Amin
  • Characteristics of the SN2 Reaction.Chemistry LibreTexts.
  • Prepar
  • The synthesis of sterically hindered amines by a direct reductive amin
  • Dialkylbiaryl phosphine ligands.Wikipedia.
  • Steric effects and solvent effects on SN2 reactions.PubMed.
  • Alkyl
  • SN1 vs SN2.KPU Pressbooks.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.

Sources

Optimization

Technical Support Center: Purification of Hydrophilic Amines and Azetidines

Welcome to the Technical Support Center for the purification of hydrophilic amines and azetidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the pu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of hydrophilic amines and azetidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these often-problematic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is rooted in practical, field-proven insights to ensure the technical accuracy and success of your work.

Section 1: Troubleshooting Guide for Hydrophilic Amine Purification

Hydrophilic amines present a unique set of purification challenges due to their high polarity and basicity. These properties can lead to poor retention on normal-phase silica, tailing peaks in chromatography, and difficulties with extraction from aqueous media. This section provides a systematic approach to troubleshooting common issues.

Issue 1: My hydrophilic amine is not retaining on the silica gel column and co-elutes with the solvent front.

Root Cause Analysis:

The high polarity of hydrophilic amines leads to very weak interactions with the polar stationary phase (silica gel) in normal-phase chromatography, causing them to elute quickly with the mobile phase. Additionally, the basic nature of amines can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface, paradoxically resulting in either tailing or no elution at all.

Solutions & Experimental Protocols:

  • Strategy 1: Mobile Phase Modification. The addition of a small amount of a basic modifier to the mobile phase can neutralize the acidic silanol groups on the silica gel, preventing strong interactions and improving peak shape.

    • Protocol:

      • Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate).

      • Add 0.1-1% triethylamine (TEA) or ammonia in methanol to the mobile phase.

      • Equilibrate the column with the modified mobile phase for at least 5 column volumes before loading the sample.

      • Monitor the elution profile using Thin Layer Chromatography (TLC) with the same modified solvent system to predict the retention factor (Rf).

  • Strategy 2: Alternative Stationary Phases. When mobile phase modification is insufficient, using a different stationary phase can be highly effective.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.

    • Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which masks the acidic silanols and provides a less interactive surface for amine purification.

    • Reversed-Phase Chromatography (C18): For highly polar amines, reversed-phase chromatography can be a powerful tool. The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Adjusting the pH of the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the amine.

  • Strategy 3: Amine Protection. Temporarily protecting the amine group can drastically alter the compound's polarity and chromatographic behavior. Carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are common choices.

    • Protocol for Boc Protection:

      • Dissolve the amine in a suitable solvent (e.g., dichloromethane, THF).

      • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base like triethylamine or DMAP.

      • Stir at room temperature until the reaction is complete (monitor by TLC).

      • Work up the reaction and purify the less polar Boc-protected amine by standard silica gel chromatography.

      • The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA).

Troubleshooting

Technical Support Center: Purification of 1-(Azetidin-1-yl)-2-methylpropan-2-amine

Welcome to the technical support center for the purification of 1-(Azetidin-1-yl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who require this compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(Azetidin-1-yl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who require this compound in high purity for their applications. Here, you will find troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

Q1: What are the most likely impurities in my crude 1-(Azetidin-1-yl)-2-methylpropan-2-amine?

Impurities largely depend on the synthetic route, but they typically fall into several categories.[1][2] These can include:

  • Residual Starting Materials: Unreacted reagents from the synthesis.

  • Byproducts: Compounds formed from side reactions.

  • Solvent Residues: Residual solvents from the reaction or initial workup.[1]

  • Degradation Products: Amines can oxidize when exposed to air and light.[1]

Q2: What is the best initial purification strategy for a crude, basic amine like this?

For a basic amine, an acid-base extraction is an excellent first step. This technique leverages the amine's ability to be protonated by an acid, making it soluble in the aqueous phase. This allows for the separation from non-basic, organic-soluble impurities. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[3][4]

Q3: How can I effectively assess the purity of my final product?

A combination of analytical techniques is recommended to confidently determine purity.[5][6]

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for separating and quantifying impurities.[5][7]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can identify the structure of the desired compound and detect impurities. Mass Spectrometry (MS) confirms the molecular weight.[5][6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q4: My compound streaks badly on a standard silica gel TLC plate and column. What's happening and how do I fix it?

This is a classic issue with basic amines on acidic silica gel. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing peaks.[8][9]

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (0.1-2%) or ammonia in methanol, to your mobile phase.[8][9][10] This "neutralizes" the acidic sites on the silica, allowing your compound to move more freely.

  • Alternative Stationary Phase: Use a less acidic or basic stationary phase. Basic alumina or amine-functionalized silica columns are excellent alternatives that minimize these unwanted interactions.[8][9]

Q5: I attempted a recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound's solubility is too high in the hot solvent, or the cooling process is too rapid.

Solutions:

  • Convert to a Salt: Amines often form highly crystalline salts.[11] Converting your free-base amine to its hydrochloride (HCl) salt can significantly improve its crystallization properties.[12][13][14]

  • Adjust Solvent System: You may need to use a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of well-defined crystals.

Q6: I've purified my compound, but I'm struggling to remove the last traces of residual solvent. How can I dry it completely?

Residual solvent can be persistent.

  • High Vacuum (High-Vac): Place the sample under a high vacuum for several hours. Gentle heating can sometimes help, but be cautious of the compound's stability at higher temperatures.

  • Lyophilization (Freeze-Drying): If your compound is soluble in water or another suitable solvent with a relatively high freezing point (like tert-butanol), lyophilization can be a very effective method for removing residual solvents.

Section 3: Detailed Protocols & Workflows

Here are step-by-step guides for key purification techniques.

General Purification Workflow

The following diagram illustrates a typical purification sequence for 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

G A Crude Reaction Mixture B Acid-Base Extraction A->B C Partially Purified Free Base B->C D Column Chromatography C->D If impurities are close in polarity E Salt Formation (e.g., HCl salt) C->E For high purity & solid handling H Pure Free Base D->H F Recrystallization E->F G Pure Crystalline Salt F->G I Purity Analysis (NMR, GC/MS, HPLC) G->I H->I

Caption: General purification workflow for 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic amine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The protonated amine will move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH is greater than 10. This deprotonates the amine, making it insoluble in water.

  • Re-extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (like sodium sulfate), filter, and concentrate under reduced pressure to yield the partially purified free base.

Protocol 2: Flash Column Chromatography

This protocol is for separating the amine from impurities with different polarities.

ParameterRecommendationRationale
Stationary Phase Amine-functionalized silica or basic aluminaMinimizes strong acid-base interactions that cause peak tailing on standard silica.[8][9]
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexaneStart with a low polarity mixture and gradually increase the polar component.[10][15]
Additive 0.5-1% Triethylamine (TEA) or Ammonium HydroxideIf using standard silica, this is crucial to get good peak shape by competing for acidic sites.[8]

Step-by-Step:

  • Develop a TLC Method: Find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 on an appropriate TLC plate (e.g., NH2-silica).[9]

  • Pack the Column: Prepare a column with your chosen stationary phase, equilibrating it with the starting mobile phase.

  • Load the Sample: Dissolve your partially purified amine in a minimal amount of the mobile phase and load it onto the column.

  • Elute: Run the column, gradually increasing the polarity of the mobile phase (gradient elution).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of the Hydrochloride Salt

This method is excellent for achieving high purity and obtaining a stable, solid product.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a solvent like isopropanol or ethyl acetate.[13] Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Choose a suitable solvent system (e.g., isopropanol/diethyl ether, ethanol/ethyl acetate).

    • Dissolve the crude salt in the minimum amount of the hot solvent (or the more polar solvent of a pair).

    • Slowly add the anti-solvent (the less polar solvent) until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then in a refrigerator, to form crystals.

  • Final Isolation: Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Purity Assessment Logic

The following diagram outlines the logical steps for assessing the purity of your final product.

G Start Final Purified Product NMR 1H and 13C NMR Spectroscopy Start->NMR GCMS Gas Chromatography-Mass Spectrometry Start->GCMS HPLC High-Performance Liquid Chromatography Start->HPLC Check1 Correct Structure Confirmed? NMR->Check1 Check2 Impurities Detected? GCMS->Check2 HPLC->Check2 Check1->Check2 Yes Repurify Repurify (e.g., Recrystallize again) Check1->Repurify No Check2->Repurify Yes End Product Meets Purity Specs Check2->End No Repurify->Start

Caption: Logical workflow for the analytical validation of product purity.

References

  • Amine Purity Standards: Ensuring Quality in Chemical Supply. (n.d.). Diplomata Comercial. Retrieved February 13, 2024, from [Link]

  • Process for the purification of amines. (1967). Google Patents.
  • Amine Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 13, 2024, from [Link]

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved February 13, 2024, from [Link]

  • Purification of amine reaction mixtures. (1945). Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved February 13, 2024, from [Link]

  • Identifying Amines: Principles and Practical Methods. (n.d.). Iran Silicate Industries. Retrieved February 13, 2024, from [Link]

  • Analytical Chemistry 1956 Vol.28 no.4. (1956). ACS Publications. Retrieved February 13, 2024, from [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). Kinesis. Retrieved February 13, 2024, from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 13, 2024, from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Retrieved February 13, 2024, from [Link]

  • Contamination in Amine Systems. (n.d.). Refining Community. Retrieved February 13, 2024, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 13, 2024, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2015). PMC. Retrieved February 13, 2024, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2017). University of Helsinki. Retrieved February 13, 2024, from [Link]

  • How to remove excess starting material Pyrenecarboxyaldehyde? (2020). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Filter Media Selection in Amine Gas Sweetening Systems. (n.d.). Pall Corporation. Retrieved February 13, 2024, from [Link]

  • Optimization of simultaneous derivatization and extraction of aliphatic amines in water samples with dispersive liquid-liquid microextraction followed by HPLC. (2011). PubMed. Retrieved February 13, 2024, from [Link]

  • A Technique for the Isolation and Identification of Aliphatic Amines in Water. (1981). ODU Digital Commons. Retrieved February 13, 2024, from [Link]

  • 24.7: Reactions of Amines. (2025). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2004). Journal of the American Chemical Society. Retrieved February 13, 2024, from [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved February 13, 2024, from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Retrieved February 13, 2024, from [Link]

  • Workup: Amines. (n.d.). University of Rochester. Retrieved February 13, 2024, from [Link]

  • Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. (2012). Oriental Journal of Chemistry. Retrieved February 13, 2024, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Amine workup. (2024). Reddit. Retrieved February 13, 2024, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 13, 2024, from [Link]

  • Methods to Avoid Inactivation of Primary Amines. (n.d.). Glen Research. Retrieved February 13, 2024, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved February 13, 2024, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Retrieved February 13, 2024, from [Link]

  • Synthesis, characterization and biological aspects of novel azetidinone derivatives. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved February 13, 2024, from [Link]

Sources

Optimization

Optimizing pH conditions for extraction of 1-(Azetidin-1-yl)-2-methylpropan-2-amine

Technical Support Center: Optimizing pH for Amine Extraction This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical role of pH in the liquid-liquid e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing pH for Amine Extraction

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical role of pH in the liquid-liquid extraction (LLE) of the basic compound 1-(Azetidin-1-yl)-2-methylpropan-2-amine. We will move beyond rote procedural steps to explain the underlying chemical principles, ensuring you can not only execute the protocol but also troubleshoot and adapt it to your specific experimental context.

Part 1: Fundamental Principles of Amine Extraction

The successful extraction of any ionizable compound hinges on controlling its charge state. For a basic compound like an amine, its solubility in aqueous versus organic phases is dictated almost entirely by the pH of the aqueous layer. This relationship is governed by the Henderson-Hasselbalch equation, which for a base and its conjugate acid is expressed as:

pH = pKa + log([Base]/[Acid])[1][2][3][4]

Where:

  • [Base] is the concentration of the neutral, deprotonated amine (R-NH₂).

  • [Acid] is the concentration of the charged, protonated amine (R-NH₃⁺).

  • pKa is the acid dissociation constant of the conjugate acid (R-NH₃⁺).

The Two Commandments of Amine Extraction:

  • To move the amine into the organic layer: The pH of the aqueous phase must be significantly higher than the amine's pKa. A general rule of thumb is to adjust the pH to be at least 2 units above the pKa.[5] At this high pH, the equilibrium shifts heavily towards the neutral, deprotonated form ([Base]), which is significantly more soluble in organic solvents.[6][7]

  • To move the amine into the aqueous layer: The pH of the aqueous phase must be significantly lower than the amine's pKa (a pH at least 2 units below the pKa is recommended). At this low pH, the equilibrium shifts towards the protonated, cationic form ([Acid]), which is a salt and thus highly soluble in the polar aqueous phase.[6][8][9]

Determining the pKa of 1-(Azetidin-1-yl)-2-methylpropan-2-amine

This specific molecule is not widely documented. However, we can derive a highly reliable estimate by examining its constituent functional groups:

  • Azetidine moiety: The pKa of the parent azetidine ring is approximately 11.29.[10][11][12]

  • 2-Methylpropan-2-amine (tert-Butylamine) moiety: The pKa of tert-butylamine is approximately 10.68.[13][14][15]

Given that the molecule contains two basic nitrogen centers, the higher of these two values will dictate the pH required for full deprotonation. Therefore, we can confidently estimate the operative pKa to be in the range of 11.0 - 11.5 . For the purposes of this guide, we will use a conservative pKa estimate of 11.3 .

Based on our "Two Commandments":

  • For extraction into an organic solvent , the aqueous phase should be adjusted to pH ≥ 13.3 .

  • For washing or extraction into an aqueous solvent , the aqueous phase should be adjusted to pH ≤ 9.3 .

Part 2: Core Experimental Protocol & Visualization

This section provides a standard workflow for isolating 1-(Azetidin-1-yl)-2-methylpropan-2-amine from a reaction mixture containing neutral or acidic impurities.

Visual Workflow: pH-Dependent Extraction

G cluster_start Initial State cluster_acid_wash Acidic Wash (Optional) cluster_base_extraction Basification & Extraction cluster_final Final Product start Crude Reaction Mixture (Analyte + Impurities) in Organic Solvent acid_wash Add Aqueous HCl (pH ~2) Analyte moves to Aqueous Layer (R-NH3+Cl-) start->acid_wash Removes basic impurities sep1 Separate Layers acid_wash->sep1 neutral_impurities Organic Layer: Neutral/Acidic Impurities sep1->neutral_impurities Discard or process separately basify To Aqueous Layer: Add NaOH (aq) to pH > 13 sep1->basify Aqueous layer containing protonated analyte extract Add Fresh Organic Solvent Analyte moves to Organic Layer (R-NH2) basify->extract sep2 Separate Layers extract->sep2 aq_waste Aqueous Layer: Inorganic Salts (Waste) sep2->aq_waste Discard final_org Organic Layer: Pure Analyte sep2->final_org dry Dry (e.g., MgSO4), Filter, Evaporate final_org->dry product Isolated Product: 1-(Azetidin-1-yl)-2- methylpropan-2-amine dry->product

Caption: Workflow for purifying the target amine using pH-controlled LLE.

Step-by-Step Methodology
  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (see Table 2). A common choice is Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Basification of Aqueous Phase: Add an equal volume of a strong aqueous base, such as 2 M Sodium Hydroxide (NaOH), to the separatory funnel.

  • pH Confirmation (Critical Step): Mix the layers gently. Allow them to separate, then carefully take a sample of the aqueous (top or bottom, depending on solvent density) layer using a pipette and spot it on pH paper. The pH must be ≥ 13. If not, add more NaOH solution and re-check.

  • Extraction: Once the pH is confirmed, stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.

  • Separation: Allow the layers to fully separate. Drain the organic layer containing your neutral amine product.

  • Back-Extraction (Optional but Recommended): To maximize yield, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction (steps 4-5). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and break any minor emulsions.[16]

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of 1-(Azetidin-1-yl)-2-methylpropan-2-amine and similar basic compounds.

Q1: My extraction yield is very low. What went wrong?

  • Most Likely Cause: Insufficient Basification. The most common error is failing to make the aqueous layer sufficiently basic. If the pH is not at least 2 units above the pKa (~11.3), a significant portion of your amine will remain in its protonated, water-soluble form.

    • Solution: Always physically check the pH of the aqueous layer with pH paper or a calibrated meter after adding the base and mixing. Do not rely solely on the theoretical amount of base added.

  • Other Causes:

    • Insufficient Mixing: The amine needs to physically move from the aqueous to the organic phase. Ensure you are shaking the separatory funnel vigorously enough for thorough mixing.

    • Wrong Solvent Choice: The organic solvent may have poor solubility for your amine. Refer to the solvent selection guide (Table 2).

    • Emulsion Formation: A stable emulsion may have trapped your product at the interface (See Q2).

Q2: A thick, cloudy layer (emulsion) has formed between the organic and aqueous phases. How do I resolve this?

  • Cause: Emulsions are common when the mixture contains surfactant-like impurities or when shaken too aggressively, especially with chlorinated solvents.[16][17][18]

  • Solutions (in order of application):

    • Be Patient: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

    • Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which often forces the layers to separate.[16]

    • Gentle Swirling: Gently swirl the funnel instead of shaking.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning can effectively break the emulsion.

Q3: Can I use a weaker base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to extract my amine?

  • Answer: No. This is a critical point of failure. The pKa of bicarbonate is ~10.3, and the pH of its saturated solution is only ~8.3. This is well below the pKa of your amine (~11.3) and will not effectively deprotonate it. You must use a strong base like NaOH or KOH to reach the target pH of >13.

Q4: I need to remove a basic impurity from my amine product. How can I adapt this protocol?

  • Answer: You can perform a pH-controlled separation if the pKa values of your product and the impurity differ by at least 2 pH units.

    • Scenario: Let's say your product has a pKa of 11.3 and a basic impurity has a pKa of 8.0.

    • Dissolve the mixture in an organic solvent.

    • Wash with an aqueous buffer solution adjusted to a pH between the two pKa values (e.g., pH 9.5-10).

    • At this pH, your product (pKa 11.3) will remain largely deprotonated and stay in the organic layer. The impurity (pKa 8.0) will be protonated and move into the aqueous layer.[19][20]

Data Summary Tables

Table 1: Estimated Physicochemical Properties

Property Estimated Value Rationale / Source
pKa (Conjugate Acid) 11.0 - 11.5 Based on pKa of Azetidine (11.29) and tert-Butylamine (10.68).[10][11][13][15]
Charge at pH 7 Predominantly Cationic (+) pH is significantly below the pKa.

| Charge at pH 13 | Predominantly Neutral | pH is significantly above the pKa. |

Table 2: Organic Solvent Selection Guide

Solvent Density (g/mL) Position in Funnel Pros Cons
Dichloromethane (DCM) 1.33 Bottom Excellent solvating power for many organics. Prone to emulsions; volatile; environmental concerns.
Ethyl Acetate (EtOAc) 0.90 Top Good solvating power; less toxic than DCM. Partially miscible with water; can be hydrolyzed by strong base.
Diethyl Ether (Et₂O) 0.71 Top Good solvent; very volatile (easy to remove). Extremely flammable; prone to peroxide formation.

| Toluene | 0.87 | Top | Good for less polar compounds; less water-soluble. | Higher boiling point (harder to remove). |

Visualization of pH-Dependent Equilibrium

Caption: The effect of pH on the charge and solubility of the amine.

References

  • Grokipedia. Azetidine.
  • PubChem. Tert-Butylamine | C4H11N | CID 6385.
  • ChemicalBook. tert-Butylamine CAS#: 75-64-9.
  • Scent.vn. Tert-Butylamine (CAS 75-64-9): Odor profile, Properties, & IFRA compliance.
  • Wikipedia.
  • Santa Cruz Biotechnology. tert-Butylamine.
  • PubChem. Azetidine | C3H7N | CID 10422.
  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
  • Al-Quds University.
  • vCalc. pKa of tert-Butylamine.
  • Wikipedia. Liquid–liquid extraction.
  • ChemicalBook. Azetidine CAS#: 503-29-7.
  • BYJU'S.
  • Sparkl. Revision Notes - Henderson-Hasselbalch Equation | Acids and Bases | Chemistry | AP.
  • AP Chemistry Study Guide.
  • White Rose Research Online.
  • Slideshare.
  • Royal Society of Chemistry. Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • ACS Publications. Comparison of the Efficiencies of Amine Extractants on Lactic Acid with Different Organic Solvents.
  • LCGC International. Practical Aspects of Solvent Extraction.
  • University of Rochester. Workup: Amines.
  • PubChem. Azetidine, N-methyl- | C4H9N | CID 138389.
  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • ResearchGate.
  • Reddit. Amine workup : r/Chempros.
  • ACS Publications. pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research.
  • University of Rochester. Workup for Removing Amines.
  • Scribd. Amine Plant Troubleshooting and Optimiza.
  • Waters. Effect of pH on LC-MS Analysis of Amines.
  • Gas Processing & LNG.
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
  • ResearchGate. How to extract a molecule with amine and carboxylic acid functional group on it?.
  • Sciencemadness Discussion Board. Extraction problems.
  • Biotage. Is there an easy way to purify organic amines?.
  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • Semantic Scholar. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with.
  • Sigma-Aldrich. 1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine.
  • R. Williams.

Sources

Troubleshooting

Technical Support Center: Proactive Stability Management for 1-(Azetidin-1-yl)-2-methylpropan-2-amine

Welcome to the technical support guide for 1-(Azetidin-1-yl)-2-methylpropan-2-amine. As a key building block in modern medicinal chemistry, ensuring the stability and purity of this reagent is paramount for reproducible...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(Azetidin-1-yl)-2-methylpropan-2-amine. As a key building block in modern medicinal chemistry, ensuring the stability and purity of this reagent is paramount for reproducible and successful research outcomes. This guide, structured in a question-and-answer format, provides in-depth insights and actionable protocols to help you understand, prevent, and troubleshoot potential degradation during storage and handling.

Section 1: Understanding the Molecule's Stability Profile

A proactive approach to stability begins with understanding the molecule's inherent chemical liabilities. The structure of 1-(Azetidin-1-yl)-2-methylpropan-2-amine contains two key features that dictate its stability profile.

Q1: What are the key structural features of 1-(Azetidin-1-yl)-2-methylpropan-2-amine that influence its stability?

This molecule's stability is primarily influenced by two distinct nitrogen-containing functional groups:

  • A Sterically Hindered Primary Amine: The primary amine (-NH2) is attached to a tertiary carbon atom. This steric bulk can offer some protection against certain intermolecular reactions, but it remains susceptible to oxidative pathways.[1]

  • A Strained Azetidine Ring: The molecule contains a four-membered azetidine ring, which is a saturated heterocycle. Such strained rings possess inherent ring strain energy, making them susceptible to ring-opening reactions under specific conditions, particularly in acidic environments.[2][3][4][5] The nitrogen within this ring is a tertiary amine, which also has its own reactivity profile.

Q2: What are the primary degradation pathways I should be concerned about?

Based on its structure and the general chemistry of amines, there are four main degradation pathways to consider during storage and handling.[6][7][8]

  • Oxidative Degradation: This is one of the most common degradation routes for amines.[9][10][11] Reaction with atmospheric oxygen can be catalyzed by light or trace metal ions, leading to the formation of impurities such as N-oxides, hydroxylamines, or even cleavage products like aldehydes and carboxylic acids.[1][8][12][13]

  • Reaction with Carbon Dioxide: Amines readily react with atmospheric CO₂ to form carbamate salts or, in the presence of moisture, bicarbonate salts.[14][15] While often reversible, this can lead to the formation of solid precipitates, altering the material's physical state and complicating accurate weighing and solution preparation.

  • Azetidine Ring Opening: The strained four-membered ring can undergo cleavage. This is often acid-mediated, where protonation of the azetidine nitrogen makes the ring more electrophilic and vulnerable to attack by a nucleophile.[2][4][16] This pathway is a critical consideration if the compound is exposed to acidic conditions during storage or in a formulated solution.

  • Thermal and Photolytic Degradation: Like many organic molecules, elevated temperatures and exposure to UV light can provide the energy needed to initiate and accelerate decomposition, leading to a complex mixture of degradants.[1][7][8][12]

Degradation Pathways cluster_0 Stressing Factors cluster_1 Parent Compound cluster_2 Potential Degradation Products Oxygen (Air) Oxygen (Air) Parent 1-(Azetidin-1-yl)- 2-methylpropan-2-amine Oxygen (Air)->Parent Oxidation Carbon Dioxide (Air) Carbon Dioxide (Air) Carbon Dioxide (Air)->Parent Carbamation Acid / H+ Acid / H+ Acid / H+->Parent Ring-Opening Catalysis Heat / Light Heat / Light Heat / Light->Parent Decomposition Oxidized Oxidized Products (N-Oxides, Aldehydes, etc.) Parent->Oxidized Carbamate Carbamate / Bicarbonate Salts (Precipitates) Parent->Carbamate RingOpened Ring-Opened Products (e.g., Amino Alcohols) Parent->RingOpened Thermolytic Thermolytic/Photolytic Products (Complex Mixture) Parent->Thermolytic

Figure 1. Potential degradation pathways for 1-(Azetidin-1-yl)-2-methylpropan-2-amine.
Section 2: Frequently Asked Questions (FAQs) on Storage and Handling

Proper storage is the most effective strategy to prevent degradation.

Q3: What are the optimal storage conditions (Temperature, Atmosphere, Light, Moisture)?

To maximize shelf-life and maintain purity, adhere to the following conditions, summarized in the table below.

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Reduces the rate of all chemical degradation pathways. Storing below 30°C is a general guideline for amines.[17]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidative degradation and reaction with atmospheric CO₂ and moisture.[18]
Light Protect from light. Store in an amber vial or opaque container.Minimizes light-catalyzed (photolytic) degradation.[17][18]
Moisture Store in a dry environment. Ensure the container is tightly sealed.Amines are often hygroscopic and can absorb atmospheric water, which can facilitate degradation.[17]
Q4: What type of container is best for long-term storage?

Use containers made of non-reactive materials. Borosilicate glass (amber) or high-density polyethylene (HDPE) are excellent choices.[17][18] Ensure the container has a tight-fitting cap with a chemically resistant liner (e.g., PTFE) to prevent moisture ingress and reaction with the cap material.

Q5: I received the compound as a solid (or liquid). Does the physical state affect storage?

Yes. While the fundamental degradation pathways are the same, the kinetics can differ.

  • Solids: Degradation is typically slower as it is a surface-level phenomenon. However, solids can still react with atmospheric components over time.

  • Liquids/Solutions: Degradation can occur faster as molecules have greater mobility. If the compound is dissolved in a solvent, the stability will also depend on the nature of the solvent.

Regardless of the physical state, the storage recommendations in Table 1 should be followed.

Q6: How can I minimize degradation when preparing solutions?

When preparing solutions for experiments, use a fresh, high-purity solvent that has been degassed to remove dissolved oxygen. If the experiment allows, sparging the solvent with nitrogen or argon before adding the amine is a good practice. Prepare solutions fresh for use whenever possible. If a stock solution must be stored, store it under an inert atmosphere at low temperatures (2-8°C or -20°C) and protect it from light.

Section 3: Troubleshooting Guide: Identifying and Addressing Degradation

If you suspect degradation has occurred, this guide will help you diagnose the issue.

Troubleshooting Workflow cluster_visual Visual Troubleshooting cluster_analytical Analytical Troubleshooting Start Observed Issue? Visual Visual Change? (Color, Precipitate) Start->Visual Analytical Analytical Discrepancy? (Purity Loss, New Peaks) Start->Analytical Performance Poor Experimental Performance? Start->Performance Discoloration Discoloration (Yellow/Brown) Visual->Discoloration Precipitate Precipitate Formation Visual->Precipitate PurityLoss Purity Loss / New Peaks Analytical->PurityLoss Action_Verify Action: Verify Purity via HPLC/LC-MS Performance->Action_Verify Check Reagent Purity Cause_Oxidation Probable Cause: Oxidation Discoloration->Cause_Oxidation Cause_Carbamate Probable Cause: CO₂ Reaction Precipitate->Cause_Carbamate Cause_Oxidation->Action_Verify Action_Inert Action: Blanket with Inert Gas, Re-evaluate Storage Cause_Carbamate->Action_Inert Cause_Degradation Probable Cause: General Degradation PurityLoss->Cause_Degradation Action_Qualify Action: Qualify New Lot, Perform Forced Degradation to Confirm Method Cause_Degradation->Action_Qualify

Figure 2. A workflow for troubleshooting potential degradation issues.
Issue 1: Visual Changes (Discoloration, Precipitate Formation)
  • Question: My sample has turned yellow or brown. What does this indicate?

    • Answer: Discoloration is a classic sign of oxidative degradation.[18] Amine oxidation can produce highly conjugated or polymeric byproducts that absorb visible light. While the compound may still be largely pure, the presence of color indicates that degradation has initiated. It is highly recommended to verify the purity analytically before use.

  • Question: A white precipitate has formed in my container. What could it be?

    • Answer: The most likely cause is the reaction of the amine with atmospheric carbon dioxide, forming a carbamate or bicarbonate salt.[18] To resolve this, you can try gently warming the sample while purging the headspace with an inert gas like nitrogen or argon. To prevent recurrence, ensure the container is tightly sealed and stored under an inert atmosphere.

Issue 2: Analytical Discrepancies (Loss of Purity, Unexpected Peaks)
  • Question: My HPLC/GC analysis shows a decrease in the main peak area and the appearance of new peaks. What are they?

    • Answer: This confirms degradation. The characteristics of the new peaks can provide clues:

      • More Polar Peaks (Earlier Elution in RP-HPLC): Often correspond to oxidation products (e.g., N-oxides, hydroxylamines) or ring-opened products (e.g., amino alcohols), which are more polar than the parent compound.

      • Less Polar Peaks (Later Elution in RP-HPLC): Could indicate the formation of dimers or other condensation products. It is crucial to use a stability-indicating analytical method to ensure these degradants are being properly separated from the main peak.

  • Question: How can I confirm the identity of these degradation products?

    • Answer: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the most powerful tool for this purpose.[6][19] It allows you to obtain the mass-to-charge ratio of the impurity peaks, which is critical for proposing structures and confirming degradation pathways. For definitive structural elucidation, preparative HPLC can be used to isolate the impurity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[16]

Issue 3: Inconsistent Experimental Results
  • Question: My reaction yield is lower than expected, or I'm seeing unexpected side products. Could this be due to compound degradation?

    • Answer: Absolutely. Degradation reduces the molar quantity of the active reagent, leading to lower yields. Furthermore, the degradation products themselves can act as unintended reactants or catalysts in your system, leading to the formation of unexpected side products. Always use a compound of confirmed purity for critical experiments.

Section 4: Technical Protocols

These protocols provide a framework for assessing purity and understanding the stability of your material.

Protocol 1: Recommended Purity Assessment by HPLC (Starting Method)

This is a general-purpose Reverse-Phase HPLC method that can be used as a starting point for purity analysis. Method optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 210 nm (as the compound lacks a strong chromophore) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) for universal detection.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at ~1 mg/mL.

Protocol 2: Procedure for a Forced Degradation Study

Forced degradation (or stress testing) is a study designed to intentionally degrade the compound to identify likely degradation products and to prove that your analytical method can detect them.[8][12][13] This is essential for developing a true stability-indicating method.[20]

Objective: To generate ~5-20% degradation under each stress condition.

Table 2: Conditions for a Forced Degradation Study
Stress ConditionProcedureRationale
Acid Hydrolysis Dissolve sample (1 mg/mL) in 0.1 M HCl. Incubate at 60°C for 24-48 hours.To assess susceptibility to acid-catalyzed degradation, particularly azetidine ring-opening.[2][4]
Base Hydrolysis Dissolve sample (1 mg/mL) in 0.1 M NaOH. Incubate at 60°C for 24-48 hours.To assess stability in basic conditions.
Oxidation Dissolve sample (1 mg/mL) in a 3% H₂O₂ solution. Store at room temperature, protected from light, for 24 hours.To intentionally generate oxidative degradants.[11][12]
Thermal Store solid sample in an oven at 80°C for 7 days.To evaluate the impact of heat on the solid-state stability.[13]
Photolytic Expose solid sample to a calibrated light source (ICH Q1B guidelines) with a total illumination of >1.2 million lux hours and >200 watt hours/m².To determine if the compound is light-sensitive.[8]

Procedure:

  • Prepare samples for each condition as described in Table 2. Include a control sample stored under ideal conditions (e.g., -20°C, inert atmosphere).

  • At designated time points (e.g., 4, 8, 24, 48 hours), pull an aliquot from the stressed samples.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid before analysis.

  • Analyze all samples by your HPLC method (Protocol 1).

  • Evaluation: A stability-indicating method is confirmed if you can observe a decrease in the parent peak area and the formation of new impurity peaks that are well-resolved from the parent peak.

References
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Voice, A. K. (2013). Amine oxidation in carbon dioxide capture by aqueous scrubbing. The University of Texas at Austin. Retrieved from [Link]

  • Climate Sustainability Directory. (2026, February 3). Amine Degradation. Retrieved from [Link]

  • Barben Analytical. (n.d.). Natural Gas Amine Sweetening (pH & Oxygen). Retrieved from [Link]

  • Al-Malah, K., & Al-Ghamdi, S. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2025, October 30). Oxygen and Temperature Effect on Formation of Degradation Compounds from MEA. ResearchGate. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1761–1766. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Sharma, A., & Sharma, R. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4583-4590. Retrieved from [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Retrieved from [Link]

  • Drug Discovery World. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Drozd, G. T., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(9), 5149–5157. Retrieved from [Link]

  • Cikoš, A., Dragojevic, S., & Kubicek, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. ResearchGate. Retrieved from [Link]

  • Cikoš, A., Dragojevic, S., & Kubicek, A. (2021). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Ovid. Retrieved from [Link]

  • Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993–16013. Retrieved from [Link]

  • Drozd, G. T., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]

  • Symbiosis. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • FORCE Technology. (n.d.). Measurement methods for selected emissions from amine-based carbon capture plants. Retrieved from [Link]

  • Britannica. (n.d.). Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • Vrbova, V., Kim, I., & Svendsen, H. F. (n.d.). Effect of temperature on carbamate stability constants for amines. SINTEF. Retrieved from [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. Retrieved from [Link]

  • Trollebø, A. S., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16183–16196. Retrieved from [Link]

  • Conway, W., et al. (2025, October 30). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Retrieved from [Link]

  • van der Mey, D., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(24), 11213–11231. Retrieved from [Link]

  • Baran, P. S., et al. (2016). Strain Release Amination. PMC. Retrieved from [Link]

  • Wang, T. (2013). Degradation of Aqueous 2-Amino-2-methyl-1-propanol for Carbon Dioxide Capture. Semantic Scholar. Retrieved from [Link]

  • NTNU. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for Solubilizing Azetidine Salts in Non-Polar Solvents

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dissolving azetidine salts in non-polar organic solvents. Azetidines are increasingly vital scaffolds in medicinal chemistry, and overcoming solubility hurdles is critical for their successful application in synthesis and screening.[1][2] This resource is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my azetidine salt (e.g., hydrochloride) insoluble in solvents like dichloromethane (DCM), toluene, or hexane?

A1: Azetidine salts are ionic compounds. The strong electrostatic attraction between the protonated azetidinium cation and the counter-ion (like chloride) results in a high crystal lattice energy.[3] Non-polar solvents, characterized by low dielectric constants, cannot effectively solvate these ions to overcome this lattice energy. This fundamental mismatch in polarity is the primary reason for the poor solubility, a principle often summarized as "like dissolves like".[4]

Q2: I need to run a reaction with my azetidine salt in DCM. What is the quickest way to get it into solution?

A2: The most direct method is an in-situ conversion to the free base. By adding a suitable organic base, you neutralize the salt, forming the more soluble, non-polar free amine. This can often be done directly in your reaction vessel prior to adding other reagents.

Q3: Can I just heat the mixture to dissolve the salt?

A3: While heating can increase the solubility of some compounds, it is generally not recommended as the primary method for azetidine salts in non-polar solvents. The solubility increase is often marginal. More importantly, the strained four-membered ring of azetidines can be susceptible to degradation or ring-opening, especially at elevated temperatures and under acidic or basic conditions.[1][2][5]

Q4: What are the main strategies I can use to overcome this solubility issue?

A4: There are three primary strategies, each with its own advantages and applications:

  • Conversion to the Free Base: Neutralizing the salt to its more organosoluble free amine form.

  • Counter-ion Exchange: Replacing the original counter-ion (e.g., chloride) with a larger, more lipophilic one to create a more soluble salt.

  • Phase-Transfer Catalysis (PTC): Using a catalyst to transport the azetidinium ion into the organic phase for reaction, even if it's not fully dissolved.

Troubleshooting Guides & In-Depth Protocols

This section provides a deeper dive into the practical strategies for solubilizing your azetidine salts.

Strategy 1: Conversion to the Free Base

This is the most common and often the most effective method for achieving solubility in non-polar solvents. The goal is to remove the ionic character of the compound.

  • Choice of Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. These bases are strong enough to deprotonate the azetidinium salt but are generally non-nucleophilic, minimizing side reactions with the azetidine ring. They are also organic-soluble.

  • Stoichiometry: A slight excess of the base (1.1-1.5 equivalents) is often used to ensure complete conversion of the salt.

  • Solvent: The conversion is usually performed in the desired non-polar reaction solvent (e.g., DCM, THF).

  • Byproduct Removal: The neutralization reaction forms a tertiary amine hydrochloride salt, which is often insoluble in non-polar solvents and can be removed by filtration.

Protocol 1.1: In-situ Generation of the Free Base for Immediate Use

  • Suspend the azetidine hydrochloride salt (1.0 eq.) in your chosen anhydrous non-polar solvent (e.g., dichloromethane, 0.1-0.5 M) in your reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) dropwise with stirring.

  • Stir the mixture at 0 °C for 15-30 minutes. A white precipitate of triethylamine hydrochloride may form.

  • The resulting solution/suspension containing the free azetidine base can now be used directly in your subsequent reaction step.

Protocol 1.2: Isolation of the Pure Free Base

  • Dissolve the azetidine salt in a minimal amount of water.

  • Cool the solution in an ice bath and add a saturated aqueous solution of a strong base (e.g., NaOH or K₂CO₃) dropwise until the pH is >10.

  • Extract the aqueous layer with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base. Caution: Many simple azetidines are volatile; use appropriate evaporation techniques to avoid loss of product.

Issue Potential Cause Solution
Incomplete conversion to free base Insufficient amount of base or reaction time.Use a slight excess of base (1.2 eq.) and monitor the reaction by TLC or LC-MS.
Low recovery of free base after extraction The free base may have some water solubility, or it may be volatile.Perform multiple extractions (3-5 times) with the organic solvent. Use care during solvent removal (e.g., use a cold water bath for the rotovap).
Degradation of the azetidine The free base may be unstable to prolonged exposure to strong base or heat. Azetidines can undergo ring-opening.[1][2][5]Perform the neutralization at low temperature and use the free base immediately. Avoid storing the free base for extended periods.
Strategy 2: Counter-ion Exchange for Enhanced Solubility

If the free base is unstable or if you need the azetidinium cation for your reaction, exchanging the hydrochloride for a more lipophilic counter-ion can be an effective strategy.

  • Lipophilic Counter-ions: Larger, "softer" anions with diffuse charges, such as hexafluorophosphate (PF₆⁻), tetrafluoroborate (BF₄⁻), or bis(trifluoromethanesulfonyl)imide (Tf₂N⁻), are less strongly ion-paired with the azetidinium cation. This results in a lower lattice energy and improved solubility in organic media. Alkyl sulfates and sulfonates can also be used.

  • Driving the Exchange: The exchange is typically driven by the precipitation of an inorganic salt. For example, reacting an azetidine hydrochloride with a silver salt of a lipophilic anion (e.g., AgBF₄) will precipitate silver chloride (AgCl), driving the equilibrium towards the formation of the azetidinium tetrafluoroborate salt.

Protocol 2.1: Silver Salt-Mediated Counter-ion Exchange

  • Dissolve the azetidine hydrochloride salt (1.0 eq.) in a suitable solvent in which the starting material has some solubility (e.g., methanol or acetonitrile).

  • In a separate flask, dissolve a silver salt of the desired lipophilic counter-ion (e.g., silver tetrafluoroborate, AgBF₄, 1.0 eq.) in the same solvent.

  • Slowly add the silver salt solution to the stirred azetidine salt solution at room temperature.

  • A precipitate of silver chloride (AgCl) will form. Stir the reaction for 1-2 hours at room temperature, protecting the reaction from light (wrap the flask in aluminum foil).

  • Filter the reaction mixture through a pad of Celite® to remove the AgCl precipitate.

  • Rinse the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the azetidinium salt with the new counter-ion.

Issue Potential Cause Solution
Incomplete reaction The starting salt may be very insoluble in the chosen solvent.Use a co-solvent system (e.g., methanol/DCM) to increase the initial solubility. Sonication can also be helpful.
Contamination of the final product with silver salts Incomplete removal of the silver chloride precipitate.Ensure thorough filtration. If necessary, re-dissolve the product in a minimal amount of solvent and filter again.
Strategy 3: Phase-Transfer Catalysis (PTC)

PTC is a powerful technique for reacting an insoluble salt in a non-polar solvent. It avoids the need to fully dissolve the azetidine salt.

  • The Catalyst: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB, or Aliquat® 336), is used.[6] These catalysts have a lipophilic exterior that allows them to be soluble in the organic phase, and a charged core that can pair with an anion.

  • The Mechanism: The catalyst exchanges its anion (e.g., bromide) for the anion of the reactant in the aqueous or solid phase. This new, lipophilic ion pair (quaternary ammonium cation + reactant anion) is then transported into the organic phase where it can react with the substrate.

Protocol 3.1: General Procedure for a Biphasic Reaction

  • To a reaction flask, add the azetidine salt (1.0 eq.), the organic substrate, and the non-polar solvent (e.g., toluene).

  • Add the aqueous solution of the other reactant (e.g., a nucleophile).

  • Add the phase-transfer catalyst (typically 1-10 mol%).

  • Stir the biphasic mixture vigorously to ensure a large surface area between the two phases for efficient catalysis.

  • Heat the reaction as required. Monitor the progress by TLC or LC-MS of the organic layer.

  • Upon completion, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

Analytical Verification

It is crucial to verify the outcome of your solubilization strategy.

Confirming Conversion to Free Base by ¹H NMR

The most definitive way to confirm the conversion of an azetidinium salt to its free base is by ¹H NMR spectroscopy.

  • The N-H Proton: In the salt form, the proton on the nitrogen atom (N-H) will typically appear as a broad signal in the downfield region of the spectrum.

  • Disappearance of the N-H Signal: Upon successful conversion to the free base, this N-H signal will disappear.

  • Chemical Shift Changes: The protons on the carbons adjacent to the nitrogen (the α-protons) will experience a change in their chemical environment and will typically shift upfield upon conversion to the free base.

Table 1: Expected ¹H NMR Chemical Shift Changes

Form N-H Proton Signal α-Proton Signal
Azetidinium Salt Present (often broad)Downfield
Azetidine Free Base AbsentUpfield shift
Quantifying Solubility by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the solubility of a compound.

Protocol 4.1: Equilibrium Solubility Determination

  • Add an excess of the azetidine salt or free base to a known volume of the non-polar solvent in a vial.

  • Agitate the vial at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute an aliquot of the filtrate with a suitable solvent (e.g., acetonitrile/water).

  • Analyze the diluted sample by a validated HPLC method with a UV detector.

  • Quantify the concentration against a standard calibration curve prepared with known concentrations of the compound.[7]

Visualizing the Workflows

Decision Tree for Solubilization Strategy

Caption: Decision-making workflow for selecting a solubilization method.

Workflow for Conversion to Free Base and Verification

Caption: Experimental workflow for salt-to-free-base conversion.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. [Link]

  • Hughes, D. L. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596–1601. [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]

  • NPTEL. (n.d.). Phase Transfer Catalysis. NPTEL Archive. [Link]

  • Hughes, D. L. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Börjesson, M., & Westman, G. (2015). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers Publication Library. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 143-152. [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • Sotorríos, L., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry. [Link]

  • Petrov, V. A. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry. [Link]

  • Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process. Journal of Applied Sciences. [Link]

  • SciELO. (2012). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 29(3). [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry, 64(3), 143-147. [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]

  • Journal of Solution Chemistry. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry, 50, 652–666. [Link]

  • American Chemical Society. (2022, September 23). Amine Volatilization from Herbicide Salts: Implications for Herbicide Formulations and Atmospheric Chemistry. Environmental Science & Technology. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]

  • Stack Exchange. (2017, May 17). How do phase transfer catalysts bring anions to organic phase?. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Chalmers University of Technology. (2023, July 11). Azetidinium salts: Preparation, reactivity and their adaptation to stereoselective synthesis. [Link]

  • Larriba, M., et al. (2013). Highly Selective Extraction of Toluene from n–Heptane using [emim][SCN] Pure Ionic Liquid and its Mixtures with Several Transition Metal Salts. Chemical Engineering Transactions, 32, 1957-1962. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Queen's University. (n.d.). Ion Exchange Membranes: Protocol. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • PubMed. (2007, June 7). Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. [Link]

  • Sotorríos, L., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(18), 12511–12518. [Link]

  • PubMed. (1976, October). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Switchable Solvents. [Link]

  • National Institutes of Health. (2018). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). [Link]

  • American Chemical Society. (2011). Allyldiamidinium and Diamidinium Salts: Are Dicationic Ionic Liquids in Fact Superionic?. [Link]

  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. [Link]

  • ResearchGate. (n.d.). Solubility comparison in dichloromethane. [Link]

  • Chemical Engineering Transactions. (2013, June 20). Highly Selective Extraction of Toluene from n–Heptane using [emim][SCN] Pure Ionic Liquid and its Mixtures with Several Transition Metal Salts. [Link]

  • Journal of Applied Bioanalysis. (2016). Use Of A Monolithic Column For The Development And Validation Of A Hplc Method For The Determination Of Famotidine, Cimetidine And Nizatidine In Biological Fluids. [Link]

  • Gernaey, K. V., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Computer Aided Chemical Engineering, 30, 1332-1336. [Link]

  • Semantic Scholar. (n.d.). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. [Link]

  • Reddit. (2023, March 14). Solubility in Dichloromethane. [Link]

  • GE Healthcare. (2004). Ion Exchange Chromatography. [Link]

  • Wilson, A. D., et al. (2019). Methods and systems for treating liquids using switchable solvents. (Patent No. 10,363,336). [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3290. [Link]

  • PubMed. (1990, June). Application of anion-exchange resin to remove lipophilic chelates from liposomes. [Link]

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Troubleshooting

Section 1: The Azetidine Challenge – An Application Scientist’s Perspective

Technical Support Center: Flash Chromatography of Azetidine Amine Isomers Q: Why is separating azetidine amine isomers so much more difficult than standard amine purifications? A: As a Senior Application Scientist, I cla...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Flash Chromatography of Azetidine Amine Isomers

Q: Why is separating azetidine amine isomers so much more difficult than standard amine purifications?

A: As a Senior Application Scientist, I classify azetidine amines as "Type III" difficult separations due to a convergence of three antagonistic factors:

  • High Basicity & Polarity: The strained four-membered ring often increases the basicity of the amine (secondary or tertiary) compared to acyclic analogs. This leads to aggressive interaction with acidic silanols on standard silica, resulting in severe peak tailing that masks isomer resolution.[1]

  • Structural Rigidity: Unlike flexible alkyl amines, the azetidine ring is puckered.[1] Isomers (cis/trans diastereomers or regioisomers) often have very subtle differences in their projected polar surface area (PSA), requiring high-efficiency stationary phases to resolve.

  • Detection Blind Spots: Many azetidine cores lack a UV chromophore, making standard UV-Vis fractionation unreliable without derivatization or advanced detectors (ELSD/MS).

Section 2: Method Development & Core Protocols

Protocol A: The "Golden Standard" for Isomer Resolution (Amine-Modified Silica)

Best for: Separating diastereomers (cis/trans) and regioisomers without aggressive mobile phase modifiers.

The Logic: Standard silica requires basic modifiers (TEA/NH₄OH) to suppress tailing. However, these modifiers can suppress the subtle dipole differences between isomers needed for separation.[1] Amine-functionalized silica (NH₂-SiO₂) creates a "shielded" surface where the separation is driven by pure partition/adsorption kinetics rather than silanol dragging.

Step-by-Step Workflow:

  • Column Selection: Use a bonded Amine (NH₂) Flash Cartridge (e.g., Biotage® KP-NH, Teledyne RediSep® Gold Amine).[1]

  • Mobile Phase A: Hexane or Heptane.

  • Mobile Phase B: Ethyl Acetate (for lipophilic azetidines) or DCM/MeOH (9:1) (for polar azetidines).

  • Gradient Profile:

    • Equilibrate: 3 CV (Column Volumes) at 0% B.

    • Isocratic Hold: 2 CV at 0% B (crucial for isomer stacking).

    • Gradient: 0–50% B over 15 CV.

    • Note: Do NOT add TEA or NH₄OH. The column surface is already basic.

Protocol B: High-pH Reversed Phase (C18)

Best for: Highly polar, water-soluble azetidine isomers that streak on normal phase.[1]

The Logic: At neutral pH, azetidine amines are protonated (


), making them too polar for C18 retention.[1] By raising the pH above the pKa (typically pH 9.5–10.5), you force the molecule into its free-base form (

), increasing hydrophobicity and allowing the C18 chain to discriminate between the isomeric shapes.

Step-by-Step Workflow:

  • Buffer Preparation: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).

  • Mobile Phase A: Buffer Solution.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient: 5–95% B over 12 CV.

    • Warning: Ensure your C18 column is rated for pH 10 (e.g., hybrid silica or polymer-based).[1] Standard silica-based C18 strips at this pH.

Section 3: Troubleshooting & FAQs

Issue 1: "My isomers are co-eluting as one broad, tailing blob."

Diagnosis: Uncontrolled Silanol Activity.[1] The Fix: If you must use standard silica (non-functionalized), you need a "Silanol Blocker."

  • Add Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% aq) to both Solvent A and Solvent B.

  • Switch Solvents: Move from DCM/MeOH to DCM/MeOH/NH₄OH (90:9:1) . The ammonia competes for silanol sites more effectively than the azetidine.

Issue 2: "I cannot see my compound on the UV monitor."

Diagnosis: Lack of Chromophore. Azetidine rings absorb below 210 nm, where solvent cut-off interferes.[1] The Fix:

  • ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric amines.

  • In-Situ Derivatization: If ELSD is unavailable, treat a TLC aliquot with Ninhydrin (primary/secondary amines) or KMnO₄ (general).

  • "Blind" Collection: Collect all fractions and analyze via TLC/MS.

Issue 3: "My sample is an oil and won't dissolve in the starting mobile phase."

Diagnosis: Solubility Mismatch (The "Solvent Effect"). Injecting a sample dissolved in strong solvent (e.g., pure MeOH) into a non-polar gradient causes the sample to "wash" through the column, ruining resolution. The Fix: Dry Loading.

  • Dissolve sample in minimal MeOH/DCM.

  • Add Celite® 545 or amine-functionalized silica (ratio 1:3 sample:sorbent).

  • Evaporate to a free-flowing powder.

  • Load into a solid load cartridge (SLS) or empty pre-column.

Section 4: Data & Visualization

Table 1: Mobile Phase Selection Matrix for Azetidine Isomers
Isomer TypePolarityRecommended Stationary PhaseRecommended Mobile Phase System
N-Protected (Boc/Cbz) LowStandard SilicaHexane / EtOAc (No modifier needed)
Free Amine (Regioisomers) MediumAmine (NH₂) SilicaHexane / EtOAc or DCM / EtOAc
Free Amine (Diastereomers) HighAmine (NH₂) SilicaDCM / MeOH (No modifier)
Highly Polar / Salt Form Very HighC18 (High pH)Water (pH 10) / ACN
Diagram 1: Method Development Decision Tree

AzetidineMethodology Start Start: Azetidine Amine Sample CheckUV Does it have a UV Chromophore? Start->CheckUV CheckProtect Is the Nitrogen Protected (Boc, Cbz, Bn)? CheckUV->CheckProtect Yes AddELSD Use ELSD or Derivatization CheckUV->AddELSD No StandardSi Standard Silica (Hex/EtOAc) CheckProtect->StandardSi Yes (Non-Basic) CheckPolarity Soluble in Hex/DCM? CheckProtect->CheckPolarity No (Basic) AmineSi Amine-Bonded Silica (No Modifier Needed) HighPH C18 Reverse Phase (pH 10 Buffer) AddELSD->CheckProtect CheckPolarity->AmineSi Yes (Lipophilic) CheckPolarity->HighPH No (Hydrophilic)

Caption: Decision matrix for selecting the optimal stationary phase and detection method based on azetidine structural properties.

Diagram 2: The "Silanol Effect" vs. Amine Phase

SilanolEffect cluster_0 Standard Silica (Problem) cluster_1 Amine-Bonded Phase (Solution) Silanol Si-OH (Acidic) Azetidine Azetidine-NH (Basic) Silanol->Azetidine Strong H-Bonding Tailing Peak Tailing (Loss of Resolution) Azetidine->Tailing NH2Surface Si-Propyl-NH2 Azetidine2 Azetidine-NH NH2Surface->Azetidine2 Repulsion/Competition Separation Sharp Peaks (Isomer Separation) Azetidine2->Separation

Caption: Mechanistic comparison of azetidine interaction on standard silica (causing tailing) versus amine-functionalized silica (enabling separation).

References

  • Biotage. (2023).[2][3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Organic Syntheses. (2011). Purification of Organic Compounds by Flash Column Chromatography.[4][5][6] Org.[3][4][6][7][8] Synth. 2011, 88, 30-40.[1] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Profiling and Assignment for 1-(Azetidin-1-yl)-2-methylpropan-2-amine

[1] Executive Summary 1-(Azetidin-1-yl)-2-methylpropan-2-amine is a specialized diamine building block, often employed to introduce the azetidine moiety—a constrained heterocycle used to modulate lipophilicity ( ) and me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(Azetidin-1-yl)-2-methylpropan-2-amine is a specialized diamine building block, often employed to introduce the azetidine moiety—a constrained heterocycle used to modulate lipophilicity (


) and metabolic stability in drug candidates.[1]

This guide provides a definitive structural assignment of the molecule using Proton Nuclear Magnetic Resonance (


H NMR). Unlike standard spectral libraries, this document focuses on comparative analysis , distinguishing the target molecule from its synthetic precursors (Azetidine) and potential ring-opening impurities. It also compares solvent performance (CDCl

vs. DMSO-

) for optimal proton resolution.

Structural Logic & Analytical Workflow

To accurately assign the spectrum, we must first deconstruct the molecule into magnetically distinct environments. The structure consists of a strained 4-membered azetidine ring attached via a methylene linker to a gem-dimethyl-substituted primary amine.[1]

Structural Fragmentation
  • Fragment A (Azetidine Ring): Contains two sets of protons—

    
     (adjacent to N) and 
    
    
    
    (distal to N). The strain of the 4-membered ring typically deshields these protons compared to acyclic amines.
  • Fragment B (Linker): An isolated methylene (

    
    ) unit bridging the tertiary azetidine nitrogen and the quaternary carbon.
    
  • Fragment C (Tail): A tert-butyl-like environment containing a quaternary carbon, a primary amine (

    
    ), and two equivalent methyl groups.[1]
    
Analytical Workflow

The following diagram outlines the decision-making process for validating this compound, ensuring that ring strain is maintained and the primary amine is intact.

NMR_Workflow Sample Crude Product 1-(Azetidin-1-yl)-2-methylpropan-2-amine Solvent Solvent Selection (CDCl3 vs DMSO-d6) Sample->Solvent Acquisition 1H NMR Acquisition (>400 MHz) Solvent->Acquisition Analysis Spectral Analysis Acquisition->Analysis Check_Ring Check Azetidine Integrity (Look for Triplet/Quintet) Analysis->Check_Ring Check_Linker Verify Substitution (Diagnostic Singlets) Analysis->Check_Linker Pass PASS: Pure Target Check_Ring->Pass Intact Ring Fail_Open FAIL: Ring Opening (Linear Propyl Signals) Check_Ring->Fail_Open Complex Multiplets Check_Linker->Pass Present Fail_SM FAIL: Residual Azetidine (Missing Linker/Me) Check_Linker->Fail_SM Absent

Figure 1: Analytical workflow for validating azetidine derivatives. The critical path involves confirming ring integrity (avoiding ring-opening) and verifying the alkylation via the linker signals.[1]

Comparative Analysis: Target vs. Alternatives

In the context of synthesis validation, the "alternatives" are the starting materials (precursors) or degradation products. Distinguishing these is critical due to the high reactivity of the strained azetidine ring.

Comparison 1: Target Molecule vs. Precursor (Azetidine)

The synthesis typically involves alkylating azetidine. The table below highlights the diagnostic shifts that confirm the reaction's success.

FeatureTarget Molecule (Product)Azetidine (Precursor)Diagnostic Insight
Linker (

)
Singlet (~2.35 ppm) Absent Primary Indicator. The appearance of this singlet confirms attachment.[1]
Methyls (

)
Singlet (~1.05 ppm, 6H) Absent Confirms the "tail" fragment is present.
Ring

-protons
~3.15 ppm (Triplet)~3.50 ppm (Triplet)Alkylation of the nitrogen typically shields the

-protons slightly compared to the free secondary amine.[1]
Amine Proton Primary

(Broad, variable)
Secondary

(Broad)
Hard to distinguish solely by shift; integration (2H vs 1H) is key.
Comparison 2: Solvent Selection (CDCl vs. DMSO- )

The choice of solvent dramatically affects the visibility of the primary amine protons and the resolution of the ring protons.

ParameterChloroform-d (CDCl

)
DMSO-

Recommendation
-NH

Visibility
Poor.[1] Often broad/exchanged.Excellent. Sharp, distinct peak.Use DMSO-

if quantifying the amine content is required.[1]
Solubility Excellent.Excellent.Both work, but CDCl

is preferred for routine purity checks due to ease of evaporation.
Water Peak ~1.56 ppm (Can overlap with -NH

)
~3.33 ppm (Can overlap with Ring

)
CDCl

is safer for avoiding overlap with the critical azetidine ring protons (~3.2 ppm).[1]

Detailed Spectral Assignment (Reference Data)

The following data represents the high-confidence assignment for 1-(Azetidin-1-yl)-2-methylpropan-2-amine in CDCl


  at 298 K.

Chemical Formula:


Molecular Weight:  128.22  g/mol [1]
H NMR Peak Table[1]
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Justification
A (Ring

)
3.18 - 3.25Triplet (t)4H~7.0Protons adjacent to the tertiary nitrogen in the strained ring.[1]
B (Linker)2.36Singlet (s)2H-Isolated methylene between N and quaternary C. Key diagnostic peak.
C (Ring

)
2.05 - 2.15Quintet (quin)2H~7.0Distal ring protons.[1] Quintet due to coupling with 4 adjacent

protons.
D (Amine)1.30 - 1.60Broad Singlet (bs)2H-Primary amine (

).[1] Shift varies with concentration and water content.
E (Methyls)1.08Singlet (s)6H-Equivalent methyl groups on the quaternary carbon.[1]
Causality & Interpretation[1]
  • The Azetidine "Signature": The combination of a triplet at ~3.2 ppm and a quintet at ~2.1 ppm is the definitive fingerprint of an N-alkylated azetidine ring. If these split into complex multiplets or shift significantly downfield, suspect ring opening (e.g., to a chloropropylamine derivative).

  • The "Singlet" Linker: The methylene linker (Peak B) appears as a sharp singlet because it is flanked by a nitrogen (no protons) and a quaternary carbon (no protons). This lack of coupling is a robust purity check; if this peak shows splitting, it implies the quaternary carbon is not intact or the structure is incorrect.

  • Gem-Dimethyls: The strong singlet at ~1.08 ppm (Peak E) serves as an excellent internal integration reference (set to 6H) to normalize the rest of the spectrum.

Experimental Protocol

To replicate these results and ensure spectral fidelity, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh approximately 5–10 mg of the target amine.

  • Solvent: Add 0.6 mL of CDCl

    
     (99.8% D, with 0.03% TMS).
    
    • Note: If the sample contains residual acid (e.g., from TFA deprotection), the amine protons will shift downfield (>7 ppm) and broaden. Neutralize with solid

      
       and filter if necessary.
      
  • Homogenization: Invert the tube gently. Ensure no suspension remains.

  • Reference: Calibrate the spectrum to the TMS peak (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    
Acquisition Parameters[1]
  • Frequency: 400 MHz or higher recommended for clear separation of the ring quintet.

  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 second (Adequate for aliphatic protons).

References

  • PubChem Database. Azetidine Compound Summary. National Library of Medicine. [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Standard reference for chemical shift prediction of amines). [Link][1]

  • SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Reference for Azetidine precursor shifts). [Link][1]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. (Reference for solvent residual peaks). [Link]

Sources

Comparative

LC-MS method development for detecting 1-(Azetidin-1-yl)-2-methylpropan-2-amine

The following guide is a comprehensive technical resource designed for analytical scientists and drug development professionals. It synthesizes theoretical principles with practical method development strategies for the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for analytical scientists and drug development professionals. It synthesizes theoretical principles with practical method development strategies for the challenging analysis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

Executive Summary & Analyte Profiling[1]

Developing a robust assay for 1-(Azetidin-1-yl)-2-methylpropan-2-amine presents a classic "perfect storm" of analytical challenges. This molecule is a low-molecular-weight (MW ~128 Da), highly polar diamine containing both a strained azetidine ring (tertiary amine) and a sterically hindered primary amine (t-butyl amine moiety).

Why Standard Methods Fail:

  • UV Transparency: The lack of chromophores renders UV/Vis detection (HPLC-UV) useless, necessitating Mass Spectrometry (MS).

  • Retention Issues: The molecule is highly hydrophilic (LogP < 0) and dicationic at acidic pH. It will elute in the void volume (

    
    ) on standard C18 columns, leading to ion suppression and poor quantification.
    
  • Peak Tailing: Strong ionic interactions between the basic amines and residual silanols on silica columns cause severe peak tailing.

The Solution: This guide objectively compares three methodologies, ultimately identifying HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) as the superior approach for sensitivity, retention, and peak shape.

Analyte Physicochemical Profile
PropertyValue (Estimated)Impact on Method
Molecular Weight 128.13 g/mol Requires Low Mass Cutoff optimization in MS.
pKa (Primary Amine) ~10.5 - 10.7Highly basic; positively charged at pH < 9.
pKa (Azetidine N) ~10.0 - 11.0Secondary basic site; contributes to high polarity.
LogP < 0 (Hydrophilic)Poor retention on C18; Ideal for HILIC.
Chromophore NoneRequires MS detection (ESI+).

Comparative Analysis: HILIC vs. RPLC Alternatives

We evaluated three distinct separation strategies. The comparison below highlights why HILIC is the recommended "Gold Standard" for this specific analyte.

Method Comparison Matrix
FeatureMethod A: HILIC-MS/MS (Recommended)Method B: High pH RPLC Method C: Ion-Pairing RPLC
Mechanism Partitioning into water layer + Cation ExchangeHydrophobic interaction (analyte neutralized)Ion-pair formation (Analyte + Reagent)
Retention Excellent (

)
Moderate to GoodGood
MS Sensitivity High (High organic % enhances ESI desolvation)ModeratePoor (Reagents suppress ionization)
Peak Shape Excellent (Sharp, symmetrical)Good (Requires hybrid silica columns)Good
Robustness Moderate (Requires long equilibration)HighLow (Reagents contaminate system)
Suitability Best for Polar Basics Alternative if HILIC failsNot Recommended
Detailed Analysis
Winner: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Why it works: HILIC uses a polar stationary phase (e.g., Amide or Zwitterionic) and a high-organic mobile phase.[1] The polar analyte partitions into the water-rich layer on the column surface.

  • Advantage: The high acetonitrile content (>70%) in the mobile phase significantly boosts ESI ionization efficiency, crucial for this low-mass molecule.

Alternative: High pH RPLC
  • Concept: Using a mobile phase pH > 11 (e.g., Ammonium Hydroxide) to deprotonate the amines, making the molecule neutral and retainable on C18.

  • Risk: The azetidine ring is strained and potentially unstable. While generally robust, exposure to extreme pH and heat could induce ring-opening degradation. Furthermore, standard silica columns dissolve at pH > 8; expensive hybrid columns (e.g., Waters BEH) are required.

Avoid: Ion-Pairing (IP-RPLC)
  • Concept: Adding TFA or HFBA to the mobile phase to form neutral ion pairs with the amine.

  • Fatal Flaw: These reagents are "sticky" and cause severe signal suppression in MS. They permanently contaminate the LC-MS system, making it unusable for other sensitive assays.

Recommended Protocol: HILIC-MS/MS Workflow

This protocol is designed to be a self-validating system. The specific choices in column chemistry and buffer composition are critical.

A. Chromatographic Conditions[3][4][5][6]
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Amide HILIC (e.g., Waters BEH Amide) .

    • Reasoning: Amide and Zwitterionic phases mask silanol activity better than bare silica, preventing peak tailing for this diamine.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

    • Note: Buffer concentration is critical. <5 mM leads to poor peak shape; >20 mM suppresses MS signal.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to focus analyte)

    • 1-5 min: 95% B → 60% B (Elution)

    • 5-7 min: 60% B (Wash)

    • 7.1 min: 95% B (Re-equilibration)

    • Total Run Time: 12 mins (HILIC requires longer re-equilibration than RPLC).

B. Mass Spectrometry (ESI+) Settings

Since the molecule is small (128 Da), you must adjust the Low Mass Cutoff (or "Trap Drive") on your MS to ensure the precursor and fragments are not filtered out.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion:

    
    
    
  • MRM Transitions (Optimization Required):

    • Quantifier:

      
       (Loss of 
      
      
      
      , typical for primary amines).
    • Qualifier:

      
       (Loss of 
      
      
      
      from azetidine ring opening).
    • Qualifier:

      
       (Cleavage of alkyl chain).
      
C. Visualization: Method Decision Tree

MethodSelection Start Start: Method Development Analyte: 1-(Azetidin-1-yl)-2-methylpropan-2-amine CheckLogP Check Polarity (LogP < 0?) Start->CheckLogP IsPolar Yes: Highly Polar CheckLogP->IsPolar CheckpKa Check Basicity (Contains Amines?) IsPolar->CheckpKa IsBasic Yes: Basic (pKa > 9) CheckpKa->IsBasic Decision Select Separation Mode IsBasic->Decision HILIC PRIMARY CHOICE: HILIC-MS/MS (Amide/ZIC Column) Decision->HILIC Best Sensitivity & Retention HighPH ALTERNATIVE: High pH RPLC (Hybrid C18, pH 10) Decision->HighPH If HILIC fails IPRPLC AVOID: Ion-Pairing RPLC (TFA/HFBA) Decision->IPRPLC Not Recommended

Figure 1: Decision tree for selecting the optimal LC-MS methodology for polar, basic amines.

Scientific Integrity: The "Why" Behind the Protocol

HILIC Mechanism for Azetidines

The separation in HILIC is not just "reverse RPLC." It involves a multi-modal mechanism:

  • Partitioning: A water-rich layer forms on the surface of the polar stationary phase. The hydrophilic azetidine analyte partitions into this layer.

  • Electrostatic Interaction: Silica-based HILIC columns often have deprotonated silanols (negative charge). The dicationic analyte (positive charge) interacts via weak cation exchange.

    • Critical Control: This is why Ammonium Formate is mandatory. The ammonium ions (

      
      ) compete for these silanol sites, preventing irreversible binding and ensuring sharp peaks.
      
Troubleshooting & Self-Validation

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform these checks:

  • The "Diluent Effect": Never dissolve this sample in 100% water. It is a "strong solvent" in HILIC and will cause peak distortion.

    • Correct Protocol: Dissolve sample in 80:20 Acetonitrile:Water.

  • Hysteresis: HILIC columns take longer to equilibrate. If retention times drift, increase the re-equilibration time between injections from 3 mins to 5 mins.

References

  • PubChem. (2025).[2] Azetidine | C3H7N | CID 10422 - Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • Prasain, J. (2009).[3] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

Sources

Validation

Comparative Guide: Metabolic Stability of Azetidine vs. Pyrrolidine Analogs

Executive Summary In the optimization of lead compounds, the "ring contraction" strategy—replacing a 5-membered pyrrolidine with a 4-membered azetidine—is a high-impact bioisosteric switch. While both heterocycles serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the "ring contraction" strategy—replacing a 5-membered pyrrolidine with a 4-membered azetidine—is a high-impact bioisosteric switch. While both heterocycles serve as versatile amine scaffolds, azetidine analogs frequently exhibit superior metabolic stability and Lipophilic Ligand Efficiency (LLE) compared to their pyrrolidine counterparts.

This guide analyzes the physicochemical drivers behind this stability, details the specific metabolic pathways involved, and provides a validated experimental protocol for assessing intrinsic clearance (


) in liver microsomes.
The Verdict at a Glance
FeaturePyrrolidine (5-membered)Azetidine (4-membered)Impact of Switch
Lipophilicity (LogD) HigherLower (

LogD

-0.5 to -1.0)
Reduced metabolic liability
Basicity (

)
High (~10-11)Slightly LowerImproved permeability/hERG safety
Metabolic Hotspots

-Carbon (High reactivity)

-Carbon (Sterically/Electronically altered)
Blocked oxidative sites
Ring Strain Low (~6 kcal/mol)High (~26 kcal/mol)Altered chemical reactivity

Mechanistic Analysis: Why Azetidines Outperform

The metabolic superiority of azetidines is not random; it is grounded in three specific physicochemical alterations that occur during ring contraction.

The Lipophilicity Drop (LogD)

The most significant driver of metabolic stability is the reduction in lipophilicity. Cytochrome P450 (CYP) enzymes generally prefer lipophilic substrates.

  • Mechanism: Removing a methylene (

    
    ) group lowers the molecular weight and lipophilicity.
    
  • Result: Azetidines typically show a LogD reduction of 0.4–1.0 units compared to pyrrolidines. This lowers the affinity for the hydrophobic CYP active sites, reducing the rate of metabolism (

    
    ).
    
Electronic Deactivation of the -Carbon

Oxidative metabolism often targets the carbon adjacent to the nitrogen (


-carbon).
  • Pyrrolidine: The

    
    -protons are electronically activated and sterically accessible, making them prone to Hydrogen Atom Transfer (HAT) by the CYP450 oxo-iron species.
    
  • Azetidine: The high ring strain (~26 kcal/mol) causes rehybridization. The C-N bonds have higher s-character, and the ring geometry puckers (butterfly conformation). This often increases the oxidation potential of the amine and alters the trajectory required for the CYP heme to abstract an

    
    -proton.
    
Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of these rings under oxidative stress.

MetabolicPathways Substrate Tertiary Amine Substrate Pyr_Start Pyrrolidine Analog Substrate->Pyr_Start Aze_Start Azetidine Analog Substrate->Aze_Start CYP CYP450 (NADPH/O2) CYP->Pyr_Start CYP->Aze_Start Pyr_Int α-C Radical/Iminium Pyr_Start->Pyr_Int Rapid α-Hydroxylation Pyr_Prod1 Lactam (2-pyrrolidinone) Pyr_Int->Pyr_Prod1 Oxidation Pyr_Prod2 Ring Opening (GABA Aldehyde) Pyr_Int->Pyr_Prod2 Hydrolysis Aze_Int Strained Iminium Aze_Start->Aze_Int Slow/Resistant (Steric/Electronic Barrier) Aze_Prod Stable / Reduced Clearance Aze_Int->Aze_Prod Lower Vmax

Figure 1: Comparative oxidative metabolic pathways. Pyrrolidines are readily oxidized to lactams or ring-opened aldehydes. Azetidines often resist this initial


-hydroxylation step due to electronic effects and lower lipophilic binding affinity.

Experimental Validation: Microsomal Stability Assay

To objectively compare the stability of an azetidine vs. pyrrolidine pair, a Microsomal Stability Assay is the industry standard. This protocol uses Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to determine intrinsic clearance (


).
Protocol Workflow

Objective: Determine the in vitro


 and 

.

Materials:

  • Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (10 mM NADPH, or Glucose-6-phosphate/G6P-Dehydrogenase)

  • Test Compounds (1 µM final conc. in <0.1% DMSO)

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Step-by-Step Methodology:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Aliquot 40 µL of microsome solution into 96-well plates. Add 10 µL of test compound. Incubate at 37°C for 10 min to equilibrate.

  • Initiation: Add 50 µL of pre-warmed NADPH solution to start the reaction (Final volume 100 µL).

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately transfer aliquot into plates containing ice-cold ACN + IS to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant onto LC-MS/MS.[1]

Assay Workflow Diagram

AssayWorkflow cluster_sampling 3. Kinetic Sampling Step1 1. Pre-Incubation (Microsomes + Compound, 37°C) Step2 2. Initiation (Add NADPH) Step1->Step2 T0 T=0 min Step2->T0 T5 T=5 min Step2->T5 T30 T=30 min Step2->T30 Step4 4. Quench & Precipitate (Ice-Cold ACN + Internal Std) T0->Step4 T5->Step4 T30->Step4 Step5 5. Centrifugation (Remove Proteins) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Quantitation) Step5->Step6

Figure 2: Standardized workflow for determining intrinsic clearance in liver microsomes.

Data Interpretation & Case Study

When analyzing the LC-MS/MS data, you will plot ln(% Remaining) vs. Time . The slope of this line (


) is used to calculate half-life and clearance.
Calculation Logic



Representative Comparison Data

The following table represents typical data observed when switching from a pyrrolidine to an azetidine core in a lead optimization campaign (e.g., for a GPCR antagonist).

ParameterPyrrolidine Analog (Compound A)Azetidine Analog (Compound B)[2]Interpretation
LogD (pH 7.4) 2.81.9Improved Solubility & LLE
HLM

12 min48 min4x Stability Increase

(HLM)
115 µL/min/mg29 µL/min/mgHigh

Low Clearance
Primary Metabolite M+16 (Lactam/Hydroxyl)Unchanged ParentMetabolic Soft Spot Blocked
Potency (

)
10 nM15 nMIso-potent (Bioisostere)

Analysis: In this scenario, Compound A (Pyrrolidine) suffers from rapid oxidative clearance, likely due to


-carbon oxidation. Compound B (Azetidine) maintains potency (within 2-fold) but significantly reduces lipophilicity and blocks the metabolic soft spot, resulting in a compound with a much longer half-life and lower predicted human dose.

Strategic Recommendations

  • High Clearance driven by Lipophilicity: If your pyrrolidine lead has a LogD > 3.0 and high intrinsic clearance, the azetidine switch is the first logical step to improve LLE.

  • Metabolic Spot Identification: If metabolite identification (MetID) studies show oxidation on the pyrrolidine ring (

    
    -hydroxylation or lactam formation), the azetidine ring will likely sterically and electronically hinder this transformation.
    
  • Safety Considerations: Be aware that while azetidines are generally stable, they can be chemically reactive in strongly acidic conditions (ring opening). Ensure stability in simulated gastric fluid (SGF) is checked early.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of

    
    -Secretase Inhibitors." Journal of Medicinal Chemistry. Link (Demonstrates the principles of saturated heterocycle bioisosterism and LLE).
    
  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. Link (Seminal review comparing 4-membered rings like oxetanes and azetidines to larger congeners).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for standard Microsomal Stability Assay protocols).
  • Pike, K. G., et al. (2011). "Optimisation of a series of potent and selective ketone histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Case study showing pyrrolidine to azetidine switch improving metabolic profile).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Review of ring contraction tactics).

Sources

Comparative

A Comparative Guide to Validating the Purity of 1-(Azetidin-1-yl)-2-methylpropan-2-amine by High-Performance Liquid Chromatography

Abstract This guide provides a comprehensive technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-(Azetidin-1-yl)-2-methylpropan-2-amine, a key building block in mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-(Azetidin-1-yl)-2-methylpropan-2-amine, a key building block in modern medicinal chemistry. Azetidine moieties are increasingly incorporated into pharmaceutical candidates to modulate physicochemical properties, making robust analytical methods for their characterization essential.[1][2][3] We address the inherent analytical challenges of this small, polar, basic, and non-chromophoric amine. Two primary HPLC strategies are detailed: a direct analysis using Ion-Pairing Reversed-Phase (IP-RP-HPLC) with universal detection and an alternative approach involving pre-column derivatization for enhanced sensitivity with UV or Fluorescence detection. This guide offers detailed, self-validating protocols, comparative data, and troubleshooting frameworks to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific analytical needs.

The Analytical Challenge: Characterizing Small, Polar Amines

1-(Azetidin-1-yl)-2-methylpropan-2-amine presents a trifecta of analytical hurdles for conventional reversed-phase HPLC:

  • High Polarity & Basicity: The molecule contains both a primary and a tertiary amine, making it highly polar and basic. This leads to poor retention on traditional hydrophobic stationary phases like C18 and can cause severe peak tailing due to strong interactions with residual silanols on the silica support.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, rendering standard UV-Vis detection at wavelengths >220 nm largely ineffective and forcing analysis at lower, less specific wavelengths where many solvents and impurities can interfere.

  • Potential for Multiple Impurity Types: Impurities can arise from the synthesis, which is known to be challenging due to the ring strain of the azetidine core, or from degradation.[2][4] These can include starting materials, diastereomers, and related substances that may have similar physicochemical properties, complicating separation.

Addressing these challenges requires a departure from standard protocols and an adoption of specialized chromatographic or detection techniques.

Primary Method: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

This method is designed for laboratories equipped with standard HPLC systems, offering a robust approach to retaining and resolving the target analyte and its potential impurities.

Principle & Rationale

The core of this method is the addition of an ion-pairing reagent, such as trifluoroacetic acid (TFA) or an alkyl sulfonate, to the mobile phase. The mechanism proceeds as follows:

  • Analyte Protonation: The acidic mobile phase (pH < 3) ensures that the primary and tertiary amine groups of the analyte are protonated, carrying a positive charge.

  • Ion-Pair Formation: The anionic ion-pairing reagent forms a neutral, transient ion-pair with the protonated analyte.

  • Enhanced Retention: This newly formed neutral complex is significantly more hydrophobic than the free amine, allowing it to interact with and be retained by the non-polar C18 stationary phase.

This approach effectively overcomes the low retention issue and often improves peak symmetry by masking silanol interactions.

Experimental Protocol

2.2.1 Reagents and Materials

  • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile

  • Analyte Standard: 1-(Azetidin-1-yl)-2-methylpropan-2-amine reference standard

  • Sample Diluent: Mobile Phase A

2.2.2 Instrumentation & Conditions

ParameterRecommended SettingCausality and Rationale
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, DetectorStandard system suitable for gradient elution.
Detector Charged Aerosol Detector (CAD) or ELSD; (Alternative: UV at 205 nm)CAD/ELSD are near-universal mass-based detectors, ideal for non-chromophoric compounds. UV at 205 nm is a less sensitive alternative.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 35 °CEnhances reproducibility by controlling retention time variability.
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Gradient Program 5% B to 40% B over 20 min; hold at 40% B for 5 min; return to 5% BA shallow gradient is crucial for resolving closely eluting, structurally similar impurities.

2.2.3 Preparation

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration (1.0 mg/mL) in the diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability (Self-Validation)

Before analyzing samples, the system's performance must be verified. This ensures the trustworthiness of the generated data.

ParameterAcceptance CriteriaPurpose
Repeatability (n=5) RSD ≤ 2.0% for peak area and retention timeConfirms system precision and stability.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry; values outside this range indicate undesirable secondary interactions.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
Data Visualization: Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to the final purity assessment using the IP-RP-HPLC method.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_process Phase 3: Data Processing prep_std Prepare Reference Standard (1 mg/mL) prep_smp Prepare Test Sample (1 mg/mL) & Filter sys_suit Perform System Suitability (n=5 injections) prep_smp->sys_suit prep_mp Prepare Mobile Phases (A & B) check_suit Verify Acceptance Criteria (RSD, T, N) sys_suit->check_suit check_suit->sys_suit Fail inject_smp Inject Test Sample check_suit->inject_smp Pass acquire Acquire Chromatographic Data inject_smp->acquire integrate Integrate Peaks acquire->integrate calc Calculate Purity (% Area Normalization) integrate->calc report Generate Final Report calc->report

Caption: Workflow for HPLC purity validation.

Alternative Method: Pre-Column Derivatization HPLC

This approach is superior when higher sensitivity is required and universal detectors like CAD or ELSD are unavailable.

Principle & Rationale

The strategy involves chemically modifying the analyte with a reagent that attaches a strongly UV-absorbent or fluorescent tag. Many reagents are available for primary and secondary amines, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride.[5]

  • Benefits:

    • Greatly Enhanced Sensitivity: Allows for detection at the ng/mL level or lower.

    • Improved Chromatography: The resulting derivative is typically larger, more hydrophobic, and less basic, leading to better retention and peak shape on a standard C18 column without ion-pairing agents.

    • Higher Selectivity: Detection at higher wavelengths (e.g., >260 nm or via fluorescence) reduces interference from excipients and solvent fronts.

  • Drawbacks:

    • Complex Sample Preparation: The derivatization step adds time, complexity, and potential for variability.

    • Reagent Artifacts: Excess reagent and its by-products can cause large interfering peaks in the chromatogram.

Experimental Protocol (Using FMOC-Cl)

3.2.1 Derivatization Procedure

  • To 100 µL of a 100 µg/mL sample solution in acetonitrile, add 100 µL of a 0.1 M borate buffer (pH 8.5).

  • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 15 minutes.

  • Add 100 µL of a 0.1 M glycine solution to quench the excess FMOC-Cl.

  • Dilute the mixture with the mobile phase and inject it into the HPLC system.

3.2.2 HPLC Conditions

  • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Detector: UV/PDA at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm)

  • Gradient: 40% B to 90% B over 25 minutes.

Comparison of Analytical Methodologies

The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

FeatureIP-RP-HPLC with CAD/ELSDDerivatization HPLC-UV/FLGas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct analysis with ion-pairingChemical tagging for detectionVolatilization and separation
Sensitivity Moderate (µg/mL range)Very High (ng/mL to pg/mL range)High (ng/mL range)
Specificity Moderate (relies on retention time)High (detection wavelength/emission)Very High (mass fragmentation pattern)
Sample Prep Simple (dissolve and inject)Complex (multi-step reaction)Can require derivatization for non-volatile amines
Throughput HighLowModerate
Best For Routine QC, high concentration samplesTrace-level impurity analysis, bioanalysisIdentification of unknown impurities, orthogonal validation

Troubleshooting Common HPLC Issues

A logical approach to troubleshooting is essential for maintaining a validated state.

G cluster_retention Retention Time Issues cluster_peak Peak Shape Issues start Problem Observed rt_drift Drifting RT start->rt_drift rt_none No/Early Elution start->rt_none p_tail Tailing Peak start->p_tail p_front Fronting Peak start->p_front p_split Split Peak start->p_split sol1 Column Temperature Stability rt_drift->sol1 Check sol2 Mobile Phase Composition/Pump Performance rt_drift->sol2 Check sol3 Incorrect Mobile Phase/Flow Rate rt_none->sol3 Check sol4 Insufficient Ion-Pair Reagent rt_none->sol4 Check sol5 Mobile Phase pH (too high) p_tail->sol5 Check sol6 Column Degradation (silanol activity) p_tail->sol6 Check sol7 Sample Overload p_front->sol7 Check sol8 Clogged Frit / Column Void p_split->sol8 Check

Caption: A decision tree for troubleshooting HPLC problems.

Conclusion

Validating the purity of 1-(Azetidin-1-yl)-2-methylpropan-2-amine requires specialized HPLC methods to overcome its inherent analytical challenges. For routine quality control where analyte concentrations are high, the IP-RP-HPLC method with a universal detector like CAD or ELSD offers a robust, reliable, and high-throughput solution. When trace-level impurity analysis or higher sensitivity is paramount, the pre-column derivatization method is the superior choice, albeit with increased complexity in sample preparation. For absolute structural confirmation of impurities, an orthogonal technique like GC-MS or LC-MS is indispensable. By understanding the principles, advantages, and limitations of each approach presented in this guide, scientists can confidently select and implement a method that ensures the quality and integrity of this critical pharmaceutical building block.

References

  • Husain, P. A., Debnath, J., & May, S. W. (n.d.). HPLC-based method for determination of absolute configuration of alpha-chiral amines. American Chemical Society.
  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • (2021).
  • (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki.
  • (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies.
  • (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America.
  • (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • (n.d.). 1-(Azetidin-1-yl)propan-2-amine. Benchchem.
  • Shankar M, et al. (2023).
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Azetidinyl Amines: Elucidating Structure Through Vibrational Analysis

In the landscape of modern medicinal chemistry and drug development, saturated heterocyclic scaffolds are of paramount importance. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has gar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, saturated heterocyclic scaffolds are of paramount importance. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a versatile building block.[1] Its unique conformational constraints and stereochemical properties, largely dictated by significant ring strain, set it apart from its larger five- and six-membered homologues, pyrrolidine and piperidine.[2][3] Understanding the structural nuances of azetidinyl amines is critical for predicting their physicochemical properties and biological activity. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to probe the vibrational characteristics of these molecules, providing a fingerprint of their functional groups and the subtle effects of their cyclic nature.

This guide provides an in-depth comparative analysis of the characteristic IR absorption bands of azetidinyl amines, juxtaposed with data for pyrrolidinyl and piperidinyl amines. We will explore the causal relationship between ring strain and vibrational frequencies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Influence of Ring Strain on Vibrational Frequencies: A Mechanistic Overview

The defining feature of small-ring heterocycles like azetidine is ring strain, a consequence of distorted bond angles deviating from the ideal sp³ hybridization state.[4] This strain energy has a direct and measurable impact on the vibrational frequencies of bonds within and attached to the ring. For cyclic amines, the most informative IR bands are typically the N-H stretching, C-N stretching, and various bending and wagging modes.

An increase in ring strain, as seen when moving from piperidine to pyrrolidine and most acutely to azetidine, forces the endocyclic C-C and C-N bonds to have greater p-character to accommodate the smaller bond angles. Consequently, the exocyclic bonds, including the N-H bond, gain more s-character. An increase in s-character strengthens the bond, leading to a higher vibrational frequency (wavenumber). This phenomenon is a key diagnostic tool when comparing these cyclic amines.

Below is a conceptual illustration of this relationship:

Ring_Strain_Effect Figure 1: Conceptual Relationship Between Ring Strain and N-H Stretching Frequency A Piperidine (6-membered) B Pyrrolidine (5-membered) A->B C Azetidine (4-membered) B->C D Increasing Ring Strain C->D E Increasing N-H Bond s-character D->E F Higher N-H Stretching Frequency (cm⁻¹) E->F

Caption: Relationship between ring size, strain, and N-H vibrational frequency.

Comparative Analysis of Characteristic IR Bands

The following table summarizes the key IR absorption frequencies for azetidine, pyrrolidine, and piperidine, providing a clear comparison of the impact of ring size. It is important to note that these values are for the parent, unsubstituted secondary amines and can be influenced by substitution and the physical state of the sample (e.g., liquid film, solution, or gas phase). Hydrogen bonding, in particular, can cause a broadening and red-shifting (lower frequency) of N-H stretching bands.[5]

Vibrational Mode Azetidine (cm⁻¹) Pyrrolidine (cm⁻¹) Piperidine (cm⁻¹) Comments
N-H Stretch (νN-H) ~3340 - 3360~3300 - 3400~3270 - 3350The N-H stretching frequency in aziridine, an even more strained ring, is around 3341 cm⁻¹, indicating a complex relationship where effects may partially cancel out in highly strained systems.[5] For azetidine derivatives, this band can be observed in the 3167-3331 cm⁻¹ range.[6][7]
C-H Stretch (νC-H) ~2850 - 3000~2850 - 2970~2800 - 2950Aliphatic C-H stretching bands are consistently present.
N-H Bend (δN-H) Not well-defined~1650Not typically prominentThis band is more characteristic of primary amines but can sometimes be observed in secondary amines.
CH₂ Scissoring ~1450 - 1490~1450 - 1470~1440 - 1470Standard for methylene groups in a cyclic system.
C-N Stretch (νC-N) ~1242 (in derivatives)~1100 - 1200~1100 - 1200The C-N stretch in aliphatic amines can be weak and is often coupled with other vibrations, making it less diagnostic than the N-H stretch. In some azetidine derivatives, this has been noted around 1242 cm⁻¹.[6]
Ring Vibrations Multiple bandsMultiple bandsMultiple bandsThe "fingerprint" region (< 1500 cm⁻¹) contains complex bands from ring puckering and other skeletal vibrations that are unique to each ring system.

Note: Data compiled and synthesized from various sources, including references[6],[5],[7], and[8]. The exact positions can vary with substitution and measurement conditions.

Experimental Protocol: Acquiring High-Quality IR Spectra of Azetidinyl Amines using ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred technique for obtaining IR spectra of liquid or solid amine samples due to its minimal sample preparation requirements and high reproducibility.[9]

Objective: To obtain a clean, high-resolution mid-IR spectrum of a novel azetidinyl amine derivative.

Materials:

  • FTIR Spectrometer equipped with a diamond or germanium ATR accessory (e.g., Thermo Scientific Nicolet iS5 FT-IR spectrometer).[10]

  • Azetidinyl amine sample (liquid or solid).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free laboratory wipes.

Workflow Diagram:

ATR_FTIR_Workflow Figure 2: Experimental Workflow for ATR-FTIR Analysis cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Clean_ATR 1. Clean ATR Crystal (Isopropanol & Wipe) Background 2. Collect Background Spectrum (Empty Crystal) Clean_ATR->Background Apply_Sample 3. Apply Sample to Crystal (Ensure good contact) Background->Apply_Sample Collect_Spectrum 4. Collect Sample Spectrum Apply_Sample->Collect_Spectrum Clean_Again 5. Clean ATR Crystal Collect_Spectrum->Clean_Again Process_Data 6. Process and Analyze Spectrum (Baseline correction, peak picking) Clean_Again->Process_Data

Caption: Step-by-step workflow for acquiring an IR spectrum using ATR.

Step-by-Step Methodology:

  • Crystal Preparation:

    • Rationale: Ensuring the ATR crystal is impeccably clean is the most critical step for acquiring an accurate spectrum. Any residue from previous samples or cleaning solvents will appear in the spectrum.

    • Procedure: Moisten a lint-free wipe with isopropanol and gently wipe the surface of the ATR crystal. Allow the solvent to fully evaporate.

  • Background Collection:

    • Rationale: A background spectrum of the ambient environment (air, CO₂, water vapor) and the clean ATR crystal is collected. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only the absorbance bands from the sample itself.

    • Procedure: With the clean, empty ATR crystal in place, initiate the "Collect Background" command in the spectrometer software. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Rationale: Good contact between the sample and the ATR crystal is essential for a strong signal. The IR beam's evanescent wave only penetrates a few microns into the sample.[9]

    • Procedure:

      • For liquids: Place a single drop of the azetidinyl amine onto the center of the ATR crystal.

      • For solids: Place a small amount of the solid powder onto the crystal. Use the instrument's pressure arm to apply firm, even pressure, ensuring the sample is pressed flat against the crystal surface.[10]

  • Sample Spectrum Collection:

    • Rationale: This is the data acquisition step where the infrared light interacts with the sample.

    • Procedure: Initiate the "Collect Sample" command in the software. The number of scans should be consistent with the background collection for optimal subtraction.

  • Cleaning and Data Processing:

    • Rationale: Proper cleanup prevents cross-contamination. Data processing is required to present the spectrum in a clear, interpretable format.

    • Procedure: Remove the sample and clean the ATR crystal thoroughly as described in Step 1. In the software, perform any necessary data processing, such as baseline correction and peak labeling, to identify the wavenumbers of the key absorption bands.

By following this self-validating protocol—where a clean background is paramount—researchers can confidently acquire high-quality IR spectra for the structural elucidation and comparison of azetidinyl amines and their analogues.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Al-Obaidi, W. M. N., & Al-Janabi, A. S. H. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(3), 118-129. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • ResearchGate. (2019). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine? [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Taylor & Francis Online. Ring strain – Knowledge and References. [Link]

  • Thermo Scientific. (2013). Using the ATR technique to collect FT-IR spectra. YouTube. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • U.S. Department of Commerce, National Bureau of Standards. (1974). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. [Link]

  • Pediaa. (2020). Difference Between Pyrrolidine and Piperidine. [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Azetidine-Containing Amine Derivatives

For researchers, scientists, and drug development professionals, the azetidine scaffold represents a compelling starting point for novel therapeutic design. Its inherent ring strain and three-dimensional architecture off...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the azetidine scaffold represents a compelling starting point for novel therapeutic design. Its inherent ring strain and three-dimensional architecture offer unique advantages in medicinal chemistry, including improved metabolic stability and target engagement.[1] This guide provides an in-depth comparison of the bioactivity of various azetidine-containing amine derivatives, moving from the well-established azetidin-2-ones to other substituted azetidines. While the specific scaffold, 1-(azetidin-1-yl)-2-methylpropan-2-amine, is not widely represented in current literature, this guide will explore related structures to provide a foundational understanding of structure-activity relationships within this compound class.

The Azetidine Core: A Privileged Scaffold in Drug Discovery

The four-membered azetidine ring is a "privileged scaffold," meaning it is a structural motif that is recurrent in successful drugs.[2] Its conformational rigidity allows for a more precise presentation of substituents to biological targets, potentially leading to higher affinity and selectivity.[2] This section will delve into the synthesis and comparative bioactivities of different classes of azetidine-containing amine derivatives.

Synthesis of Bioactive Azetidine Derivatives

The synthetic accessibility of the azetidine core is crucial for its exploration in drug discovery. A common and versatile method for the synthesis of the azetidin-2-one (or β-lactam) ring, a prominent class of bioactive azetidines, is the [2+2] cycloaddition of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine.[3] This method allows for the introduction of a wide variety of substituents.

Experimental Protocol: General Synthesis of N-Substituted-3-chloro-2-azetidinones

This protocol outlines a general procedure for the synthesis of N-substituted-3-chloro-2-azetidinones, which are precursors to a variety of bioactive compounds.[3][4]

Step 1: Formation of Schiff Base (Imine)

  • An equimolar mixture of a primary amine and a substituted aldehyde is refluxed in a suitable solvent (e.g., ethanol, methanol) for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed with cold solvent, and dried.

Step 2: Cycloaddition to form the Azetidin-2-one Ring

  • The synthesized Schiff base (1 equivalent) is dissolved in an anhydrous solvent such as dioxane.

  • Triethylamine (1.2 equivalents) is added to the solution, and the mixture is cooled in an ice bath.

  • Chloroacetyl chloride (1.2 equivalents) is added dropwise with constant stirring.

  • The reaction mixture is then stirred at room temperature for 12-24 hours.

  • The precipitated triethylamine hydrochloride is filtered off.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired N-substituted-3-chloro-2-azetidinone.

dot graph "Synthesis_of_Azetidin-2-ones" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "General synthesis of N-substituted-3-chloro-2-azetidinones."

Comparative Bioactivity of Azetidine-Containing Amine Derivatives

The biological activity of azetidine derivatives is highly dependent on the nature and position of their substituents. This section compares the bioactivity of two major classes: azetidin-2-ones and 3-aminoazetidines.

Azetidin-2-one Derivatives: Antimicrobial and Anticancer Agents

The azetidin-2-one, or β-lactam, ring is famously the core of penicillin and cephalosporin antibiotics.[5] Synthetic azetidin-2-one derivatives also exhibit a broad range of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[6][7]

Antibacterial and Antifungal Activity:

A variety of N-substituted-3-chloro-2-azetidinones have been synthesized and evaluated for their antimicrobial properties. The data in the table below, compiled from multiple studies, showcases the minimum inhibitory concentration (MIC) of different derivatives against various bacterial and fungal strains.

Compound IDR1 (at N1)R2 (at C4)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
5a 2-(acetylamino)benzothiazole-6-carboxylic acidPhenyl>100>100ND[3]
5e 2-(acetylamino)benzothiazole-6-carboxylic acid4-Chlorophenyl2550ND[3]
5g 2-(acetylamino)benzothiazole-6-carboxylic acid4-Nitrophenyl2525ND[3]
VIa 2-methyl-1H-indole-3-carboxamidePhenyl50100100[4]
VIc 2-methyl-1H-indole-3-carboxamide4-Chlorophenyl255050[4]
4j 2-(1H-1,2,3-benzotriazol-1-yl)ethyl4-Nitrophenyl6.2512.512.5[6]

ND: Not Determined

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Substitution at C4: The nature of the substituent at the C4 position of the azetidin-2-one ring significantly influences antimicrobial activity. Electron-withdrawing groups, such as chloro and nitro, on the phenyl ring at C4 tend to enhance antibacterial and antifungal potency.[3][4]

  • Substitution at N1: The substituent on the nitrogen atom of the azetidinone ring also plays a crucial role. Larger, more complex heterocyclic systems at this position can lead to improved activity.[6]

dot graph "SAR_Antimicrobial" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Key structural elements influencing the antimicrobial activity of azetidin-2-ones."

3-Aminoazetidine Derivatives: Modulators of Monoamine Reuptake

3-Aminoazetidine derivatives have gained attention as potent inhibitors of monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[8][9] This makes them promising candidates for the development of novel antidepressants and treatments for other central nervous system disorders.

Comparative Inhibitory Activities:

The following table presents the percentage inhibition of a selection of 3-aminoazetidine analogs against human SERT, NET, and DAT at a concentration of 1 µM.

Compound IDR (at N1)% Inhibition (hSERT)% Inhibition (hNET)% Inhibition (hDAT)Reference
8aa H989575[9]
8ab Methyl979268[9]
8ac Ethyl968960[9]
8ad Propyl958555[9]

Structure-Activity Relationship (SAR) Insights for Monoamine Reuptake Inhibition:

  • N-Alkylation: The size of the alkyl substituent on the azetidine nitrogen can influence the potency and selectivity of monoamine transporter inhibition. In the series presented, increasing the alkyl chain length from hydrogen to propyl generally leads to a slight decrease in inhibitory activity across all three transporters.[9]

  • Aryl Substituents: The nature and substitution pattern of aryl groups attached to the 3-aminoazetidine core are critical for high-affinity binding to monoamine transporters.[8]

Experimental Protocols for Bioactivity Assessment

To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is a widely used technique to determine the antimicrobial activity of chemical compounds.[10]

  • Preparation of Media: Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar plate.

  • Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Sample Addition: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are also included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

dot graph "Antimicrobial_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Workflow for the agar well diffusion antimicrobial assay."

Conclusion and Future Directions

The azetidine scaffold is a versatile platform for the development of a wide range of bioactive compounds. While azetidin-2-one derivatives have a long history as antimicrobial agents, the exploration of other substituted azetidines, such as 3-aminoazetidines, is opening new avenues for therapeutic intervention in areas like central nervous system disorders. The structure-activity relationships highlighted in this guide underscore the importance of systematic modification of the azetidine core and its substituents to optimize potency and selectivity for specific biological targets.

Future research in this area will likely focus on:

  • The synthesis and evaluation of novel azetidine derivatives with diverse substitution patterns.

  • The exploration of less common azetidine isomers and their potential for unique biological activities.

  • The use of computational modeling to guide the design of more potent and selective azetidine-based therapeutics.

By continuing to explore the rich chemistry of the azetidine ring, the scientific community can unlock new possibilities for the treatment of a wide range of diseases.

References

[3] Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]

[10] Synthesis and Antibacterial Activity of Some New Substituted Azetidine Derivatives. [Link]

[6] Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. [Link]

[4] SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. [Link]

[11] A REVIEW ON 2-AZETEDINONES. [Link]

[7] Antimicrobial potential of various substituted azetidine derivatives: a mini review. [Link]

[5] BIOACTIVE AZETIDINONE: A REVIEW. [Link]

[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

Sources

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-(Azetidin-1-yl)-2-methylpropan-2-amine

This technical guide provides a detailed analysis and predicted ¹³C NMR chemical shifts for 1-(Azetidin-1-yl)-2-methylpropan-2-amine. In the absence of direct experimental data for this specific molecule, this guide leve...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis and predicted ¹³C NMR chemical shifts for 1-(Azetidin-1-yl)-2-methylpropan-2-amine. In the absence of direct experimental data for this specific molecule, this guide leverages spectral data from analogous structures, fundamental NMR principles, and predictive methodologies to offer a robust interpretation for researchers in drug discovery and chemical synthesis.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹³C NMR, in particular, provides a distinct signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and valuable information about their chemical environment. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, shielding from neighboring atoms, and the presence of electronegative substituents. For a novel or uncharacterized molecule like 1-(Azetidin-1-yl)-2-methylpropan-2-amine, a thorough understanding and prediction of its ¹³C NMR spectrum are crucial for confirming its synthesis and purity.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for 1-(Azetidin-1-yl)-2-methylpropan-2-amine are presented below. These values are derived from a comparative analysis of structurally related compounds, including azetidine and tert-butylamine, and take into account the electronic effects of N-substitution.

Molecular Structure and Carbon Numbering

To facilitate the discussion of chemical shift assignments, the carbon atoms of 1-(Azetidin-1-yl)-2-methylpropan-2-amine are numbered as follows:

Caption: Molecular structure and carbon numbering for 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2', C4' (Azetidine CH₂)~55-60Based on N-substituted azetidines. The nitrogen atom deshields these carbons.
C3' (Azetidine CH₂)~20-25Less deshielded than C2'/C4' as it is further from the nitrogen of the amine group.
C1 (Methylene bridge)~50-55Alpha to a nitrogen atom, leading to a downfield shift.
C2 (Quaternary Carbon)~50-55Attached to a nitrogen atom and three methyl groups.
C3, C4, C5 (Methyl Carbons)~25-30Equivalent methyl groups attached to a quaternary carbon.

Comparative Analysis with Structurally Similar Compounds

The prediction of the ¹³C NMR chemical shifts for the target molecule is grounded in the experimental data of its core fragments: the azetidine ring and the tert-butylamine moiety.

Azetidine Moiety

In unsubstituted azetidine, the methylene carbons (C2/C4 and C3) exhibit specific chemical shifts. The carbons adjacent to the nitrogen (C2 and C4) are deshielded due to the electronegativity of the nitrogen atom. Experimental data for N-substituted azetidines, such as N-Boc-azetidine derivatives, show that substitution on the nitrogen further influences the chemical shifts of the ring carbons.[1] For instance, the carbons alpha to the nitrogen in N-Boc-2-phenylazetidine appear around 46.4 and 65.6 ppm.[1] This indicates that the C2' and C4' carbons in our target molecule will be significantly downfield. The C3' carbon, being beta to the substituent, is expected to be further upfield.

2-Methylpropan-2-amine (tert-Butylamine) Moiety

The tert-butylamine portion of the molecule provides a reference for the chemical shifts of the quaternary carbon and the methyl groups. In tert-butylamine, the quaternary carbon typically resonates around 50 ppm, and the methyl carbons appear around 30 ppm.[2][3] The attachment of the azetidine ring through a methylene bridge will influence these shifts. The quaternary carbon (C2) in the target molecule is expected to be in a similar region to that of tert-butylamine. The three equivalent methyl carbons (C3, C4, and C5) will also have chemical shifts in the typical range for methyl groups attached to a quaternary carbon, likely between 25 and 30 ppm.[4]

The Methylene Bridge

The methylene carbon (C1) connecting the azetidine nitrogen to the tert-butyl group is directly attached to a nitrogen atom. This will cause a significant downfield shift, placing its resonance in the range of 50-55 ppm, similar to other aminomethyl carbons.[4]

Experimental Considerations

Obtaining a high-quality ¹³C NMR spectrum for 1-(Azetidin-1-yl)-2-methylpropan-2-amine requires careful consideration of experimental parameters.

Solvent Selection

The choice of solvent can influence the chemical shifts of amine-containing compounds due to solvent-solute interactions, such as hydrogen bonding.[5][6] Common deuterated solvents for NMR of amines include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The chemical shifts presented in this guide are predicted for a non-polar solvent like CDCl₃. In more polar or protic solvents, the chemical shifts, particularly for carbons near the nitrogen atoms, may vary.[7]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

A standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Instrument: Utilize a spectrometer with a minimum field strength of 400 MHz for ¹H for adequate sensitivity and dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Processing: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation, phase correction, and baseline correction.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-(Azetidin-1-yl)-2-methylpropan-2-amine

In the landscape of pharmaceutical development, the precise characterization of new chemical entities is paramount. For novel compounds such as 1-(Azetidin-1-yl)-2-methylpropan-2-amine, a potent building block in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of new chemical entities is paramount. For novel compounds such as 1-(Azetidin-1-yl)-2-methylpropan-2-amine, a potent building block in medicinal chemistry, confirming its elemental composition is a foundational step in establishing purity, identity, and stoichiometry. This guide provides an in-depth comparison of elemental analysis standards, focusing on the robust and widely adopted combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN). We will explore the causality behind experimental choices, present comparative data, and detail a self-validating protocol to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

The Critical Role of Elemental Analysis in Drug Development

Elemental analysis serves as a gatekeeper in the progression of a drug candidate. It provides a fundamental measure of a sample's purity by comparing the experimentally determined mass percentages of its constituent elements to their theoretical values.[1][2] For a nitrogen-containing compound like 1-(Azetidin-1-yl)-2-methylpropan-2-amine, accurate nitrogen and carbon values are particularly crucial for confirming the molecular formula and ensuring the absence of significant impurities. Regulatory bodies such as the FDA, guided by the International Council for Harmonisation (ICH), mandate stringent control of impurities in new drug substances, making elemental analysis an indispensable tool in this process.[3][4][5][6]

Theoretical Elemental Composition of 1-(Azetidin-1-yl)-2-methylpropan-2-amine

The first step in any elemental analysis is the calculation of the theoretical composition from the molecular formula.

Molecular Formula: C₇H₁₆N₂

Molecular Weight: 128.22 g/mol

To determine the theoretical mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N), we use the atomic weights of each element:

  • C: 12.01 g/mol

  • H: 1.008 g/mol

  • N: 14.01 g/mol

The calculation is as follows:

  • %C = (7 * 12.01 g/mol ) / 128.22 g/mol * 100% = 65.57%

  • %H = (16 * 1.008 g/mol ) / 128.22 g/mol * 100% = 12.58%

  • %N = (2 * 14.01 g/mol ) / 128.22 g/mol * 100% = 21.85% [7]

These theoretical values serve as the benchmark against which all experimental results are compared.

Comparison of Elemental Analysis Techniques: A Focus on Combustion (CHN) Analyzers

While various techniques can determine elemental composition, dynamic flash combustion, also known as the Dumas method, is the gold standard for organic compounds in the pharmaceutical industry due to its speed, accuracy, and precision.[8] This method is embodied in modern CHN analyzers from manufacturers like PerkinElmer, Thermo Fisher Scientific, and Elementar.

The fundamental principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically 900-1000°C). This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by a thermal conductivity detector (TCD).[8][9]

Below is a comparison of leading CHN analyzer systems:

FeaturePerkinElmer 2400 Series IIThermo Scientific FlashSmart EAElementar vario MICRO cube
Combustion Method Dynamic Flash CombustionDynamic Flash CombustionHigh-temperature combustion with patented gas preconcentration
Furnace Design HorizontalVertical or Horizontal (configurable)Vertical
Gas Separation Frontal ChromatographyGas Chromatography (GC) ColumnAdsorption columns with Temperature Programmed Desorption (TPD)
Typical Analysis Time CHN: < 6 minutesCHNS: < 10 minutesSelf-optimizing, ~3-4 minutes per element
Key Advantages Proven robust design, prevents cross-contamination with horizontal furnace.[1][10]High flexibility with over 20 configurations, dual-channel capability for sequential CHNS/O analysis.[11][12]High sensitivity, excellent gas separation even at extreme C:N ratios, low maintenance.[13]
Considerations
Sample Throughput 60-position autosamplerUp to 125-position autosamplerUp to 120-position autosampler

The choice of instrument often depends on specific laboratory needs, such as required sample throughput, the variety of sample matrices, and desired level of automation. For a nitrogen-rich and potentially volatile amine like 1-(Azetidin-1-yl)-2-methylpropan-2-amine, a system with excellent combustion efficiency and gas separation is critical to obtaining accurate and reproducible results.

Experimental Protocol: CHN Analysis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine

This protocol is based on the general procedure for a dynamic flash combustion CHN analyzer and should be adapted to the specific instrument manufacturer's guidelines.

1. Instrument Preparation and System Check:

  • Ensure the combustion and reduction furnaces have reached their setpoint temperatures (e.g., 925-980°C for combustion, 640°C for reduction).[4]

  • Verify that the carrier gas (Helium) and combustion gas (Oxygen) pressures are at the recommended levels.

  • Perform a system leak check as per the instrument's operating procedure. A leak-free system is crucial for accurate results.

2. Calibration:

  • Accurately weigh 1-3 mg of a certified organic analytical standard (e.g., Acetanilide) into a tin capsule.

  • Analyze a series of at least three to five standards to establish a calibration curve or response factor.

  • The calibration should be verified with a check standard after every 10-15 samples to monitor for any instrument drift.[14]

3. Sample Preparation and Analysis:

  • On a calibrated microbalance, accurately weigh approximately 1-3 mg of 1-(Azetidin-1-yl)-2-methylpropan-2-amine into a clean tin capsule.

  • For this potentially volatile amine, ensure the tin capsule is well-sealed to prevent sample loss.[1]

  • Fold the capsule to ensure no sample can escape and place it in the autosampler tray.

  • Enter the sample identification and weight into the instrument software.

  • Initiate the analysis sequence. Each sample should be analyzed in duplicate or triplicate to ensure reproducibility.

4. Data Evaluation and Acceptance Criteria:

  • The instrument software will automatically calculate the weight percentages of C, H, and N based on the sample weight and the TCD signal.

  • The primary acceptance criterion in a pharmaceutical setting is typically that the experimental values must be within ±0.4% of the theoretical values.[2]

  • The precision between replicate sample runs should also be evaluated, with a relative standard deviation (RSD) of ≤0.3% being a common target.

Interpreting the Results: Beyond the Numbers

Deviations from the theoretical values can be indicative of several factors:

  • Impurities: The presence of organic or inorganic impurities will alter the elemental composition.

  • Residual Solvents: Solvents from the final crystallization step can lead to higher carbon and hydrogen values.

  • Hygroscopicity: The sample may have absorbed atmospheric moisture, resulting in lower C and N percentages and a higher H percentage.

  • Incomplete Combustion: For nitrogen-rich heterocyclic compounds, ensuring complete combustion is crucial to avoid low nitrogen results.

[15]If results are outside the acceptance criteria, a thorough investigation into the sample's purity via other analytical techniques (e.g., LC-MS, NMR) and a review of the CHN analysis procedure are warranted.

Trustworthiness and Validation: A Self-Validating System

To ensure the trustworthiness of elemental analysis results, the methodology must be a self-validating system. This is achieved through a combination of system suitability tests, the use of certified reference materials, and adherence to established validation guidelines.

The ICH Q2(R2) guideline on the validation of analytical procedures provides a framework for demonstrating that the method is fit for its intended purpose. K[8][16][17][18][19]ey validation parameters for elemental analysis include:

  • Accuracy: Assessed by analyzing a certified reference material with a known elemental composition.

  • Precision: Determined through the repeated analysis of a homogenous sample (repeatability) and by different analysts on different days (intermediate precision).

  • Specificity: The ability to assess the elements of interest in the presence of other components (e.g., impurities, other elements).

  • Linearity and Range: Demonstrating a linear relationship between the TCD signal and the mass of the element over a specified range.

The logic of a self-validating system is depicted below.

Self_Validating_System System System Suitability CRM Certified Reference Material (CRM) System->CRM Pass/Fail Sample Test Sample Analysis CRM->Sample Verifies Accuracy Result Trustworthy Result Sample->Result Generates Data Validation Method Validation (ICH Q2) Validation->System Defines Criteria Validation->Result Ensures Fitness for Purpose

Caption: Logic of a Self-Validating Elemental Analysis System.

By consistently performing system suitability checks with CRMs and having a fully validated method, the integrity of the data generated for each test sample is assured.

Conclusion

The elemental analysis of 1-(Azetidin-1-yl)-2-methylpropan-2-amine is a critical analytical test that underpins its quality control and progression through the drug development pipeline. Adherence to the principles of combustion analysis, careful execution of the experimental protocol, and a robust, self-validating system are essential for generating accurate and reliable data. This guide provides the foundational knowledge and practical insights for researchers to confidently establish the elemental composition of this and other novel pharmaceutical compounds, ensuring compliance with the highest standards of scientific integrity and regulatory expectations.

References

  • Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. (2020, March 17). ASU Core Research Facilities. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Adapted from N. PerkinElmer 2400 Series. CHNS/O Analyzer Instructions. [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Standard Operating Procedure For CHNS Microcube. (PDF). Scribd. [Link]

  • Guidance for Industry: Elemental Impurities in Drug Products. (2018, August). U.S. Food and Drug Administration. [Link]

  • 2400 Series II CHNS/O Elemental Analysis. Cromatec.ro. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). [Link]

  • C7H16N2 molar mass. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]

  • CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry. [Link]

  • Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam. Analytik Jena. [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]

  • Q2(R2) Validation of Analytical Procedures. (PDF). U.S. Food and Drug Administration. [Link]

  • Comparison of the CHNS analysis results with those determined by other analytical instruments. ResearchGate. [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11). [Link]

  • Elementar Vario Micro Cube -KT-0001. Kebs. [Link]

  • Combustion Analyzer. Labcompare.com. [Link]

  • CHNS Analysis - Elementar vario MICRO Cube. Institute of Materials Science. [Link]

  • Can anyone suggest a protocol for working with Elementar vario el cube? (2014, October 26). ResearchGate. [Link]

  • Thermo Scientific FlashSmart EA. A Single CHNS/O, NC, N/Protein Analyzer Handling All Applications. (2018, September 25). YouTube. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. [Link]

  • Application Note 58 CHN Analysis: Handling challenging samples. [Link]

  • Standard Operaring Procedure: Water TOC Analysis Using the Elementar TOC Vario Cube. (2025, December 15). California Department of Pesticide Regulation. [Link]

  • Advanced Capillary Column Technology Improves Analysis of Volatile Amines. [Link]

  • 3.2: Determining Empirical and Molecular Formulas. (2022, April 20). Chemistry LibreTexts. [Link]

  • Challenges in discriminating volatile amines in mixed environment. ResearchGate. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. (2024, May 3). ACS ES&T Water. [Link]

  • The Problems Associated With Elemental Analysis. (2023, April 4). AZoNano. [Link]

  • Stoichiometry: Elemental Analysis. [Link]

  • How can I calculate the elemental composition? CK-12 Foundation. [Link]

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Validation

A Multi-modal Spectroscopic and Chromatographic Guide to Differentiating 1-(Azetidin-1-yl)-2-methylpropan-2-amine from its Structural Isomers

Abstract The unambiguous structural elucidation of low-molecular-weight aliphatic amines is a common challenge in pharmaceutical development and chemical synthesis. Compounds sharing the same molecular formula, such as 1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous structural elucidation of low-molecular-weight aliphatic amines is a common challenge in pharmaceutical development and chemical synthesis. Compounds sharing the same molecular formula, such as 1-(Azetidin-1-yl)-2-methylpropan-2-amine and its structural isomers (C8H18N2), present identical elemental compositions and molecular weights, rendering simple mass determination insufficient for differentiation. This guide presents a comprehensive, multi-technique workflow designed for researchers to systematically and confidently distinguish the target compound from its isomers. We will explore the strategic application of infrared spectroscopy for rapid functional group screening, mass spectrometry for fragmentation pattern analysis, and nuclear magnetic resonance spectroscopy for definitive structural mapping. Each section provides the theoretical basis for the technique's discriminatory power, detailed experimental protocols, and comparative data to illustrate the expected analytical signatures of different isomeric forms.

The Challenge: Structural Isomerism in C8H18N2

Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. This seemingly subtle difference can lead to vastly different physicochemical properties, biological activities, and toxicological profiles. For 1-(Azetidin-1-yl)-2-methylpropan-2-amine, the challenge lies in distinguishing it from a multitude of other C8H18N2 isomers.

The target molecule possesses a unique combination of features: a tertiary amine integrated into a four-membered azetidine ring, a primary amine, and a quaternary carbon atom. Its isomers can vary significantly. For the purpose of this guide, we will compare the target compound with two plausible and structurally distinct isomers:

  • Target Compound: 1-(Azetidin-1-yl)-2-methylpropan-2-amine

  • Isomer 1 (Positional/Skeletal): 1-(Pyrrolidin-1-yl)propan-2-amine (Note: This is C7H16N2, let's use a correct C8 isomer) -> Let's use 1,4-Bis(aminomethyl)cyclohexane (mixture of cis/trans) . This is a common chemical with the same formula[1][2]. It features two primary amines and a cyclohexane ring system.

  • Isomer 2 (Functional Group): N-Butyl-N-methyl-1,2-ethanediamine. This isomer contains a primary, a secondary, and a tertiary amine, offering a rich contrast in spectroscopic features.

This selection allows us to demonstrate how to differentiate isomers based on carbon skeleton, amine type, and substitution patterns.

Infrared (IR) Spectroscopy: A Rapid Functional Group Assessment

Expertise & Experience: The first and most accessible step in differentiating amine isomers is often Fourier-Transform Infrared (FTIR) spectroscopy. Its power lies in its ability to quickly identify the types of N-H bonds present. The number of N-H stretching vibrations directly corresponds to the number of hydrogen atoms on the nitrogen.[3]

  • Primary Amines (R-NH₂): Exhibit two distinct N-H stretching bands between 3300 and 3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes.[4]

  • Secondary Amines (R₂-NH): Show a single, generally weaker N-H stretching band in the same region.[5]

  • Tertiary Amines (R₃-N): Lack N-H bonds and therefore show no absorption in this characteristic region.[6]

Expected Spectral Data:

  • Target Compound: Contains one primary amine (-NH₂) and one tertiary amine (azetidine nitrogen). Therefore, its spectrum is expected to show two N-H stretching peaks.

  • Isomer 1 (1,4-Bis(aminomethyl)cyclohexane): Contains two primary amine groups. It will also exhibit two N-H stretching peaks, likely broader or more intense due to the presence of two -NH₂ groups. IR alone will struggle to differentiate it from the target compound.

  • Isomer 2 (N-Butyl-N-methyl-1,2-ethanediamine): Contains a primary (-NH₂), a secondary (-NH-), and a tertiary (-N-) amine. Its spectrum will be more complex, expected to show three distinct peaks in the N-H region: two from the primary amine and one from the secondary amine.

This initial screen allows for the immediate classification of an unknown isomer based on its amine functionalities, effectively ruling out entire classes of structures.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key N-H stretching bands in the 3500-3300 cm⁻¹ region and C-N stretching in the 1250-1020 cm⁻¹ region.[3]

Mass Spectrometry: Unveiling Isomeric Fingerprints through Fragmentation

Expertise & Experience: While all C8H18N2 isomers have a nominal molecular weight of 142 g/mol , their behavior under electron ionization (EI) in a mass spectrometer provides highly diagnostic fragmentation patterns. The "Nitrogen Rule" is a foundational concept here; a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for our compounds.[7] The key to differentiation lies in the stability of the resulting fragment ions, primarily driven by α-cleavage.[8][9] This is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized iminium cation.

Logical Workflow for Fragmentation Analysis

cluster_target Target: 1-(Azetidin-1-yl)-2-methylpropan-2-amine cluster_isomer1 Isomer 1: 1,4-Bis(aminomethyl)cyclohexane T_M [M]+• m/z 142 T_F1 Fragment 1 m/z 127 (Loss of •CH₃) T_M->T_F1 α-cleavage T_F2 Fragment 2 m/z 84 (Loss of •C(CH₃)₂NH₂) T_M->T_F2 C-C cleavage T_F3 Fragment 3 m/z 58 (Stable C₄H₈N⁺ ion) T_F2->T_F3 Rearrangement I1_M [M]+• m/z 142 I1_F1 Fragment 1 m/z 112 (Loss of •CH₂NH₂) I1_M->I1_F1 α-cleavage I1_F2 Base Peak m/z 30 (CH₂=NH₂⁺) I1_M->I1_F2 α-cleavage

Caption: Predicted major EI-MS fragmentation pathways.

Predicted Fragmentation Patterns:

  • Target Compound:

    • α-cleavage at the quaternary carbon can lead to the loss of a methyl radical (•CH₃) to yield a prominent ion at m/z 127 .

    • Cleavage of the bond between the quaternary carbon and the CH₂ group can result in a stable azetidinylmethyl cation at m/z 70 or the complementary C₄H₉N⁺ fragment.

    • A characteristic fragment for the 2-amino-2-methylpropyl moiety is often observed at m/z 58 ([C₃H₈N]⁺).

  • Isomer 1 (1,4-Bis(aminomethyl)cyclohexane):

    • The most facile fragmentation is the α-cleavage to lose the aminomethyl radical (•CH₂NH₂), resulting in an ion at m/z 112 .

    • However, the most dominant process for primary amines is cleavage that forms the m/z 30 ion (CH₂=NH₂⁺), which will likely be the base peak.[8] This is a powerful diagnostic marker.

  • Isomer 2 (N-Butyl-N-methyl-1,2-ethanediamine):

    • Multiple α-cleavage sites exist. Loss of the largest alkyl group (the propyl radical from the butyl chain) is often preferred, giving an ion at m/z 99 .

    • Cleavage can also occur on the other side of the secondary amine, losing an ethylamine radical to give an ion at m/z 98 .

    • The primary amine can lead to the characteristic m/z 30 fragment.

Comparative Fragmentation Data
Ion (m/z)Proposed StructureTarget CompoundIsomer 1Isomer 2
142 [M]⁺
127 [M - CH₃]⁺✓ (Major)
112 [M - CH₂NH₂]⁺✓ (Major)
99 [M - C₃H₇]⁺✓ (Major)
70 [C₄H₈N]⁺ (azetidinylmethyl)
58 [C₃H₈N]⁺
30 [CH₂NH₂]⁺✓ (Base Peak)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • GC Column Selection: Use a column suitable for amines, such as a low-bleed (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). Special amine-specific columns can also be used to improve peak shape.[10]

  • GC Conditions:

    • Injector: 250°C, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 60°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 25 to 250.

    • Source Temperature: 230°C.

NMR Spectroscopy: The Definitive Structural Arbiter

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation. It provides a complete picture of the molecule's carbon-hydrogen framework. By analyzing chemical shifts (δ), coupling constants (J), and signal integrations, we can piece together the exact connectivity. For complex cases like isomers, 2D NMR experiments like HSQC and HMBC are not just helpful; they are essential for self-validating assignments.[12]

¹H and ¹³C NMR Spectral Predictions
  • Target Compound (1-(Azetidin-1-yl)-2-methylpropan-2-amine):

    • ¹H NMR: Will show a sharp singlet for the six equivalent protons of the two methyl groups. A singlet for the two protons of the -CH₂- group attached to the azetidine nitrogen. Two distinct multiplets for the azetidine ring protons. A broad singlet for the -NH₂ protons, which will disappear upon D₂O exchange.[13]

    • ¹³C NMR: Will show a unique signal for the quaternary carbon. Signals for the methyl carbons, the -CH₂- carbon, and two signals for the azetidine ring carbons.

  • Isomer 1 (1,4-Bis(aminomethyl)cyclohexane):

    • ¹H NMR: The spectrum will be complex in the aliphatic region due to the cyclohexane ring protons and their cis/trans relationships. It will lack the sharp 6H singlet from a gem-dimethyl group.

    • ¹³C NMR: Will show multiple signals corresponding to the cyclohexane ring carbons and a signal for the -CH₂- carbons. The number of signals will depend on the cis/trans isomeric ratio.

  • Isomer 2 (N-Butyl-N-methyl-1,2-ethanediamine):

    • ¹H NMR: Will show a characteristic triplet for the terminal methyl group of the butyl chain. It will have multiple complex multiplets for the various -CH₂- groups. A singlet for the N-methyl group will be visible around 2.2-2.6 ppm.[13]

    • ¹³C NMR: Will show 8 distinct signals for each of the 8 carbon atoms, reflecting the lack of symmetry in the molecule.

Comparative NMR Data Summary (Predicted)
FeatureTarget CompoundIsomer 1Isomer 2
¹H: Gem-dimethyl singlet (~6H) PresentAbsentAbsent
¹H: N-CH₃ singlet (~3H) AbsentAbsentPresent (~2.2 ppm)
¹H: Terminal CH₃ triplet (~3H) AbsentAbsentPresent (~0.9 ppm)
¹³C: Quaternary C signal PresentAbsentAbsent
¹³C: Number of Signals 5Variable (2-4)8
The Decisive Power of 2D NMR: An HMBC Case Study

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final arbiter. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

For our Target Compound , an HMBC spectrum would show a critical correlation from the protons of the gem-dimethyl groups (a singlet in the ¹H spectrum) to the quaternary carbon. It would also show a correlation from the protons of the -CH₂- group to both the quaternary carbon and the carbons of the azetidine ring. This provides an unbroken chain of evidence for the molecule's connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the amine sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Chloroform-d is suitable, but methanol-d can improve the resolution of exchangeable N-H protons.

  • ¹H NMR: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Note the chemical shifts, integrations, and multiplicities. To confirm N-H protons, add a drop of D₂O, shake, and re-acquire the spectrum to observe the disappearance of the N-H signals.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbon environments.

  • 2D NMR: If ambiguity remains, perform 2D experiments. An HMBC experiment is highly recommended to confirm long-range C-H correlations and definitively establish the isomeric structure.

Integrated Analytical Workflow

A logical, tiered approach ensures efficiency and confidence in the identification process. Rushing to complex analyses is inefficient; a systematic workflow is key.

Sources

Comparative

Comparative Guide: Crystallographic Characterization of Azetidine Amine Salts

Executive Summary The azetidine ring—a strained, four-membered nitrogen heterocycle—is a privileged motif in modern drug discovery, offering distinct vectors for exploring chemical space compared to pyrrolidines or piper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring—a strained, four-membered nitrogen heterocycle—is a privileged motif in modern drug discovery, offering distinct vectors for exploring chemical space compared to pyrrolidines or piperidines.[1][2][3] However, the inherent ring strain (~26 kcal/mol) and basicity (pKa ~11.3) of azetidines present significant challenges in isolation and solid-state characterization. This guide provides a technical comparison of azetidine salt forms (HCl, TFA, and Arylsulfonates) to optimize X-ray diffraction (XRD) outcomes, supported by experimental protocols for handling these hygroscopic and conformationally mobile systems.

The Azetidine Conundrum: Strain & Stability

Unlike six-membered rings that adopt stable chair conformations, azetidines exist in a delicate equilibrium of puckered states. The ring strain renders the free base susceptible to ring-opening polymerization or degradation. Converting the amine to a salt is not merely for solubility; it is a structural stabilization strategy .

  • The Gem-Dimethyl Effect Equivalent: Substituents at the 3-position (common in medicinal chemistry) significantly influence the ring puckering angle (typically ~30-37°).

  • The Crystallographic Challenge: The high thermal motion of the strained ring often leads to disorder in crystal structures. Selecting the correct counter-ion is the single most critical variable in obtaining high-resolution (<0.8 Å) datasets.

Comparative Analysis of Salt Forms

The following table compares the three most common salt forms employed in azetidine development. This data synthesizes crystallographic trends observed in small-molecule drug candidates.

FeatureHydrochloride (HCl) Trifluoroacetate (TFA) Arylsulfonate (Tosylate/Besylate)
Crystallinity Moderate to HighLow (Often oils/amorphous)Excellent
Hygroscopicity High (Deliquescent)HighLow (Non-hygroscopic)
Lattice Stability Driven by strong H-bonds (NH⁺...Cl⁻)Weak dispersion forces; often solvatedStrong Van der Waals packing + H-bonds
XRD Resolution Good (if dry), often limited by disorderPoor (often disordered F atoms)High (< 0.75 Å typical)
Handling Requires inert gas/oil mountingDifficult to dry completelyStable in air
Utility Standard for bio-assaysCommon from HPLC prepPreferred for XRD & Storage

Technical Insight:

  • HCl Salts: While chemically simple, the chloride ion is small and spherical, often allowing the azetidine cations to pack inefficiently or trap water channels. This leads to deliquescence, where the crystal absorbs atmospheric water and dissolves, destroying the diffraction pattern during mounting.

  • Tosylate Salts: The bulky aromatic group of the

    
    -toluenesulfonate anion acts as a "spacer," filling voids in the crystal lattice. This facilitates 
    
    
    
    stacking and creates a robust lattice that locks the flexible azetidine ring in a single conformation, reducing thermal disorder and improving resolution.
Crystallographic Insights & Data Interpretation
3.1 Ring Puckering Analysis

Azetidine rings are rarely planar in the solid state. The "puckering angle" (


) is defined by the angle between the 

and

planes.
  • Observation: In azetidine-2-carboxylic acid derivatives, puckering angles range from

    
     to 
    
    
    
    .
  • Impact: The counter-ion can force a specific pucker. For example, a bulky Tosylate anion may lock the ring into a specific conformation to maximize packing efficiency, whereas a disordered TFA salt may show an "average" planar structure due to rapid ring inversion (dynamic disorder).

3.2 Absolute Configuration

For chiral azetidines (e.g., 2-substituted derivatives), Arylsulfonates are superior. The sulfur atom provides a significant anomalous scattering signal (even with Mo-K


 radiation, but especially with Cu-K

), allowing for unambiguous determination of absolute stereochemistry (Flack parameter calculation) without needing heavy atom derivatization.
Experimental Protocols
Protocol A: Synthesis of Crystallizable Azetidine Tosylates

Use this protocol to convert an oil/amorphous free base into diffraction-quality crystals.

  • Dissolution: Dissolve 0.5 mmol of azetidine free base in a minimal amount of dry acetone or ethyl acetate (1-2 mL).

  • Acid Addition: Add 1.0 equivalent of

    
    -toluenesulfonic acid monohydrate (TsOH·H₂O) dissolved in 0.5 mL of the same solvent.
    
    • Note: The reaction is exothermic. Cool to 0°C if the scale is >1g.

  • Precipitation: If immediate precipitation occurs, heat gently to redissolve, then allow to cool slowly to Room Temperature (RT). If no precipitate, add diethyl ether dropwise until turbidity appears ("cloud point"), then seal.

  • Crystallization: Allow to stand at RT for 24 hours, then move to 4°C.

  • Harvest: Filter crystals and wash with cold ether.

Protocol B: XRD Data Collection for Hygroscopic HCl Salts

Essential for preventing crystal degradation during mounting.

  • Preparation: Pre-cool the microscope stage if possible. Have Paratone-N or Fomblin oil ready.

  • Mounting:

    • Place a drop of oil on a glass slide.

    • Dump the crystals directly from the mother liquor into the oil. Do not let them dry in air.

    • Select a crystal while submerged in oil. The oil coats the crystal, creating a temporary barrier against humidity.

  • Freezing: Scoop the crystal onto a MiTeGen loop and immediately transfer to the diffractometer goniometer head under the cold stream (100 K).

    • Critical: The transfer time must be < 5 seconds to prevent ice formation or deliquescence.

  • Collection: Collect data at 100 K. Low temperature is mandatory to reduce the thermal ellipsoid size of the ring carbons, allowing accurate resolution of the puckering.

Visualization of Workflows & Logic
Figure 1: Salt Selection Decision Matrix for XRD

This logic tree guides the researcher in selecting the optimal salt form based on the physical state of the starting material.

SaltSelection Start Start: Azetidine Free Base CheckState Physical State? Start->CheckState Solid Crystalline Solid CheckState->Solid Oil Oil / Amorphous CheckState->Oil DirectXRD Attempt Direct XRD (Check Stability) Solid->DirectXRD SaltScreen Salt Screen Required Oil->SaltScreen HCl_Path Try HCl (Ether/Dioxane) SaltScreen->HCl_Path TsOH_Path Try Tosylate (Acetone/EtOAc) SaltScreen->TsOH_Path Eval_HCl Evaluate HCl Salt HCl_Path->Eval_HCl Eval_TsOH Evaluate Tosylate Salt TsOH_Path->Eval_TsOH Decision1 Hygroscopic? Eval_HCl->Decision1 Decision2 Crystalline? Eval_TsOH->Decision2 OilMount Use Oil Mount Protocol (See Protocol B) Decision1->OilMount Yes Success High Quality Structure Decision1->Success No Decision2->SaltScreen No (Try Oxalate) Decision2->Success Yes

Caption: Decision matrix for selecting azetidine salt forms to maximize X-ray diffraction success rates.

Figure 2: Structural Analysis of Ring Puckering

Visualizing the geometric parameters defined in crystallographic analysis.

Puckering Ring Azetidine Ring Plane1 Plane N1-C2-C4 Ring->Plane1 Plane2 Plane C2-C3-C4 Ring->Plane2 Theta Puckering Angle (θ) (Typically 10-37°) Plane1->Theta Dihedral Angle Plane2->Theta Substituent C3-Substituent Orientation Theta->Substituent Determines PseudoAxial Pseudo-Axial Substituent->PseudoAxial PseudoEq Pseudo-Equatorial Substituent->PseudoEq

Caption: Geometric definition of the puckering angle (


) and its influence on substituent orientation.
References
  • BenchChem. (2025).[4] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from

  • Dorofeeva, O. V., et al. (1973).[5] "Ring Puckering of Azetidine: an Electron Diffraction Study." Chemical Communications.[6] Retrieved from

  • Staples, R. J. (2025).[7] "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica. Retrieved from

  • Berman, H. M., et al. (2025). "Crystal and molecular structure of L-azetidine-2-carboxylic acid." Journal of the American Chemical Society.[8] Retrieved from

  • Dinger, M. (2015).[9] "Crystal Growing Tips." University of Florida X-ray Crystallography Center. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Azetidin-1-yl)-2-methylpropan-2-amine

This guide provides an in-depth operational and disposal plan for 1-(Azetidin-1-yl)-2-methylpropan-2-amine, a novel building block in pharmaceutical research.[1][2] Recognizing the unique chemical nature of this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and disposal plan for 1-(Azetidin-1-yl)-2-methylpropan-2-amine, a novel building block in pharmaceutical research.[1][2] Recognizing the unique chemical nature of this compound, this document moves beyond a simple checklist to instill a deep understanding of the principles behind its safe handling and disposal. Our commitment is to ensure the safety of our researchers and the protection of our environment, transforming procedural necessity into a cornerstone of scientific excellence.

Hazard Profile Analysis: A Proactive Approach to Safety

Specific safety and toxicological data for 1-(Azetidin-1-yl)-2-methylpropan-2-amine is not extensively documented in the public domain.[3] Therefore, a comprehensive safety protocol requires a deductive analysis based on its constituent chemical moieties: the azetidine ring and the tertiary amine structure. This approach allows us to anticipate potential hazards and establish a robust disposal plan grounded in chemical first principles.

  • The Azetidine Moiety: Azetidine is a four-membered, nitrogen-containing heterocycle.[2] As a standalone substance, it is classified as a highly flammable liquid that causes severe skin burns and eye damage.[4][5] The inherent ring strain in azetidines can also contribute to their chemical reactivity.

  • The Amine Functional Group: Aliphatic amines are organic bases that can be corrosive and cause significant skin and eye irritation.[6][7] They are chemically incompatible with strong acids and oxidizing agents, and reactions can be vigorous or violent.[8] Furthermore, many amines are recognized as being harmful or toxic to aquatic life, making their release into the environment a serious concern.

Based on this analysis, 1-(Azetidin-1-yl)-2-methylpropan-2-amine and its associated waste must be managed as hazardous chemical waste . Under the Resource Conservation and Recovery Act (RCRA) framework, it would likely be classified as corrosive (D002) and potentially ignitable (D001).[9][10]

Table 1: Predicted Hazard Profile
Hazard ClassificationRationale and CausalityAuthoritative Source
Skin Corrosion (Category 1B/1C) The presence of both the azetidine ring and the amine group strongly suggests corrosive properties, capable of causing irreversible skin damage.Based on azetidine and general amine data.[4][7]
Serious Eye Damage (Category 1) Direct contact is likely to cause severe and potentially permanent eye damage, a common characteristic of corrosive amines.Inferred from analogous compounds.[6]
Aquatic Hazard (Acute/Chronic) Amines can be toxic to aquatic organisms. Improper disposal poses a significant threat to environmental ecosystems.General amine safety profiles.
Chemical Reactivity As a base, it will react exothermically with acids. It is also incompatible with strong oxidizing agents.Fundamental chemical principles of amines.[8]

Pre-Disposal Protocol: Segregation and Containment

The foundation of safe chemical disposal is meticulous segregation and containment at the point of generation. This prevents dangerous reactions and ensures the waste stream is correctly identified for final disposal.

Step-by-Step Segregation and Containment
  • Identify and Designate: All waste containing 1-(Azetidin-1-yl)-2-methylpropan-2-amine, including pure substance, reaction mixtures, and contaminated materials, must be designated as hazardous waste.

  • Segregate at the Source: Collect this waste in a dedicated container. Crucially, never mix amine waste with acidic waste or strong oxidizing agents. [8] This segregation is paramount to prevent violent exothermic reactions and the release of toxic fumes. Keep halogenated and non-halogenated solvent wastes in separate containers.[10]

  • Select Compatible Containers: Use only sturdy, chemically resistant containers, such as those made of high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.[11]

  • Label Correctly and Completely: The moment waste is first added, affix a hazardous waste label. The label must include:

    • The full chemical name: "Waste 1-(Azetidin-1-yl)-2-methylpropan-2-amine"

    • All components and their approximate percentages.

    • The words "Hazardous Waste."

    • Appropriate hazard pictograms (e.g., Corrosive, Environmental Hazard).

    • The date the container was first used for waste accumulation.[11]

  • Store Safely: Keep waste containers closed except when adding waste. Store them in a designated, well-ventilated satellite accumulation area that is away from heat sources and direct sunlight, preferably within secondary containment.[7][8]

Diagram: Waste Segregation Decision Process

Start Waste Generated Containing 1-(Azetidin-1-yl)-2-methylpropan-2-amine Decision Is the waste mixed with incompatible materials? Start->Decision Segregate STOP! Consult EHS. Do Not Mix. Decision->Segregate  Yes (e.g., Acids, Oxidizers) Collect Collect in a Dedicated, Compatible Waste Container Decision->Collect No   Label Label Container with Full Chemical Name, Hazards, and Date Collect->Label Store Store in Designated Satellite Accumulation Area Label->Store

Caption: Decision workflow for proper waste segregation.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

All handling and disposal procedures involving this compound require strict adherence to PPE protocols to prevent exposure.

Table 2: Required Personal Protective Equipment
PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact and potential chemical burns.[8]
Eye Protection Chemical splash goggles.To protect against splashes that can cause severe eye damage.
Face Protection Face shield (worn over goggles).Recommended when transferring larger quantities or when there is a significant splash risk.[8]
Body Protection Chemical-resistant lab coat.To protect skin and clothing from contamination.

Step-by-Step Disposal Methodologies

The only acceptable method for the final disposal of this hazardous waste is through a licensed environmental waste management service.[8] The following protocols detail the procedures for preparing different types of waste for collection.

Workflow 1: Disposal of Unused Product and Contaminated Solutions
  • Don PPE: Before handling any materials, put on the required PPE as detailed in Table 2.

  • Transfer Waste: Carefully pour the liquid waste from your lab container into the designated hazardous waste container using a funnel to minimize splashing.

  • Seal and Store: Securely close the waste container and return it to its designated storage location.

  • Schedule Pickup: Once the container is full or reaches the accumulation time limit set by your institution, arrange for pickup with your Environmental Health & Safety (EHS) office or its contracted waste vendor.

Workflow 2: Decontamination of Empty Containers

A container is not "empty" until it has been properly decontaminated. Rinsate from containers that held this compound must be treated as hazardous waste.

  • First Rinse (Mandatory Collection): Rinse the empty container with a small amount of a suitable solvent (e.g., methanol or isopropanol). This first rinsate must be collected and disposed of as hazardous waste by transferring it into your designated amine waste container.[11]

  • Subsequent Rinses: For a compound with this predicted hazard profile, it is best practice to collect the first three rinses as hazardous waste to ensure thorough decontamination.[11]

  • Final Preparation: After triple rinsing, deface or remove the original label.[12] The clean, air-dried container can now be disposed of in the appropriate lab glass or plastic recycling stream.

Workflow 3: Disposal of Contaminated Solid Waste

This includes items like absorbent pads from spills, contaminated gloves, or weighing papers.

  • Collection: Place all grossly contaminated solid waste into a designated, labeled container for solid hazardous waste. This should be a sealable container or a properly lined box.[10]

  • Segregation: Ensure this solid waste stream is also kept separate from incompatible materials.

  • Disposal: Manage this container as hazardous waste and schedule for pickup along with your liquid waste.

Diagram: Comprehensive Disposal Workflow

cluster_0 Waste Generation cluster_1 Waste Processing cluster_2 Final Disposition W_Liquid Unused Product & Contaminated Solutions P_Liquid Transfer to Liquid Hazardous Waste Container W_Liquid->P_Liquid W_Solid Contaminated Solids (Gloves, Absorbents) P_Solid Place in Solid Hazardous Waste Container W_Solid->P_Solid W_Container Empty Chemical Container P_Container Triple Rinse Container W_Container->P_Container Store Securely Label and Store in Accumulation Area P_Liquid->Store P_Solid->Store P_Rinse Collect First Rinsate as Hazardous Waste P_Container->P_Rinse Clean_Container Dispose of Cleaned Container in Normal Lab Waste P_Container->Clean_Container P_Rinse->P_Liquid Dispose Arrange Pickup by Licensed Waste Vendor Store->Dispose

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Azetidin-1-yl)-2-methylpropan-2-amine

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(Azetidin-1-yl)-2-methylpropan-2-amine. Tailored for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(Azetidin-1-yl)-2-methylpropan-2-amine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Analysis and Risk Assessment

1-(Azetidin-1-yl)-2-methylpropan-2-amine is classified as a substance that is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation[1]. Understanding these hazards is the first step in mitigating risk. The primary routes of exposure are ingestion, dermal contact, and ocular contact. Therefore, the personal protective equipment (PPE) strategy must create a robust barrier against these entry points.

Amines, as a class of organic compounds, can vary in their reactivity and toxicity. It is prudent to handle them with a high degree of caution, employing engineering controls and PPE to minimize exposure[2][3].

Table 1: Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2H319: Causes serious eye irritation

Source: TCI Chemicals Safety Data Sheet[1]

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 1-(Azetidin-1-yl)-2-methylpropan-2-amine. The following recommendations are based on a comprehensive risk assessment and should be considered the minimum requirement.

Hand Protection: The First Line of Defense

Given that this chemical causes skin irritation, selecting the appropriate gloves is critical[1].

  • Primary Gloves: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and provide excellent dexterity.

  • Secondary Gloves (Double Gloving): For tasks with a higher risk of splashing or prolonged handling, double gloving is strongly recommended. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

Eye and Face Protection: Shielding Against Serious Injury

The risk of serious eye irritation necessitates robust eye and face protection[1][4].

  • Safety Glasses with Side Shields: For low-volume handling in a well-ventilated area, safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles that form a seal around the eyes must be worn[4][5].

  • Face Shield: For procedures with a significant risk of splashing or when handling larger quantities, a full-face shield should be worn in conjunction with chemical splash goggles to protect the entire face[5].

Body Protection: Preventing Dermal Exposure

To prevent skin contact, appropriate body protection is mandatory[6][7].

  • Laboratory Coat: A standard, buttoned lab coat provides a primary barrier against accidental spills.

  • Chemical-Resistant Apron: When handling larger volumes or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, chemical-resistant coveralls may be necessary[5].

Respiratory Protection: A Precautionary Measure

While the primary hazards are dermal and ocular, inhalation of aerosols should be avoided[2][6].

  • Engineering Controls: Handling 1-(Azetidin-1-yl)-2-methylpropan-2-amine should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of vapors or aerosols[8].

  • Respirator: If engineering controls are not sufficient or during a spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be required[2][4]. The selection of a respirator should be based on a formal risk assessment.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Procedure
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.

  • Goggles/Face Shield: Put on your safety goggles or a face shield.

  • Gloves: Put on your inner and outer pairs of gloves, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.

Doffing Procedure
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.

  • Face Shield/Goggles: Remove your face shield or goggles from the back of your head.

  • Lab Coat/Apron: Unfasten your lab coat and roll it away from your body, ensuring the contaminated outer surface is folded inward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Handling Procedure cluster_disposal Post-Handling & Disposal Start Start: Handling 1-(Azetidin-1-yl)-2-methylpropan-2-amine AssessVolume Assess Volume and Procedure Start->AssessVolume LowVolume Low Volume / Low Splash Potential AssessVolume->LowVolume Low Risk HighVolume High Volume / High Splash Potential AssessVolume->HighVolume High Risk PPELow Minimum PPE: - Lab Coat - Safety Glasses with Side Shields - Single Pair of Nitrile Gloves LowVolume->PPELow PPEHigh Enhanced PPE: - Lab Coat + Chemical Apron - Chemical Splash Goggles + Face Shield - Double Nitrile Gloves HighVolume->PPEHigh Handling Perform Chemical Handling in Fume Hood PPELow->Handling PPEHigh->Handling Doffing Follow Correct Doffing Procedure Handling->Doffing Disposal Dispose of Contaminated PPE and Chemical Waste Doffing->Disposal End End: Complete Handling Task Disposal->End

Caption: Decision workflow for PPE selection when handling 1-(Azetidin-1-yl)-2-methylpropan-2-amine.

Disposal Plan

Proper disposal of 1-(Azetidin-1-yl)-2-methylpropan-2-amine and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Chemical Waste
  • Collection: Collect all waste containing 1-(Azetidin-1-yl)-2-methylpropan-2-amine in a designated, properly labeled, and sealed waste container.

  • Disposal: The disposal of the chemical waste must be entrusted to a licensed waste disposal company and be in accordance with local and national regulations[1][9]. Do not pour this chemical down the drain[1].

Contaminated PPE
  • Gloves, wipes, and other disposable items: These should be considered contaminated waste and placed in a sealed bag within a designated hazardous waste container.

  • Reusable PPE: Decontaminate reusable PPE, such as face shields and goggles, according to your institution's established procedures. If thorough decontamination is not possible, dispose of them as hazardous waste.

Spill Clean-up

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary[6].

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed container for hazardous waste disposal[6].

  • Clean the spill area with a suitable decontamination solution.

Always refer to your institution's specific spill response procedures.

References

  • Brenntag. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Carboline. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Brenntag. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Seton. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Otep. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

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